molecular formula C35H46N6O10S3 B1415756 Sulfo-Cy3 azide

Sulfo-Cy3 azide

Numéro de catalogue: B1415756
Poids moléculaire: 807.0 g/mol
Clé InChI: KVKVTWIEKGPCPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sulfo-Cy3 azide is a useful research compound. Its molecular formula is C35H46N6O10S3 and its molecular weight is 807.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46N6O10S3/c1-34(2)27-23-25(53(46,47)48)14-16-29(27)40(20-7-5-6-13-33(42)37-18-9-19-38-39-36)31(34)11-8-12-32-35(3,4)28-24-26(54(49,50)51)15-17-30(28)41(32)21-10-22-52(43,44)45/h8,11-12,14-17,23-24H,5-7,9-10,13,18-22H2,1-4H3,(H3-,37,42,43,44,45,46,47,48,49,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKVTWIEKGPCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46N6O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Sulfo-Cy3 Azide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 azide (B81097) is a water-soluble, orange-fluorescent dye that serves as a critical tool for the precise labeling of biomolecules.[1][2] Its high aqueous solubility, a result of sulfonation, makes it an ideal choice for bioconjugation reactions in aqueous environments, minimizing the need for organic co-solvents that can be detrimental to sensitive biological samples.[3][] The azide functional group allows for its participation in "click chemistry" reactions, providing a highly specific and efficient method for covalently attaching the dye to alkyne-modified proteins, nucleic acids, and other biomolecules.[][6][7] This guide provides a comprehensive overview of Sulfo-Cy3 azide, including its chemical and spectral properties, detailed experimental protocols for its use, and a visual representation of the underlying chemical biology.

Core Properties of this compound

This compound is a member of the cyanine (B1664457) dye family, known for their high molar extinction coefficients and good quantum yields.[8] The presence of sulfonate groups not only enhances water solubility but also reduces the fluorescence quenching that can occur from dye-dye interactions.[1] It is a bright and photostable fluorophore, making it well-suited for a variety of fluorescence-based applications, including microscopy and flow cytometry.[2][3] The dye is also pH-insensitive in the biologically relevant range of pH 4 to 10.[9]

Quantitative Data Summary

The spectral and physical properties of this compound are summarized in the table below. It is important to note that exact values may vary slightly between suppliers.

PropertyValueReferences
Excitation Maximum (λex) 548 - 555 nm[][6][10]
Emission Maximum (λem) 563 - 580 nm[][6][10]
Molar Extinction Coefficient (ε) 150,000 - 162,000 M⁻¹cm⁻¹[][10]
Fluorescence Quantum Yield (Φ) ~0.1 - 0.31[10][11]
Molecular Formula C₃₅H₄₆N₆O₁₀S₃[][12]
Molecular Weight ~807 g/mol [][12]
Solubility Water, DMSO, DMF[][12]

Bioconjugation via Click Chemistry

This compound is primarily utilized in two types of click chemistry reactions for bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regiospecific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[13] The reaction results in the formation of a stable triazole linkage. While highly effective, the potential cytotoxicity of the copper catalyst requires careful consideration and often necessitates the use of copper-chelating ligands like THPTA to minimize damage to biological samples.[12][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[][9] This method is particularly advantageous for labeling in living cells or other sensitive biological systems where the presence of copper is a concern.[]

Experimental Protocols

The following are detailed protocols for the labeling of proteins and nucleic acids using this compound via CuAAC. These protocols can be adapted for SPAAC by replacing the alkyne-modified biomolecule with a strained cyclooctyne-modified biomolecule and omitting the copper sulfate (B86663) and sodium ascorbate (B8700270).

Protein Labeling with this compound (CuAAC)

This protocol outlines the steps for labeling a protein that has been modified to contain a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5. The buffer should be free of primary amines like Tris.

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Anhydrous DMSO

  • Deionized water

  • Spin desalting columns for purification

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution (typically at a concentration of 1-5 mg/mL) with PBS buffer.

    • Add the this compound stock solution to the protein solution. A molar excess of 4-20 fold of the azide over the protein is recommended as a starting point.

    • Add the THPTA stock solution to the reaction mixture.

    • Add the Copper(II) sulfate stock solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Sulfo-Cy3).

Nucleic Acid Labeling with this compound (CuAAC)

This protocol describes the labeling of alkyne-modified oligonucleotides or DNA.

Materials:

  • Alkyne-modified oligonucleotide/DNA in nuclease-free water or TE buffer.

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Anhydrous DMSO

  • Nuclease-free water

  • Ethanol (B145695) for precipitation or a suitable purification column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound, Copper(II) sulfate, THPTA, and sodium ascorbate as described in the protein labeling protocol.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide/DNA in nuclease-free water.

    • Add an excess of this compound stock solution (typically 4-50 equivalents).

    • Premix the Copper(II) sulfate and THPTA solutions in a 1:2 ratio and incubate for a few minutes before adding to the reaction mixture (add ~25 equivalents of the complex).

    • Add sodium ascorbate to the reaction mixture (~40 equivalents).

  • Incubation:

    • Mix the reaction and let it stand at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Purify the labeled nucleic acid by ethanol precipitation or by using a suitable purification column to remove unreacted components.

  • Quantification:

    • Measure the absorbance at 260 nm (for the nucleic acid) and ~555 nm (for Sulfo-Cy3) to determine the concentration and labeling efficiency.

Visualizing the Workflow

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Click Reaction cluster_purification Purification & Analysis Biomolecule Alkyne-Modified Biomolecule Reaction_Mix Combine Reactants & Catalyst System Biomolecule->Reaction_Mix Azide This compound Azide->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix Ligand THPTA Ligand Ligand->Reaction_Mix Reducer Sodium Ascorbate Reducer->Reaction_Mix Incubate Incubate (Room Temp, 1-2h) Reaction_Mix->Incubate Purify Purification (e.g., Desalting Column) Incubate->Purify Analyze Characterization (Spectroscopy, PAGE) Purify->Analyze

Caption: Workflow for CuAAC labeling using this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Signaling Pathway

SPAAC_Pathway cluster_reactants Bioorthogonal Reactants cluster_reaction Copper-Free Click Reaction cluster_product Labeled Product Azide_Protein Azide-Modified Protein Mixing Direct Mixing in Aqueous Buffer Azide_Protein->Mixing Cyclooctyne_Dye Strained Cyclooctyne (e.g., DBCO-Sulfo-Cy3) Cyclooctyne_Dye->Mixing Triazole Stable Triazole Linkage Formation Mixing->Triazole Spontaneous Cycloaddition Labeled_Protein Fluorescently Labeled Protein Triazole->Labeled_Protein

Caption: Conceptual pathway of a SPAAC reaction.

References

Sulfo-Cy3 Azide: A Technical Guide for Bioconjugation and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and applications of Sulfo-Cy3 azide (B81097), a water-soluble fluorescent probe widely utilized in bioconjugation and cellular imaging. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application in click chemistry, and visual representations of its structure and experimental workflows.

Core Properties of Sulfo-Cy3 Azide

This compound is a bright, water-soluble, and pH-insensitive fluorescent dye.[1] Its high water solubility, a result of the sulfonate groups, makes it an ideal reagent for labeling various molecules in aqueous environments, which is particularly advantageous for sensitive biological samples.[2][3] The azide group enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and specific method for covalently linking molecules.[4][5] This reaction forms a stable triazole linkage.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various sources for easy comparison.

PropertyValueSource(s)
Molecular Formula C₃₅H₄₆N₆O₁₀S₃
Molecular Weight ~807 g/mol
Excitation Maximum (λex) 548 - 555 nm
Emission Maximum (λem) 563 - 580 nm
Extinction Coefficient ~150,000 - 162,000 cm⁻¹M⁻¹
Solubility Water, DMSO, DMF
Purity ≥ 90-95% (HPLC)
Storage Conditions -20°C, protected from light

Chemical Structure of this compound

The chemical structure of this compound features a central cyanine (B1664457) dye core responsible for its fluorescent properties, sulfonate groups that confer water solubility, and a terminal azide group for click chemistry reactions.

G cluster_sulfo_cy3_azide This compound Structure sulfo_cy3_azide_structure

Caption: Chemical structure of this compound.

Experimental Protocols: Protein Labeling via CuAAC

This section provides a detailed methodology for labeling an alkyne-modified protein with this compound using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This protocol is a synthesis of best practices and may require optimization for specific proteins and applications.

Materials
  • Alkyne-modified protein (in a buffer free of primary amines, e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium Ascorbate (B8700270) (freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO) or water for stock solutions

  • Size exclusion chromatography column (e.g., Sephadex G-25) for purification

Stock Solution Preparation
  • This compound (10 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO or water. Store at -20°C, protected from light.

  • Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in deionized water. This solution can be stored at room temperature.

  • THPTA Ligand (100 mM): Dissolve THPTA in deionized water. Store frozen in aliquots.

  • Sodium Ascorbate (300 mM): Prepare this solution fresh for each experiment by dissolving sodium ascorbate in deionized water.

Labeling Protocol
  • Prepare the Protein: Dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS buffer.

  • Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in order, vortexing briefly after each addition:

    • Alkyne-modified protein solution

    • This compound stock solution (to a final concentration of 20-100 µM)

    • THPTA ligand stock solution (to a final concentration of 1-5 mM)

    • Copper(II) sulfate stock solution (to a final concentration of 0.2-1 mM)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM. Vortex briefly to mix.

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes. For some applications, incubation at 4°C overnight may be beneficial.

  • Purification of the Labeled Protein:

    • Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with PBS buffer.

    • Apply the reaction mixture to the column.

    • Elute the labeled protein with PBS buffer. The labeled protein will elute first, followed by the smaller, unreacted this compound.

    • Collect the fractions containing the labeled protein, which can often be identified by its characteristic color and by monitoring the absorbance at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 555 nm and using the Beer-Lambert law.

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the labeling of an alkyne-modified protein with this compound via a copper-catalyzed click reaction.

G cluster_workflow Protein Labeling Workflow prep_protein Prepare Alkyne-Modified Protein (1-5 mg/mL in PBS) mix_components Combine Reagents: 1. Protein 2. This compound 3. THPTA 4. CuSO4 prep_protein->mix_components prep_reagents Prepare Stock Solutions: - this compound (10 mM) - CuSO4 (20 mM) - THPTA (100 mM) - Sodium Ascorbate (300 mM, fresh) prep_reagents->mix_components initiate_reaction Initiate Reaction: Add Sodium Ascorbate mix_components->initiate_reaction incubate Incubate (RT, 30-60 min, dark) initiate_reaction->incubate purify Purify Labeled Protein (Size Exclusion Chromatography) incubate->purify characterize Characterize Conjugate (Spectrophotometry, DOL calculation) purify->characterize

Caption: Experimental workflow for protein labeling.

Signaling Pathways and Logical Relationships

This compound itself is not directly involved in signaling pathways but serves as a reporter molecule. Its application in techniques like proximity ligation assays (PLA) or fluorescence resonance energy transfer (FRET) can help elucidate signaling pathways. The fundamental logical relationship in its use is the highly specific and covalent bond formation between an azide and an alkyne, enabling the attachment of a fluorescent signal to a molecule of interest.

The core principle of its application is the bioorthogonal nature of the click chemistry reaction. This means the azide and alkyne groups react specifically with each other without interfering with other functional groups present in complex biological systems.

G cluster_logic Logical Relationship in Bioconjugation biomolecule Biomolecule of Interest (e.g., Protein, Oligonucleotide) alkyne_modification Introduction of Alkyne Group (Metabolic, Enzymatic, or Chemical) biomolecule->alkyne_modification click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) alkyne_modification->click_reaction sulfo_cy3_azide This compound (Fluorescent Reporter) sulfo_cy3_azide->click_reaction labeled_biomolecule Fluorescently Labeled Biomolecule click_reaction->labeled_biomolecule detection Detection & Analysis (Microscopy, Flow Cytometry, etc.) labeled_biomolecule->detection

Caption: Bioorthogonal labeling logic.

References

Sulfo-Cy3 Azide: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cy3 azide (B81097), a water-soluble fluorescent probe widely utilized in biological research and drug development. We will explore its core spectral and physicochemical properties, provide detailed experimental protocols for its application in bioconjugation, and illustrate key workflows and concepts through structured diagrams.

Core Properties of Sulfo-Cy3 Azide

This compound is a bright, orange-fluorescent dye belonging to the cyanine (B1664457) family. Its key features include high water solubility, conferred by sulfonate groups, and a terminal azide moiety that enables covalent attachment to biomolecules via "click chemistry".[1][2][3] This combination makes it an ideal tool for labeling proteins, nucleic acids, and other molecules in aqueous environments with minimal use of organic co-solvents.[2][4] The dye is characterized by a high extinction coefficient, good quantum yield, and is spectrally similar to other common fluorophores like Cy3, Alexa Fluor® 555, and DyLight® 555.[5]

The diagram below illustrates the relationship between the chemical structure of this compound and its functional properties.

G cluster_molecule This compound Structure cluster_properties Functional Properties Molecule Sulfo-Cy3 Azide Cy3 Cy3 Core (Polymethine Chain) Sulfo Sulfonate Groups (SO₃⁻) Azide Azide Group (N₃) Fluorescence Bright Fluorescence (High ε & Φ) Cy3->Fluorescence determines Solubility High Aqueous Solubility Sulfo->Solubility confers Reactivity Click Chemistry Reactivity Azide->Reactivity enables

Structure-Function Relationship of this compound.
Physicochemical and Spectral Data

The spectral properties of this compound can vary slightly between suppliers due to different salt forms and measurement conditions. The following tables summarize the typical quantitative data.

Table 1: Physicochemical Properties

PropertyValueCitations
Molecular Weight~737 - 807 g/mol (Varies by salt form)[1][6][7]
AppearanceDark red or pink solid[6][7]
SolubilitySoluble in Water, DMSO, DMF[1][4][5][6][7]
Storage ConditionsStore at -20°C, protected from light[1][4][6][7]

Table 2: Spectral Properties

ParameterValue RangeCitations
Absorption Maximum (λabs)548 - 555 nm[1][4][5][6][7]
Emission Maximum (λem)563 - 580 nm[1][5][6][7][8]
Molar Extinction Coefficient (ε)150,000 - 162,000 M⁻¹cm⁻¹[1][4][5][6][7]
Fluorescence Quantum Yield (Φ)~0.1[4][6]
Recommended Laser Line532 nm or 555 nm[5]
Recommended Filter SetTRITC (tetramethylrhodamine)[5]

Experimental Protocols: Bioconjugation via Click Chemistry

This compound is primarily used in click chemistry reactions, which are highly specific, efficient, and biocompatible.[9] The azide group reacts with an alkyne group to form a stable triazole linkage.[10] This can be achieved through two main pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10][11]

Protocol for Protein Labeling using CuAAC

This protocol details the labeling of an alkyne-modified protein with this compound. CuAAC is highly efficient but requires a copper (I) catalyst, which can be cytotoxic, making this method more suitable for in vitro applications.[12]

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, HEPES).

  • This compound.

  • Dye Stock Solution: 10 mM this compound in water or DMSO.

  • Copper Stock Solution: 10-50 mM Copper(II) Sulfate (B86663) (CuSO₄) in water.

  • Ligand Stock Solution (Optional but Recommended): 50 mM THPTA or TBTA in water/DMSO. Ligands accelerate the reaction and protect the protein from oxidative damage.[12][13]

  • Reducing Agent Stock: 50 mM Sodium Ascorbate (B8700270) in water (prepare fresh).[13]

  • Purification column (e.g., size-exclusion chromatography like Sephadex G-25) for removing unconjugated dye.[14]

Methodology:

  • Preparation: Bring all reagents to room temperature. Prepare the sodium ascorbate solution immediately before use.[13]

  • Reaction Setup: In a microcentrifuge tube, combine the following in order: a. Alkyne-modified protein solution (e.g., to a final concentration of 1-10 mg/mL). b. This compound stock solution to achieve a 3-10 fold molar excess over the protein.[13] c. (Optional) Copper-stabilizing ligand, if used. d. Copper(II) sulfate stock solution. e. Freshly prepared sodium ascorbate stock solution to initiate the reaction. The final concentration of copper and ascorbate should be in the range of 0.1-1 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification: a. Equilibrate a size-exclusion spin column according to the manufacturer's instructions.[14] b. Apply the entire reaction mixture to the top of the resin bed. c. Centrifuge to elute the labeled protein, leaving the smaller, unconjugated dye molecules in the column.[14][15]

  • Characterization & Storage: a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3) to determine the degree of labeling. b. Store the labeled protein at 4°C, protected from light. For long-term storage, add a stabilizing agent like BSA and store at -20°C or -80°C.[14]

The following diagram outlines the experimental workflow for CuAAC protein labeling.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification cluster_analysis 4. Analysis & Storage P1 Prepare Stocks: - Alkyne-Protein - this compound - CuSO₄ / Ligand - Sodium Ascorbate (Fresh) R1 Combine Reagents: Protein + Dye + Cu/Ligand P1->R1 R2 Add Ascorbate to Initiate Reaction R1->R2 R3 Incubate 1-2h at RT (Protect from light) R2->R3 U1 Load Reaction onto Size-Exclusion Column R3->U1 U2 Centrifuge to Elute Labeled Protein U1->U2 A1 Measure A₂₈₀ & A₅₅₅ (Degree of Labeling) U2->A1 A2 Store Conjugate at 4°C or -20°C (Long-term) A1->A2

Workflow for CuAAC-mediated Protein Labeling.
Protocol for Live Cell Labeling using SPAAC

SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for labeling biomolecules on or inside living cells.[5][] This protocol describes labeling cell surface glycans that have been metabolically engineered to display an alkyne group (e.g., using a DBCO- or BCN-modified sugar). This compound then serves as the fluorescent reporter.

Materials:

  • Adherent or suspension cells in culture.

  • Metabolic labeling reagent (e.g., a sugar modified with a strained alkyne like DBCO).

  • This compound.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope or flow cytometer.

Methodology:

  • Metabolic Labeling: a. Culture cells in the presence of the alkyne-modified metabolic precursor (e.g., DBCO-modified mannosamine (B8667444) for glycan labeling) for 24-48 hours. This allows the cells to process the precursor and display the alkyne on the cell surface.[5]

  • Fluorescent Labeling: a. Prepare a stock solution of this compound in sterile PBS or culture medium. b. Wash the metabolically labeled cells twice with warm PBS to remove any unincorporated precursor. c. Add the this compound solution to the cells at a final concentration of 10-50 µM. d. Incubate the cells for 30-60 minutes at 37°C, protected from light.[5]

  • Washing: a. Remove the labeling solution and wash the cells three times with warm PBS to remove unreacted this compound.[5]

  • Analysis: a. The labeled cells are now ready for analysis. They can be immediately imaged using a fluorescence microscope with a TRITC filter set or analyzed by flow cytometry to quantify the labeling efficiency.[5]

The diagram below outlines the experimental workflow for SPAAC-based live-cell labeling.

G cluster_metabolic 1. Metabolic Labeling cluster_labeling 2. Fluorescent Labeling (SPAAC) cluster_wash 3. Washing cluster_analyze 4. Analysis M1 Culture cells with alkyne-modified precursor (e.g., DBCO-sugar) for 24-48 hours L1 Wash cells with warm PBS (2x) M1->L1 L2 Add this compound (10-50 µM in medium) L1->L2 L3 Incubate 30-60 min at 37°C L2->L3 W1 Remove dye solution L3->W1 W2 Wash cells with warm PBS (3x) W1->W2 A1 Image with Fluorescence Microscopy or analyze by Flow Cytometry W2->A1

Workflow for SPAAC-mediated Live Cell Labeling.

References

An In-depth Technical Guide to Sulfo-Cy3 Azide: Spectroscopic Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3 azide (B81097) is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) family. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry. This technical guide provides a comprehensive overview of the spectroscopic characteristics of Sulfo-Cy3 azide, along with detailed experimental protocols for its application in biological research.

Core Spectroscopic and Physical Properties

This compound exhibits a strong absorption in the green-orange region of the visible spectrum and emits in the orange-red region. Its spectral properties are nearly identical to the well-known Cy3® fluorophore.[1][2][3] The inclusion of sulfonate groups enhances its water solubility, making it an ideal probe for labeling biomolecules in aqueous environments without the need for organic co-solvents.[1][4] This dye is characterized by a high molar extinction coefficient and a good quantum yield, contributing to its bright fluorescence signal. It is also pH-insensitive in the range of pH 4 to 10.

Data Presentation: Spectroscopic and Physical Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various sources. These values may show slight variations between different suppliers.

PropertyValueReferences
Excitation Maximum (λex) 548 - 555 nm
Emission Maximum (λem) 563 - 572 nm
Molar Extinction Coefficient (ε) 150,000 - 162,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.1
Solubility Water, DMSO, DMF
Storage Conditions -20°C in the dark

Experimental Protocols

This compound is primarily utilized in "click chemistry" reactions for the fluorescent labeling of a wide array of biomolecules, including proteins and nucleic acids. The azide group reacts specifically with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted alkyne-azide cycloaddition (SPAAC).

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the fundamental steps for labeling alkyne-containing biomolecules with this compound using a copper catalyst.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in an appropriate buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 200 mM THPTA in water).

  • Catalyst Premix:

    • In a separate tube, mix the CuSO₄ solution with the ligand solution. An improved method involves pre-complexing CuSO₄ with the ligand before adding it to the reaction mixture to increase reliability.

  • Reaction Assembly:

    • In a reaction tube, combine the alkyne-modified biomolecule and an excess of this compound (typically 4-50 equivalents for oligonucleotides).

    • Add the pre-mixed catalyst solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Purify the labeled biomolecule from excess reagents using appropriate methods such as ethanol (B145695) precipitation for DNA, or size exclusion chromatography for proteins.

Optimized Protocol for Immunofluorescent Staining via Click Chemistry

This protocol is adapted from a method for highly sensitive, background-free immunofluorescent staining using peroxidase-mediated signal amplification followed by a click reaction.

Materials:

  • Fixed and permeabilized cells or tissue sample

  • Primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Alkyne-tyramide

  • Hydrogen peroxide (H₂O₂)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Ascorbic acid

  • PBS

Procedure:

  • Immunolabeling:

    • Incubate the sample with the primary antibody, followed by the HRP-conjugated secondary antibody according to standard immunolabeling protocols.

  • Tyramide Signal Amplification:

    • Wash the sample with PBS.

    • Incubate with alkyne-tyramide (1–5 µg/ml) in PBS containing 0.015% H₂O₂ for 20 minutes. This step deposits alkyne groups at the site of HRP activity.

    • Wash the sample three times with PBS.

  • Click Reaction:

    • Prepare the click reaction mix consisting of 1-2.5 µM this compound, 5 mM CuSO₄, and 50 mM ascorbic acid in PBS.

    • Incubate the sample with the reaction mix for 40 minutes at room temperature in a humidified chamber.

  • Final Washes and Counterstaining:

    • Wash the sample three times with PBS.

    • Counterstain nuclei with DAPI, if desired.

    • Mount the sample for fluorescence microscopy.

General Protocol for Flow Cytometry Analysis

Materials:

  • Alkyne-labeled cells in suspension

  • This compound and click chemistry reagents

  • Staining buffer (e.g., ice-cold PBS with 10% FCS and 1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells.

    • Resuspend the cells to a concentration of 1-5 x 10⁶ cells/ml in ice-cold staining buffer.

  • Click Labeling:

    • Perform the click chemistry reaction as described in the general CuAAC protocol, optimizing reagent concentrations and incubation times for your specific cell type and alkyne label.

  • Washing:

    • After the click reaction, wash the cells three times by centrifugation at 400 g for 5 minutes, resuspending the pellet in staining buffer each time.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in 500 µl to 1 ml of ice-cold staining buffer.

    • Keep the cells on ice and protected from light until analysis.

    • Analyze the cells on a flow cytometer equipped with a laser suitable for Cy3 excitation (e.g., 532 nm or 561 nm) and an appropriate emission filter. For long-term storage (up to 16 hours), cells can be fixed in 1% paraformaldehyde.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual signaling pathway where a biomolecule of interest is tagged, and the experimental workflow for its detection using this compound.

experimental_workflow cluster_cell Biological System cluster_labeling Labeling Procedure cluster_detection Detection A Introduce Alkyne-Modified Substrate B Metabolic Incorporation of Alkyne A->B Cellular Processes C Target Biomolecule (Alkyne-Tagged) B->C D Cell Lysis or Permeabilization C->D E Add this compound + Click Reagents D->E F Fluorescently Labeled Target Biomolecule E->F Click Reaction G Fluorescence Microscopy or Flow Cytometry F->G

Caption: Workflow for metabolic labeling and fluorescent detection.

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Alkyne-Modified Biomolecule Triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Alkyne->Triazole Azide This compound Azide->Triazole CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole Catalyzes

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

References

Sulfo-Cy3 azide quantum yield

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Yield of Sulfo-Cy3 Azide (B81097) for Researchers and Drug Development Professionals

Introduction

Sulfo-Cy3 azide is a water-soluble, fluorescent dye widely utilized in biological research and drug development for the labeling and detection of biomolecules. Its azide functional group allows for its covalent attachment to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2][3][4]. The sulfonate groups confer hydrophilicity, making it suitable for applications in aqueous environments and reducing fluorescence quenching that can occur from dye-dye interactions[5]. A critical parameter for any fluorescent probe is its fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. This guide provides a comprehensive overview of the quantum yield of this compound, its measurement, and its application in experimental workflows.

Photophysical Properties of this compound

Quantitative Data Summary

The photophysical properties of this compound and related cyanine (B1664457) dyes are summarized in the table below. It is important to note that the quantum yield of cyanine dyes is highly sensitive to their local environment, including solvent viscosity and conjugation to biomolecules.

CompoundExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)Quantum Yield (ΦF)Notes
This compound 548563162,0000.1Value from a commercial supplier.
Cy3 (in aqueous solution)~550~570150,0000.04 - 0.15Highly dependent on environment; lower in non-viscous aqueous solutions.
Cy3 (conjugated to ssDNA)----Quantum yield is highest when attached to the 5' terminus of single-stranded DNA.
Cy3 (conjugated to dsDNA)----Quantum yield decreases by a factor of 2.4 compared to ssDNA conjugation.
sulfo-Cyanine3.5 azide576603139,0000.11A structurally related dye with a slightly longer polymethine chain.

The azide functional group is not expected to significantly alter the core photophysical properties of the Cy3 fluorophore. The primary mechanism affecting the quantum yield of Cy3 dyes is trans-cis isomerization from the excited state, a non-radiative decay pathway. The rigidity of the local environment can inhibit this isomerization, leading to a higher quantum yield. The sulfo groups enhance water solubility and can help prevent aggregation-induced quenching.

Experimental Protocols for Quantum Yield Determination

Accurate determination of the fluorescence quantum yield is essential for the characterization of fluorescent probes. The two primary methods for this measurement are the comparative (relative) method and the absolute method.

Comparative Method

This is the more common method and involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a fluorescence standard with absorption and emission spectra that overlap with the test sample (this compound). Rhodamine 6G or Rhodamine B in ethanol (B145695) are suitable standards for this spectral region.

  • Sample Preparation:

    • Use spectroscopic grade solvents (e.g., phosphate-buffered saline for this compound) and ensure all glassware is clean to avoid fluorescent impurities.

    • Prepare a series of dilutions for both the test sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra for each dilution of the test sample and the standard.

    • Record the absorbance at the chosen excitation wavelength (e.g., 548 nm).

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • It is crucial that the excitation wavelength, slit widths, and other instrument parameters are identical for all measurements of the test sample and the standard.

  • Data Analysis:

    • Correct the recorded emission spectra for the wavelength-dependent sensitivity of the detector.

    • Integrate the corrected fluorescence spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.

    • Perform a linear regression for both datasets. The slope of this line is the gradient (Grad).

  • Quantum Yield Calculation:

    • The quantum yield of the test sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.

Absolute Method

This method directly measures the photons emitted and absorbed by a sample and does not require a reference standard. It necessitates an integrating sphere accessory for the spectrofluorometer.

Protocol:

  • Instrument Setup: Install the integrating sphere in the spectrofluorometer.

  • Blank Measurement:

    • Fill a cuvette with the solvent used for the sample.

    • Place the cuvette in the integrating sphere and measure the spectrum of the excitation light (La). This represents the total number of photons at the excitation wavelength.

  • Sample Measurement:

    • Place the cuvette containing the fluorescent sample in the integrating sphere.

    • Measure the spectrum. This will show a peak for the unabsorbed excitation light (Lc) and the fluorescence emission of the sample (Ec).

  • Data Analysis:

    • Integrate the intensity of the excitation peak from the blank measurement (La).

    • Integrate the intensity of the unabsorbed excitation peak (Lc) and the emission peak (Ec) from the sample measurement.

  • Quantum Yield Calculation:

    • The absolute quantum yield (ΦF) is calculated as the ratio of the number of emitted photons to the number of absorbed photons: ΦF = Ec / (La - Lc)

Application in Experimental Workflows: Click Chemistry

This compound is a key reagent for bioorthogonal labeling via click chemistry. This allows for the specific attachment of the fluorescent dye to a target molecule that has been metabolically, enzymatically, or synthetically functionalized with an alkyne group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The CuAAC reaction is a highly efficient and specific method for conjugating this compound to an alkyne-modified biomolecule (e.g., a protein, nucleic acid, or small molecule).

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction cluster_product Product sulfo_cy3 This compound click_reaction Click Reaction (CuAAC) sulfo_cy3->click_reaction alkyne_biomolecule Alkyne-Modified Biomolecule alkyne_biomolecule->click_reaction copper Copper(II) Source (e.g., CuSO4) copper->click_reaction Cu(I) in situ reducing_agent Reducing Agent (e.g., Sodium Ascorbate) reducing_agent->copper ligand Ligand (optional) (e.g., TBTA) ligand->copper labeled_biomolecule Fluorescently Labeled Biomolecule click_reaction->labeled_biomolecule

Caption: Workflow for labeling a biomolecule with this compound via CuAAC.

Logical Pathway for Bioorthogonal Labeling

The underlying principle of using this compound is to achieve specific labeling of a target within a complex biological system. This involves the introduction of a bioorthogonal handle (the alkyne) into the target, followed by the specific reaction with the probe (this compound).

Bioorthogonal_Labeling_Pathway start Introduce Alkyne Group into Target Biomolecule incubation Incubate with This compound start->incubation reaction Bioorthogonal Ligation (Click Chemistry) incubation->reaction wash Wash to Remove Unreacted Probe reaction->wash detection Fluorescence Detection (Microscopy, Flow Cytometry, etc.) wash->detection

Caption: Logical steps for bioorthogonal labeling using this compound.

Conclusion

This compound is a valuable tool for fluorescent labeling, particularly in aqueous environments. While its quantum yield is environmentally sensitive, a value of approximately 0.1 serves as a practical baseline for experimental design. Understanding the principles of fluorescence quantum yield and the methods for its accurate measurement allows researchers to better characterize their labeled conjugates and optimize their experimental protocols. The application of this compound in click chemistry provides a robust and specific method for attaching a bright and photostable fluorophore to a wide range of biomolecules, enabling advanced studies in cell biology, proteomics, and drug discovery.

References

Sulfo-Cy3 Azide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Sulfo-Cy3 azide (B81097), a water-soluble fluorescent probe widely utilized in biological research. This document details its photophysical properties, provides experimental protocols for its application in bioconjugation, and illustrates relevant experimental workflows.

Core Properties of Sulfo-Cy3 Azide

This compound is a bright, water-soluble, and pH-insensitive orange-fluorescent dye. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." The presence of sulfonate groups enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[1]

Quantitative Data Summary

The photophysical and chemical properties of this compound are summarized in the table below. Data has been compiled from various suppliers and literature sources.

PropertyValueReferences
Extinction Coefficient ~150,000 - 162,000 cm⁻¹M⁻¹[2][3]
Excitation Maximum (λex) ~548 - 555 nm[2][3]
Emission Maximum (λem) ~563 - 572 nm[2][3]
Quantum Yield ~0.1[2][3]
Solubility Water, DMSO, DMF[1]
Reactive Group Azide (-N₃)[1]
Reaction Click Chemistry (CuAAC, SPAAC)[]

Experimental Protocols

This compound is primarily used for the fluorescent labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and small molecules. Below are detailed protocols for protein labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins

This protocol describes the labeling of a protein containing an alkyne modification with this compound.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • DMSO (if this compound is in solid form)

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in deionized water or DMSO.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 300 mM stock solution in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      • 50 µL of alkyne-modified protein solution (1-5 mg/mL).

      • 100 µL of PBS buffer.

      • Appropriate volume of 10 mM this compound stock solution to achieve a final concentration of 20-100 µM.

      • 10 µL of 100 mM THPTA solution.

      • 10 µL of 20 mM CuSO₄ solution. Vortex briefly.

    • To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution. Vortex the mixture gently.[5]

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a G-25 desalting column).[6]

    • Equilibrate the column with PBS buffer.

    • Load the reaction mixture onto the column and elute with PBS buffer.

    • Collect the fractions containing the labeled protein (typically the first colored band to elute).[6]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3).

    • Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein

      • Where CF is the correction factor (A₂₈₀ of the free dye / A₅₅₅ of the free dye) and ε_protein is the molar extinction coefficient of the protein.[7][8]

    • Calculate the dye concentration:

      • Dye Concentration (M) = A₅₅₅ / ε_dye

      • Where ε_dye is the extinction coefficient of this compound (~150,000 cm⁻¹M⁻¹).

    • The Degree of Labeling (DOL) is the molar ratio of the dye to the protein:

      • DOL = Dye Concentration / Protein Concentration[7][8]

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

G cluster_0 Protein Preparation cluster_1 Click Chemistry Reaction cluster_2 Purification and Analysis Protein of Interest Protein of Interest Introduce Alkyne Group Introduce Alkyne Group Protein of Interest->Introduce Alkyne Group Metabolic Labeling or Chemical Modification Alkyne-Modified Protein Alkyne-Modified Protein Reaction Mixture Reaction Mixture Alkyne-Modified Protein->Reaction Mixture Add to buffer Incubation Incubation Reaction Mixture->Incubation RT, 30-60 min This compound This compound This compound->Reaction Mixture CuSO4/Ligand CuSO4/Ligand CuSO4/Ligand->Reaction Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Mixture Initiate Reaction Size-Exclusion Chromatography Size-Exclusion Chromatography Incubation->Size-Exclusion Chromatography Separate Labeled Protein Labeled Protein Conjugate Labeled Protein Conjugate Size-Exclusion Chromatography->Labeled Protein Conjugate Spectrophotometry Spectrophotometry Labeled Protein Conjugate->Spectrophotometry Measure A280 & A555 Calculate DOL Calculate DOL Spectrophotometry->Calculate DOL Downstream Applications Downstream Applications

Caption: General workflow for labeling an alkyne-modified protein with this compound via CuAAC.

G cluster_0 Metabolic Labeling cluster_1 Cell Processing and Labeling cluster_2 Detection and Analysis Alkyne-Isoprenoid Analog Alkyne-Isoprenoid Analog Cell Culture Cell Culture Alkyne-Isoprenoid Analog->Cell Culture Incubate with cells Metabolic Incorporation Metabolic Incorporation Cell Culture->Metabolic Incorporation Cellular machinery incorporates alkyne Cell Lysis Cell Lysis Metabolic Incorporation->Cell Lysis Extract proteins Alkyne-Labeled Proteome Alkyne-Labeled Proteome Cell Lysis->Alkyne-Labeled Proteome CuAAC Reaction CuAAC Reaction Alkyne-Labeled Proteome->CuAAC Reaction Add this compound, CuSO4, Ligand, Ascorbate Fluorescently Labeled Prenylome Fluorescently Labeled Prenylome CuAAC Reaction->Fluorescently Labeled Prenylome SDS-PAGE SDS-PAGE Fluorescently Labeled Prenylome->SDS-PAGE Separate proteins In-gel Fluorescence Imaging In-gel Fluorescence Imaging SDS-PAGE->In-gel Fluorescence Imaging Quantification of Prenylation Quantification of Prenylation In-gel Fluorescence Imaging->Quantification of Prenylation

References

A Technical Guide to Water-Soluble Cyanine Dyes for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on the application of water-soluble cyanine (B1664457) dyes in bioconjugation. It provides a comprehensive overview of their properties, the fundamental chemistries used to couple them with biomolecules, and detailed protocols for common laboratory procedures.

Introduction to Cyanine Dyes

Cyanine dyes are a class of synthetic fluorophores known for their bright fluorescence, high molar extinction coefficients, and photostability.[1][] Their basic structure consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain.[] The length of this chain dictates the dye's absorption and emission wavelengths, allowing for a tunable series of probes (e.g., Cy3, Cy5, Cy7) that span the visible to near-infrared (NIR) spectrum.[]

For biological applications, water solubility is a critical attribute. Hydrophobic dyes are prone to aggregation in aqueous buffers, which can lead to fluorescence quenching and non-specific binding. The incorporation of sulfonate groups (SO₃⁻) into the dye structure, creating sulfo-cyanine derivatives (e.g., Sulfo-Cy5), significantly enhances water solubility. This prevents aggregation and ensures the stability of the labeled biomolecules, which is particularly important when a high degree of labeling is required.[3]

Photophysical Properties of Common Water-Soluble Cyanine Dyes

The selection of a cyanine dye is primarily driven by its spectral characteristics and the available excitation sources (e.g., lasers) and emission filters of the imaging instrument. The key photophysical parameters include the maximum excitation (λ_abs) and emission (λ_em) wavelengths, molar extinction coefficient (ε), and fluorescence quantum yield (Φ).

Dye NameExcitation Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Sulfo-Cy3555570150,0000.09
Sulfo-Cy5646662250,0000.20
Sulfo-Cy7747776250,0000.12

Note: Values are approximate and can vary depending on the solvent, pH, and conjugation state. Data compiled from various sources.[][4]

Bioconjugation Chemistries

The covalent attachment of cyanine dyes to biomolecules is achieved through reactive functional groups incorporated into the dye structure. The two most prevalent and reliable methods target primary amines and free thiols on proteins and other biomolecules.

Amine-Reactive Chemistry: NHS Esters

N-Hydroxysuccinimide (NHS) esters are the most common amine-reactive functional groups used for bioconjugation. They react efficiently with primary amines (-NH₂), such as those on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.

The reaction is highly pH-dependent. A slightly alkaline pH (typically 8.0-9.0) is required to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic to attack the NHS ester.[5] However, at higher pH values, the rate of hydrolysis of the NHS ester increases, which competes with the desired conjugation reaction.[5]

App_Workflow Ab Monoclonal Antibody (Specific to Receptor) Conjugation Bioconjugation Reaction (Protocol 4.1) Ab->Conjugation Dye Water-Soluble Cyanine-NHS Ester Dye->Conjugation Purification Purification (Size Exclusion Chromatography) Conjugation->Purification LabeledAb Fluorescent Antibody Conjugate Purification->LabeledAb Incubation Incubation (Labeled Ab + Cells) LabeledAb->Incubation Cells Cell Culture (Expressing Target Receptor) Cells->Incubation Wash Wash Step (Remove Unbound Antibody) Incubation->Wash Analysis Analysis (Flow Cytometry / Fluorescence Microscopy) Wash->Analysis Result Quantification & Localization of Cell Surface Receptors Analysis->Result

References

Sulfo-Cy3 Azide: A Comprehensive Technical Guide to its Mechanism of Action and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Sulfo-Cy3 azide (B81097), a versatile and widely used fluorescent probe in bioconjugation. We will delve into the specifics of its reactivity, provide detailed experimental protocols, and present key quantitative data to empower researchers in their experimental design and execution.

Core Mechanism: The Power of Click Chemistry

Sulfo-Cy3 azide is a water-soluble cyanine (B1664457) dye functionalized with an azide (-N3) group. Its primary mechanism of action revolves around the principles of "click chemistry," a set of powerful, reliable, and selective reactions for covalently linking molecules. The azide group on Sulfo-Cy3 serves as a chemical handle that specifically reacts with an alkyne group (-C≡CH) to form a stable triazole linkage. This bioorthogonal reaction, meaning it does not interfere with native biological functional groups, is the cornerstone of its utility in labeling biomolecules in complex biological systems.

Two primary pathways govern the reaction of this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and efficient method for conjugating this compound. In the presence of a copper(I) catalyst, the reaction between the azide and a terminal alkyne proceeds with a dramatically accelerated rate, often by a factor of 10^7 to 10^8 compared to the uncatalyzed reaction.[1] The reaction is highly specific, exclusively forming the 1,4-disubstituted triazole regioisomer.[2][3] The copper(I) catalyst is typically generated in situ by reducing a copper(II) salt (e.g., CuSO4) with a reducing agent like sodium ascorbate. To prevent copper-mediated damage to sensitive biomolecules and to enhance reaction efficiency, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant is ideal for applications in living cells or organisms where the cytotoxicity of copper is a concern.[5] SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with the azide, allowing it to proceed rapidly without the need for a catalyst. While generally slower than CuAAC, SPAAC offers excellent biocompatibility.

The inclusion of sulfonate groups in the Sulfo-Cy3 structure imparts high water solubility, enabling reactions to be performed in aqueous buffers without the need for organic co-solvents, which is particularly advantageous when working with sensitive biomolecules like proteins and nucleic acids.

Quantitative Data

The following tables summarize key quantitative parameters for this compound and its conjugation products.

PropertyValueReference
Excitation Maximum (λex)~555 nm
Emission Maximum (λem)~570 nm
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹
Quantum Yield (unconjugated)0.1 - 0.31
Quantum Yield (conjugated)Increases upon conjugation to macromolecules

Table 1: Spectroscopic Properties of this compound.

Reaction TypePartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkyne~10² - 10³Fast kinetics, high yields, regiospecific (1,4-isomer), requires copper catalyst which can be cytotoxic.
SPAAC DBCO~0.24Copper-free, biocompatible, slower kinetics than CuAAC, bulky reagent.
SPAAC BCN~0.2Copper-free, biocompatible, generally faster than DBCO, can be more challenging to synthesize.

Table 2: Reaction Kinetics of this compound in Click Chemistry. Note: Rate constants for SPAAC are for benzyl (B1604629) azide and may vary for this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms and a typical experimental workflow for bioconjugation.

CuAAC_Mechanism CuAAC Reaction Mechanism Sulfo_Cy3_Azide Sulfo-Cy3-N₃ Triazole_Product Sulfo-Cy3-Triazole-R Sulfo_Cy3_Azide->Triazole_Product Terminal_Alkyne R-C≡CH Terminal_Alkyne->Triazole_Product Cu_I Cu(I) Catalyst Cu_I->Triazole_Product Catalyzes [3+2] Cycloaddition

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

SPAAC_Mechanism SPAAC Reaction Mechanism Sulfo_Cy3_Azide Sulfo-Cy3-N₃ Triazole_Product Sulfo-Cy3-Triazole-R Sulfo_Cy3_Azide->Triazole_Product Strained_Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Cyclooctyne->Triazole_Product Strain-promoted [3+2] Cycloaddition

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

Bioconjugation_Workflow General Bioconjugation Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Click Reaction cluster_Purification 3. Purification cluster_Analysis 4. Analysis Prepare_Biomolecule Prepare Alkyne- or Azide- Modified Biomolecule Mix_Reagents Mix Biomolecule, Dye, and Catalyst (for CuAAC) Prepare_Biomolecule->Mix_Reagents Prepare_Dye Prepare this compound Stock Solution Prepare_Dye->Mix_Reagents Incubate Incubate at RT or 37°C Mix_Reagents->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Characterize Conjugate (Spectroscopy, SDS-PAGE) Purify->Analyze

References

The Principle of Click Chemistry with Sulfo-Cy3 Azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of click chemistry utilizing Sulfo-Cy3 azide (B81097), a water-soluble fluorescent probe. It is designed to offer researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies required to effectively employ this powerful bioconjugation technique.

Introduction to Click Chemistry and Sulfo-Cy3 Azide

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, proceeding with high yields under mild, often aqueous, conditions.[1][2] The most prominent example is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[1][3] This reaction's bio-orthogonality, meaning its components do not react with biological molecules, makes it an invaluable tool for labeling and modifying biomolecules in complex environments.[4]

This compound is a highly versatile tool for fluorescent labeling in biological systems. It is a bright, orange-fluorescent dye that is water-soluble and pH-insensitive between pH 4 and 10. The key features of this compound are its azide group, which serves as a handle for click chemistry reactions, and its sulfonate groups, which confer high water solubility. This hydrophilicity is crucial for applications in aqueous biological environments, as it minimizes non-specific binding and aggregation often associated with hydrophobic dyes.

Core Principles: CuAAC and SPAAC with this compound

This compound can be conjugated to alkyne-modified molecules through two primary click chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the classic click chemistry reaction, involving the cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. This reaction is extremely efficient, with rate accelerations of up to 10⁸ compared to the uncatalyzed reaction. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270). A ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is often included to stabilize the copper(I) ion and protect biomolecules from oxidative damage.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Sulfo_Cy3_Azide Sulfo-Cy3-N₃ Triazole_Product Sulfo-Cy3-Triazole-R Sulfo_Cy3_Azide->Triazole_Product Alkyne R-C≡CH Alkyne->Triazole_Product Cu_II Cu(II)SO₄ Cu_I Cu(I)-Ligand Complex Cu_II->Cu_I Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu_I Reduces Ligand THPTA Ligand->Cu_I Stabilizes Cu_I->Triazole_Product Catalyzes

Figure 1: CuAAC Reaction Mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living cells and whole organisms.

SPAAC_Mechanism cluster_reactants Reactants Sulfo_Cy3_Azide Sulfo-Cy3-N₃ Transition_State [3+2] Cycloaddition Transition State Sulfo_Cy3_Azide->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->Transition_State Triazole_Product Sulfo-Cy3-Triazole-R Transition_State->Triazole_Product Spontaneous

Figure 2: SPAAC Reaction Mechanism.

Quantitative Data for this compound

The following table summarizes the key quantitative properties of this compound, which are essential for experimental design and data analysis.

PropertyValueSource(s)
Molecular Weight ~806.97 g/mol (free acid)
Excitation Maximum (λabs) 548 - 555 nm
Emission Maximum (λem) 563 - 572 nm
Molar Extinction Coefficient (ε) 150,000 - 162,000 M-1cm-1
Fluorescence Quantum Yield (Φ) ~0.1
Purity ≥ 90 - 95% (HPLC)
Solubility Water, DMSO, DMF

Note: The exact spectral properties may vary slightly between different suppliers and in different solvent environments.

Comparative Analysis of CuAAC and SPAAC Kinetics

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a critical factor.

ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features & ConsiderationsSource(s)
CuAAC ~1 - 100Very fast reaction rates. Requires a copper catalyst, which can be toxic to living cells. Ideal for in vitro applications and fixed samples where speed is critical.
SPAAC ~0.1 - 1.0Slower than CuAAC but does not require a cytotoxic catalyst. The rate can be tuned by the choice of cyclooctyne. The preferred method for live-cell and in vivo imaging.

Detailed Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization may be required based on the specific substrates and application.

Protocol for Protein Labeling with this compound via CuAAC

This protocol describes the labeling of an alkyne-modified protein with this compound in solution.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate

  • DMSO (for stock solutions)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • CuSO₄: 50 mM in deionized water.

    • THPTA: 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Prepare Protein Sample:

    • Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in a suitable buffer.

  • Prepare Catalyst Premix:

    • In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this stand for 1-2 minutes.

  • Labeling Reaction:

    • To the protein solution, add this compound to a final concentration of 2-10 fold molar excess over the protein.

    • Add the catalyst premix to the protein-azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted this compound and catalyst components using a desalting column or dialysis.

  • Characterization:

    • Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy and/or SDS-PAGE with fluorescence imaging.

Protein_Labeling_Workflow Start Start: Alkyne-modified Protein Prepare_Stocks Prepare Stock Solutions (this compound, CuSO₄, THPTA, Ascorbate) Start->Prepare_Stocks Add_Azide Add this compound to Protein Prepare_Stocks->Add_Azide Add_Catalyst Add Catalyst Premix Add_Azide->Add_Catalyst Prepare_Catalyst Prepare CuSO₄/THPTA Premix Prepare_Catalyst->Add_Catalyst Initiate_Reaction Initiate with Sodium Ascorbate Add_Catalyst->Initiate_Reaction Incubate Incubate at RT (1-2h) Initiate_Reaction->Incubate Purify Purify Labeled Protein (Desalting Column) Incubate->Purify Analyze Analyze Conjugate (SDS-PAGE, Spectroscopy) Purify->Analyze End End: Labeled Protein Analyze->End

Figure 3: CuAAC Protein Labeling Workflow.

Protocol for Live-Cell Imaging with this compound via SPAAC

This protocol describes the labeling of a biomolecule metabolically incorporates a strained alkyne (e.g., DBCO) within live cells.

Materials:

  • Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

  • Metabolic precursor containing a strained alkyne (e.g., DBCO-amino acid)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging buffer

Procedure:

  • Metabolic Labeling:

    • Culture cells in a medium containing the strained alkyne-modified metabolic precursor for a period sufficient for incorporation into the biomolecule of interest (typically 12-48 hours). Optimize the concentration of the precursor for your specific cell type and experiment.

  • Prepare this compound Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

    • Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed PBS to remove any unincorporated metabolic precursor.

    • Add the this compound-containing medium to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed PBS to remove the unbound dye.

    • Replace the PBS with a live-cell imaging buffer.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Ex: ~550 nm, Em: ~570 nm).

Live_Cell_Imaging_Workflow Start Start: Culture Cells Metabolic_Labeling Metabolic Labeling with Strained Alkyne Precursor (12-48h) Start->Metabolic_Labeling Wash_1 Wash with PBS Metabolic_Labeling->Wash_1 Add_Dye Add this compound in Culture Medium Wash_1->Add_Dye Incubate Incubate at 37°C (15-60 min) Add_Dye->Incubate Wash_2 Wash with PBS Incubate->Wash_2 Add_Imaging_Buffer Add Live-Cell Imaging Buffer Wash_2->Add_Imaging_Buffer Image Fluorescence Microscopy Add_Imaging_Buffer->Image End End: Analyze Images Image->End

Figure 4: SPAAC Live-Cell Imaging Workflow.

Applications in Research and Drug Development

The versatility of click chemistry with this compound has led to its adoption in a wide range of applications, including:

  • Proteomics: Labeling and identification of newly synthesized proteins.

  • Glycomics: Visualization and analysis of glycans in cells and tissues.

  • Drug Discovery: Synthesis of antibody-drug conjugates (ADCs) and targeted drug delivery systems.

  • Cell Biology: High-resolution imaging of cellular structures and dynamic processes.

  • Diagnostics: Development of sensitive and specific diagnostic assays.

Conclusion

This compound, in conjunction with click chemistry, provides a robust and versatile platform for the fluorescent labeling of biomolecules. Its high water solubility, bright fluorescence, and the bio-orthogonality of the click reaction make it an exceptional tool for researchers, scientists, and drug development professionals. The choice between the rapid, copper-catalyzed CuAAC and the biocompatible, copper-free SPAAC allows for a wide range of applications, from high-throughput screening to live-cell imaging. By understanding the core principles and methodologies outlined in this guide, researchers can effectively harness the power of this compound for their specific scientific endeavors.

References

Methodological & Application

Illuminating Biology: A Guide to Sulfo-Cy3 Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-Cy3 azide (B81097) in click chemistry applications. Sulfo-Cy3 azide is a water-soluble, bright, and photostable fluorescent dye that is ideal for labeling a wide range of biomolecules in aqueous environments.[1][2] Its azide functional group allows for covalent conjugation to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3]

Key Properties of this compound

This compound is a member of the cyanine (B1664457) dye family, known for its excellent photophysical properties. The addition of sulfo groups enhances its water solubility, making it particularly suitable for bioconjugation reactions without the need for organic co-solvents that can be detrimental to sensitive biological samples.[1][2]

PropertyValueReference
Excitation Maximum (λex)~553-555 nm[4][5]
Emission Maximum (λem)~566-570 nm[4][5]
Molar Extinction Coefficient (ε)~151,000 - 162,000 L·mol⁻¹·cm⁻¹[4][6]
SolubilityHigh in water, DMF, DMSO, MeOH[4][6]
Purity≥ 90% (HPLC)[4]
Storage-20°C, protected from light[1][4]

Click Chemistry Reactions with this compound

This compound can be utilized in two main types of click chemistry reactions, each with its own advantages and considerations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and versatile reaction that utilizes a copper(I) catalyst to ligate azides and terminal alkynes.[7] This reaction is characterized by its high yields and fast kinetics.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that relies on the inherent strain of a cyclooctyne (B158145) to react with an azide.[3] This method is particularly advantageous for in vivo and live-cell labeling applications where the cytotoxicity of copper is a concern.[9]

Experimental Protocols

Here, we provide detailed protocols for the labeling of proteins and nucleic acids using this compound via CuAAC and SPAAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol describes the labeling of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA, BTTAA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • DMSO (if needed to dissolve reagents)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in water or DMSO.

    • CuSO₄: 20 mM in water.

    • Ligand (e.g., THPTA): 100 mM in water.

    • Sodium Ascorbate (B8700270): 100 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 10-100 µM) with this compound (1.5-5 molar equivalents relative to the protein).

    • In a separate tube, premix CuSO₄ (final concentration 0.1-1 mM) and the ligand (final concentration 0.5-5 mM).

    • Add the CuSO₄/ligand mixture to the protein/azide solution.

    • Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 1-5 mM).

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and Sulfo-Cy3 (at ~555 nm).

ParameterRecommended Range
Alkyne-Protein Concentration10 - 100 µM
This compound (molar excess)1.5 - 5 x
CuSO₄ Concentration0.1 - 1 mM
Ligand Concentration0.5 - 5 mM
Sodium Ascorbate Concentration1 - 5 mM
Reaction Time1 - 4 hours
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Nucleic Acids

This protocol outlines the labeling of a DBCO-modified oligonucleotide with this compound.

Materials:

  • DBCO-modified oligonucleotide

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed to dissolve reagents)

  • Purification method (e.g., ethanol (B145695) precipitation, HPLC)

Procedure:

  • Prepare Stock Solutions:

    • DBCO-modified oligonucleotide: 100 µM in nuclease-free water.

    • This compound: 10 mM in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-modified oligonucleotide (final concentration 1-10 µM) with this compound (2-10 molar equivalents relative to the oligonucleotide) in the reaction buffer.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours, protected from light. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the labeled oligonucleotide by ethanol precipitation or reverse-phase HPLC.

  • Characterization:

    • Confirm labeling by gel electrophoresis (visualizing fluorescence) or mass spectrometry.

ParameterRecommended Range
DBCO-Oligonucleotide Concentration1 - 10 µM
This compound (molar excess)2 - 10 x
Reaction Time2 - 12 hours

Visualizations

Experimental Workflows

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P_alkyne Alkyne-modified Biomolecule R_mix Combine Reactants P_alkyne->R_mix P_azide This compound P_azide->R_mix P_catalyst CuSO4 + Ligand P_catalyst->R_mix P_reducer Sodium Ascorbate (Fresh) P_reducer->R_mix R_incubate Incubate (RT, 1-4h) R_mix->R_incubate U_purify Purify (e.g., SEC) R_incubate->U_purify U_analyze Analyze (Spectroscopy, Gel) U_purify->U_analyze SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P_alkyne Strained Alkyne (e.g., DBCO)-Biomolecule R_mix Combine Reactants in Buffer P_alkyne->R_mix P_azide This compound P_azide->R_mix R_incubate Incubate (RT, 2-12h) R_mix->R_incubate U_purify Purify (e.g., HPLC) R_incubate->U_purify U_analyze Analyze (Gel, MS) U_purify->U_analyze GPCR_FRET cluster_membrane Cell Membrane cluster_fret FRET Analysis GPCR1 GPCR 1 (Alkyne-modified) Cy3 This compound (Donor) GPCR1->Cy3 Click Reaction GPCR2 GPCR 2 (Unlabeled) GPCR_dimer GPCR Dimer GPCR2->GPCR_dimer GPCR1_labeled Labeled GPCR 1 GPCR1_labeled->GPCR_dimer FRET_donor Excite Donor (~550 nm) GPCR_dimer->FRET_donor Proximity allows FRET FRET_acceptor Acceptor (e.g., Cy5) FRET_donor->FRET_acceptor Energy Transfer (if <10 nm apart) FRET_signal Measure Acceptor Emission (~670 nm) FRET_acceptor->FRET_signal

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfo-Cy3 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This reaction enables the covalent ligation of two molecules, one functionalized with an azide (B81097) and the other with a terminal alkyne, to form a stable triazole linkage. The use of a copper(I) catalyst dramatically accelerates the reaction rate, allowing it to proceed under mild, aqueous conditions, making it ideal for biological applications.[1][]

Sulfo-Cy3 azide is a highly water-soluble and brightly fluorescent dye, making it an excellent choice for labeling and detecting biomolecules.[3][4][5] Its sulfonate groups enhance its hydrophilicity, reducing non-specific binding and aggregation in aqueous environments, which often leads to high signal-to-noise ratios in imaging experiments.[6] The combination of CuAAC with this compound provides a powerful tool for a wide range of applications, including immunofluorescence, cell proliferation assays, and the labeling of proteins, nucleic acids, and other biomolecules.[3][6][7]

These application notes provide detailed protocols for performing CuAAC reactions with this compound, along with data tables for optimizing reaction conditions and a troubleshooting guide to address common challenges.

Data Presentation: Optimizing CuAAC Reactions with this compound

Successful bioconjugation using CuAAC is dependent on the careful optimization of reaction components. The following tables provide recommended concentration ranges for key reagents.

Table 1: Reagent Concentrations for Standard CuAAC Protocol

ReagentStock ConcentrationFinal ConcentrationNotes
Alkyne-modified Biomolecule1-10 mM in a suitable buffer10-100 µMThe optimal concentration will depend on the specific biomolecule.
This compound1-10 mM in DMSO or water1-2.5 µMHigher concentrations may increase background signal.[6]
Copper(II) Sulfate (CuSO₄)100 mM in water50 µM - 5 mMA common starting concentration is 5 mM.[6]
Sodium Ascorbate (B8700270)100 mM in water5 mM - 50 mMShould be prepared fresh. Acts as a reducing agent to generate Cu(I).[6][8]
Copper-chelating Ligand (e.g., THPTA, TBTA)50-200 mM in water250 µM - 2.5 mMRecommended to stabilize the Cu(I) catalyst and protect biomolecules.[9][10]

Table 2: Recommended Molar Ratios for Reaction Components

Component RatioRecommended RangeRationale
This compound : Alkyne-Biomolecule1:1 to 10:1An excess of the azide can drive the reaction to completion.
Ligand : CuSO₄2:1 to 5:1Stabilizes the Cu(I) catalyst and prevents oxidative damage.[8][9][11]
Sodium Ascorbate : CuSO₄10:1 to 100:1Ensures efficient reduction of Cu(II) to Cu(I).

Experimental Protocols

This section provides a detailed methodology for a typical CuAAC reaction to label an alkyne-modified protein with this compound in a biological sample.

Materials
  • Alkyne-modified protein sample in a suitable buffer (e.g., PBS)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for dissolving reagents)

Stock Solution Preparation
  • Alkyne-Modified Protein: Prepare a stock solution of your alkyne-modified protein at a concentration of 1-10 mg/mL in PBS.

  • This compound: Prepare a 10 mM stock solution in deionized water or DMSO. Store at -20°C, protected from light.[7]

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each experiment.

  • THPTA Ligand: Prepare a 200 mM stock solution in deionized water.

Experimental Workflow Diagram

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Alk_Prot Alkyne-Modified Protein Mix Combine Reagents Alk_Prot->Mix SCy3_Az This compound SCy3_Az->Mix CuSO4 CuSO4 CuSO4->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Ligand THPTA Ligand Ligand->Mix Incubate Incubate (30-60 min, RT) Mix->Incubate Initiate Reaction Wash Wash Sample Incubate->Wash Stop Reaction Analyze Analyze (e.g., Fluorescence Microscopy) Wash->Analyze

Caption: Experimental workflow for CuAAC labeling with this compound.

Step-by-Step Protocol
  • Prepare the Reaction Premix: In a microcentrifuge tube, prepare the "Click-iT" reaction cocktail. For a final reaction volume of 500 µL, add the components in the following order:

    • 385 µL of PBS

    • 10 µL of 100 mM CuSO₄ (final concentration: 2 mM)

    • 5 µL of 200 mM THPTA (final concentration: 2 mM)

    • 50 µL of 100 mM Sodium Ascorbate (final concentration: 10 mM)

    • Note: It is crucial to add the sodium ascorbate last, immediately before adding the premix to the sample.

  • Initiate the Reaction:

    • To your alkyne-modified protein sample, add the this compound stock solution to a final concentration of 1-2.5 µM.

    • Immediately add the freshly prepared "Click-iT" reaction cocktail to the sample.

    • Mix gently by pipetting up and down.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[9] The optimal incubation time may need to be determined empirically.

  • Washing:

    • After incubation, wash the sample three times with PBS to remove unreacted reagents.[6] For cell-based assays, this can be done by centrifugation and resuspension. For tissue sections, perform gentle buffer exchanges.

  • Analysis:

    • The Sulfo-Cy3 labeled sample is now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or gel electrophoresis. The excitation and emission maxima for Sulfo-Cy3 are approximately 553 nm and 569 nm, respectively.[12]

Signaling Pathway Application Example

CuAAC with this compound can be employed to visualize specific cellular components or track metabolic processes. For example, an alkyne-modified precursor can be metabolically incorporated into a specific signaling pathway, and subsequently detected with this compound.

Signaling_Pathway cluster_cell Cellular Environment cluster_pathway Metabolic Pathway cluster_detection Detection Precursor Alkyne-Precursor Intermediate Metabolic Intermediate Precursor->Intermediate Metabolism Target Target Biomolecule (Alkyne-Modified) Intermediate->Target Incorporation CuAAC CuAAC Reaction Target->CuAAC SCy3_Az This compound SCy3_Az->CuAAC Labeled_Target Fluorescently Labeled Target CuAAC->Labeled_Target Fluorescent Labeling

Caption: Visualization of a metabolic pathway using CuAAC with this compound.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during CuAAC reactions with this compound.

Table 3: Troubleshooting Common CuAAC Issues

ProblemPossible CauseSuggested Solution
Low or No Signal Inefficient reactionIncrease incubation time or reagent concentrations (start with the azide). Ensure the sodium ascorbate solution is fresh.
Inactive catalystEnsure the correct ligand-to-copper ratio is used. Prepare the reaction cocktail fresh.
Degradation of alkyne or azideStore reagents properly, protected from light and moisture.[7]
High Background Non-specific binding of this compoundDecrease the concentration of this compound.[6] Increase the number and duration of wash steps.
Precipitation of reagentsEnsure all components are fully dissolved. The use of a ligand can help prevent copper precipitation.
Cell Death or Sample Damage Copper toxicityUse a copper-chelating ligand like THPTA or TBTA.[9] Reduce the copper concentration and/or incubation time.
Oxidative damage from reactive oxygen speciesThe use of a ligand and fresh sodium ascorbate can mitigate this.[8][11]

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem with CuAAC Reaction NoSignal Low/No Signal? Start->NoSignal HighBg High Background? NoSignal->HighBg No CheckReagents Check Reagent Integrity (Fresh Ascorbate, Proper Storage) NoSignal->CheckReagents Yes CellDamage Cell Damage? HighBg->CellDamage No DecAzide Decrease this compound Concentration HighBg->DecAzide Yes UseLigand Use/Increase Ligand (THPTA/TBTA) CellDamage->UseLigand Yes End Optimized Reaction CellDamage->End No IncConc Increase Reagent Concentrations (Azide, Copper) CheckReagents->IncConc IncTime Increase Incubation Time IncConc->IncTime IncTime->HighBg IncWash Increase Wash Steps DecAzide->IncWash IncWash->CellDamage DecCu Decrease Copper Concentration/Incubation Time UseLigand->DecCu DecCu->End

Caption: A logical workflow for troubleshooting common CuAAC issues.

References

Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Sulfo-Cy3 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a prominent bioorthogonal ligation technique, enabling the covalent labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2] This method relies on the reaction of a strained cyclooctyne (B158145) with an azide-functionalized molecule to form a stable triazole linkage. Sulfo-Cy3 azide (B81097) is a water-soluble, bright, and photostable fluorescent dye that is ideal for labeling biomolecules in aqueous environments.[3][4] Its azide group readily participates in SPAAC reactions with cyclooctyne-modified molecules, such as those containing Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN) moieties.[5][6] The sulfonate group enhances the water solubility of the Cy3 dye, making it particularly suitable for in vivo and in vitro labeling of sensitive biological samples like proteins.[1][7]

These application notes provide detailed protocols for the labeling of biomolecules with Sulfo-Cy3 azide via SPAAC, covering experimental procedures, purification, and characterization of the resulting conjugates.

Properties of this compound

This compound is a fluorescent probe with properties well-suited for biological imaging and detection. Its key characteristics are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex)~550-555 nm[5][8]
Emission Maximum (λem)~570-580 nm[5][8]
SolubilityWater, DMSO, DMF[3]
Storage Conditions-20°C, protect from light[3]

SPAAC Reaction Kinetics

The rate of the SPAAC reaction is influenced by the specific cyclooctyne and azide pairing. The reaction follows second-order kinetics. While specific kinetic data for this compound with all cyclooctynes is not extensively published, representative second-order rate constants for common cyclooctynes with azides are provided to guide experimental design.

CyclooctyneAzide TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
BCNPrimary Azide0.012 - 0.024[9]
DBCO (ADIBO)Primary Azide0.90[9]
DBCO (ADIBO)Secondary Azide0.25[9]
DBCO (ADIBO)Tertiary Azide4.7 x 10⁻⁶[9]
CyclooctyneTetra-fluorinated aromatic azide3.60[10]

Note: The reactivity of DBCO with tertiary azides is significantly lower due to steric hindrance.[9]

Diagrams

SPAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Triazole Stable Triazole Adduct (Sulfo-Cy3 Labeled Molecule) Cyclooctyne->Triazole [3+2] Cycloaddition Azide This compound Azide->Triazole Protein_Labeling_Workflow Start Start: Azide-Modified Protein & Sulfo-Cy3 DBCO/BCN Reaction SPAAC Reaction (e.g., Room Temp, 1-4h) Start->Reaction Purification Purification (Size Exclusion Chromatography) Reaction->Purification Characterization Characterization (Spectroscopy, SDS-PAGE) Purification->Characterization End End: Purified Labeled Protein Characterization->End

References

Sulfo-Cy3 Azide for Protein Labeling in Aqueous Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 azide (B81097) is a highly water-soluble, bright, and photostable fluorescent dye ideal for labeling proteins and other biomolecules in aqueous environments.[1][2][3] Its enhanced hydrophilicity, due to the presence of sulfonate groups, allows for efficient bioconjugation in physiological buffers, minimizing the need for organic co-solvents that can be detrimental to protein structure and function.[3][4][5] This makes Sulfo-Cy3 azide an excellent choice for labeling sensitive biological molecules.[2][6] The azide functional group enables covalent attachment to alkyne-modified proteins via "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[6][7]

This document provides detailed protocols for two primary click chemistry methods for protein labeling using this compound: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).

Applications of Sulfo-Cy3 Labeled Proteins:

  • Fluorescence Microscopy[1]

  • Flow Cytometry[1]

  • Immunohistochemistry and Immunocytochemistry[8]

  • Western Blotting and ELISA[9]

  • Molecular Probing and Interaction Studies[1][8]

Physicochemical and Spectroscopic Properties

This compound exhibits excellent spectral properties, making it a versatile fluorescent probe. The dye is characterized by its bright orange-red fluorescence and high quantum yield.[1][8]

PropertyValueReference(s)
Chemical Name Sulfo-Cyanine3 azide[2][3]
Molecular Formula C₃₃H₄₁N₆KO₇S₂[2]
Molecular Weight 736.94 g/mol [2]
Solubility Water (up to 0.62 M), DMF, DMSO[2][10]
Appearance Dark red solid[2]
Absorption Maximum (λₐₑₛ) ~548-554 nm[1][2][11]
Emission Maximum (λₑₘ) ~563-568 nm[1][2][11]
Molar Extinction Coefficient (ε) ~151,000 - 162,000 M⁻¹cm⁻¹[2][10]
Fluorescence Quantum Yield ~0.1[2]
Storage Conditions Store at -20°C, protected from light.[2][3][6]

Experimental Workflows and Chemical Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method for conjugating azides and terminal alkynes.[7][12] It requires a copper(I) catalyst, which is typically generated in situ by the reduction of copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270).[13][14] The reaction is highly specific and can be performed in aqueous buffers.[7]

CuAAC_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Alkyne Alkyne-Modified Protein Reaction_Mix Combine Protein, Dye, and Reagents in Aqueous Buffer Protein_Alkyne->Reaction_Mix SulfoCy3_Azide This compound SulfoCy3_Azide->Reaction_Mix Reagents CuSO₄, Ascorbate, Ligand (e.g., THPTA) Reagents->Reaction_Mix Purification Size-Exclusion Chromatography (e.g., G-25) Reaction_Mix->Purification Incubate Analysis Spectrophotometry (Determine DOL) Purification->Analysis Remove Excess Dye Labeled_Protein Labeled Protein Ready for Use Analysis->Labeled_Protein Characterize

Figure 1: Workflow for CuAAC protein labeling.

CuAAC_Reaction Protein_Alkyne Protein-Alkyne Labeled_Protein Protein-Triazole-Sulfo-Cy3 Protein_Alkyne->Labeled_Protein Plus1 + SulfoCy3_Azide N₃-Sulfo-Cy3 SulfoCy3_Azide->Labeled_Protein Catalyst Cu(I) Catalyst (CuSO₄ + Ascorbate) Catalyst->Labeled_Protein

Figure 2: CuAAC chemical reaction scheme.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[][16] The inherent ring strain of the cyclooctyne drives the reaction with the azide, eliminating the need for a potentially cytotoxic copper catalyst.[][16] This makes SPAAC particularly suitable for labeling proteins in living cells or in systems where copper toxicity is a concern.[][17]

SPAAC_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Cyclooctyne Cyclooctyne-Modified Protein (e.g., DBCO) Reaction_Mix Combine Protein and Dye in Aqueous Buffer Protein_Cyclooctyne->Reaction_Mix SulfoCy3_Azide This compound SulfoCy3_Azide->Reaction_Mix Purification Size-Exclusion Chromatography (e.g., G-25) Reaction_Mix->Purification Incubate Analysis Spectrophotometry (Determine DOL) Purification->Analysis Remove Excess Dye Labeled_Protein Labeled Protein Ready for Use Analysis->Labeled_Protein Characterize

Figure 3: Workflow for SPAAC protein labeling.

SPAAC_Reaction Protein_Cyclooctyne Protein-Cyclooctyne Reaction_Arrow Protein_Cyclooctyne->Reaction_Arrow Plus1 + SulfoCy3_Azide N₃-Sulfo-Cy3 SulfoCy3_Azide->Reaction_Arrow Labeled_Protein Protein-Triazole-Sulfo-Cy3 Reaction_Arrow->Labeled_Protein

Figure 4: SPAAC chemical reaction scheme.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is optimized for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES), pH 7.0-7.5

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended to protect the protein)[13][14]

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • DMSO (for preparing stock solutions)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[18]

Stock Solutions:

  • This compound (10 mM): Dissolve an appropriate amount of this compound in DMSO or water. Store at -20°C, protected from light.

  • CuSO₄ (50 mM): Dissolve copper(II) sulfate pentahydrate in water.

  • Sodium Ascorbate (500 mM): Prepare fresh by dissolving sodium ascorbate in water. This solution oxidizes quickly and should be made immediately before use.[14]

  • THPTA (50 mM, optional): Dissolve THPTA in water.

Procedure:

  • Protein Preparation: Prepare the alkyne-modified protein at a concentration of 2-10 mg/mL in an amine-free buffer.[18]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in order. The final concentrations provided are a starting point and may require optimization.[19]

    • Alkyne-modified protein (e.g., 100 µL of a 1 mg/mL solution)

    • This compound stock solution (to a final concentration of 100-250 µM, typically a 3-10 fold molar excess over the protein)[14]

    • (Optional) THPTA stock solution (to a final concentration of 1-2.5 mM)

    • CuSO₄ stock solution (to a final concentration of 0.5-1 mM)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to initiate the reaction (to a final concentration of 5-10 mM). Gently mix the solution.[19]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 8-16 hours).[14]

  • Purification: Separate the labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[18][20] The labeled protein will elute first as a colored band.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Labeling

This protocol is for labeling a protein modified with a strained cyclooctyne (e.g., DBCO) with this compound.

Materials:

  • Cyclooctyne-modified protein (e.g., DBCO-protein) in an appropriate buffer, pH 7.0-8.5

  • This compound

  • Buffer (e.g., PBS, pH 7.4)

  • DMSO (for preparing stock solutions)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Stock Solutions:

  • This compound (10 mM): Dissolve an appropriate amount of this compound in DMSO or water. Store at -20°C, protected from light.

Procedure:

  • Protein Preparation: Prepare the cyclooctyne-modified protein at a concentration of 2-10 mg/mL.

  • Reaction Setup: In a microcentrifuge tube, combine the cyclooctyne-modified protein with the this compound stock solution. A 2-5 fold molar excess of the dye over the protein is a good starting point.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. Reaction times may vary depending on the specific cyclooctyne used.[21]

  • Purification: Purify the labeled protein from excess this compound using a size-exclusion chromatography column as described in the CuAAC protocol.[20]

Quantification of Labeling

After purification, it is crucial to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated using spectrophotometry.

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy3 (~554 nm, A₅₅₄).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = A₅₅₄ / ε_dye (where ε_dye is the molar extinction coefficient of Sulfo-Cy3, ~162,000 M⁻¹cm⁻¹)[2]

  • Calculate the protein concentration. The dye also absorbs light at 280 nm, so a correction factor must be applied:

    • Corrected A₂₈₀ = A₂₈₀ - (A₅₅₄ × CF₂₈₀) (where CF₂₈₀ is the correction factor for Sulfo-Cy3 at 280 nm, approximately 0.06)[2]

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of your specific protein at 280 nm)

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An ideal DOL is typically between 2 and 4 to avoid issues like protein precipitation or fluorescence quenching.[20]

Troubleshooting

IssuePossible CauseSuggested SolutionReference(s)
Low Labeling Efficiency (Low DOL) - Protein concentration too low.- Concentrate the protein to >2 mg/mL.[18][20]
- Inefficient click reaction.- Optimize reaction time, temperature, and reagent concentrations. For CuAAC, ensure the ascorbate solution is fresh.[19]
- Presence of primary amines in buffer (e.g., Tris).- Exchange the protein into an amine-free buffer like PBS or HEPES before labeling.[18]
Protein Precipitation - Over-labeling or high concentration of organic solvent.- Reduce the molar excess of the dye. Ensure DMSO/DMF volume is <10% of the total reaction volume.[20]
- Protein instability under reaction conditions.- For CuAAC, include a protective ligand like THPTA. Perform the reaction at a lower temperature (4°C).[13][14]
High Background Signal - Incomplete removal of free dye.- Ensure thorough purification, for example, by using a longer size-exclusion column or performing dialysis.[20]

References

Application Notes and Protocols: Sulfo-Cy3 Azide for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 azide (B81097) is a water-soluble, bright, and photostable fluorescent probe ideal for biological labeling and imaging.[1][2] Its hydrophilic nature, due to the presence of sulfonate groups, makes it highly suitable for applications in aqueous environments, such as live cell imaging, without the need for organic co-solvents.[1][2] This minimizes cellular toxicity and preserves the integrity of biological samples. The azide group enables its use in "click chemistry," a set of highly specific and efficient bioorthogonal reactions for covalently attaching the dye to alkyne-modified biomolecules.[3][4] This allows for the precise labeling and visualization of a wide range of targets, including proteins, nucleic acids, and glycans, in their native cellular environment.[5][6]

Sulfo-Cy3 is a member of the cyanine (B1664457) dye family, with excitation and emission maxima around 555 nm and 570 nm, respectively, making it compatible with standard TRITC (tetramethylrhodamine) filter sets.[3][7] Its high extinction coefficient and good quantum yield result in bright fluorescent signals with low background, which is advantageous for detecting low-abundance targets.[7][8]

Principle of Labeling

The core principle behind the use of Sulfo-Cy3 azide in live cell imaging is the bioorthogonal reaction between an azide and an alkyne.[9] These functional groups are largely absent in biological systems, ensuring that the labeling reaction is highly specific and does not interfere with normal cellular processes.[4] There are two primary strategies for labeling biomolecules in live cells using this compound:

  • Metabolic Labeling: Cells are incubated with a metabolic precursor containing an alkyne group. This precursor is incorporated into newly synthesized biomolecules (e.g., proteins, DNA, or glycans) by the cell's own metabolic machinery. The alkyne-tagged biomolecules can then be visualized by reacting them with this compound.

  • Genetic Incorporation: For protein-specific labeling, a non-canonical amino acid containing an alkyne group can be genetically encoded and incorporated into a protein of interest. This allows for the site-specific labeling of the target protein with this compound.

Once the alkyne handle is introduced, the this compound is added to the cells, where it covalently attaches to the alkyne-modified molecule via a click reaction. This can be either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Data Presentation

PropertyValueReference
Molecular Weight 806.96 g/mol [7]
Excitation Maximum (Absorbance) ~555 nm[3][7]
Emission Maximum ~570 nm[3][7]
Extinction Coefficient 150,000 cm⁻¹M⁻¹[7]
Quantum Yield ~0.1[10]
Solubility Water, DMSO, DMF[7]
pH Sensitivity pH insensitive from pH 4 to 10[7]
Storage -20°C in the dark for up to 24 months[1][2]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

This protocol describes the labeling of alkyne-modified biomolecules in live cells using this compound in a copper-catalyzed reaction. The use of a copper(I)-chelating ligand like THPTA is crucial to increase reaction efficiency and reduce copper-induced cytotoxicity.[11][12]

Materials:

  • Alkyne-modified cells (prepared via metabolic labeling or other methods)

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging buffer (e.g., PBS with 1% BSA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

    • Introduce the alkyne-containing metabolic precursor to the cell culture medium and incubate for a sufficient period to allow for incorporation into the target biomolecules. The optimal concentration and incubation time should be determined empirically for each cell type and precursor.

    • Wash the cells twice with pre-warmed live-cell imaging buffer to remove any unincorporated precursor.

  • Preparation of Labeling Solution (Click Reaction Cocktail):

    • Prepare stock solutions:

      • This compound: 1-10 mM in anhydrous DMSO.

      • CuSO₄: 100 mM in deionized water.

      • THPTA: 500 mM in deionized water.

      • Sodium Ascorbate: 1 M in deionized water (prepare fresh).

    • Immediately before use, prepare the click reaction cocktail in live-cell imaging buffer. For a final volume of 1 mL, add the components in the following order, gently mixing after each addition:

      • This compound to a final concentration of 2-10 µM.[10]

      • THPTA to a final concentration of 100-500 µM.

      • CuSO₄ to a final concentration of 20-100 µM.

      • Sodium Ascorbate to a final concentration of 1-2 mM.

  • Labeling Reaction:

    • Remove the wash buffer from the cells and add the freshly prepared click reaction cocktail.

    • Incubate the cells for 5-20 minutes at 37°C, protected from light. Minimize incubation time to reduce potential copper toxicity.

  • Washing and Imaging:

    • Quickly remove the reaction cocktail and wash the cells three to five times with pre-warmed live-cell imaging buffer.

    • Replace the final wash with fresh live-cell imaging buffer.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for Cy3 (e.g., Ex: 532 nm or 555 nm laser line, Em: ~570 nm).

CuAAC_Workflow cluster_prep Cell Preparation cluster_labeling Labeling Reaction cluster_imaging Imaging cell_culture Culture cells on imaging dish alkyne_incubation Incubate with alkyne precursor cell_culture->alkyne_incubation wash1 Wash cells (2x) alkyne_incubation->wash1 prepare_cocktail Prepare Click Reaction Cocktail wash1->prepare_cocktail add_cocktail Add cocktail to cells prepare_cocktail->add_cocktail incubate Incubate (5-20 min) add_cocktail->incubate wash2 Wash cells (3-5x) incubate->wash2 add_buffer Add imaging buffer wash2->add_buffer image_cells Fluorescence Microscopy add_buffer->image_cells

Workflow for Copper-Catalyzed Live Cell Imaging.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

SPAAC is a copper-free click chemistry method that is generally better tolerated by living cells.[6] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide without the need for a catalyst.

Materials:

  • Cells metabolically labeled with a strained alkyne (e.g., DBCO-modified sugar)

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation:

    • Plate and culture cells as described in the CuAAC protocol.

    • Introduce the strained alkyne-containing metabolic precursor to the cell culture medium and incubate to allow for incorporation.

    • Wash the cells twice with pre-warmed live-cell imaging buffer.

  • Preparation of Labeling Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the this compound stock solution in pre-warmed live-cell imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Labeling Reaction:

    • Remove the wash buffer from the cells and add the this compound labeling solution.

    • Incubate the cells for 15-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.

    • Add fresh live-cell imaging buffer.

    • Image the cells using a fluorescence microscope with the appropriate filter set for Cy3.

SPAAC_Workflow cluster_prep Cell Preparation cluster_labeling Labeling Reaction cluster_imaging Imaging cell_culture Culture cells on imaging dish alkyne_incubation Incubate with strained alkyne cell_culture->alkyne_incubation wash1 Wash cells (2x) alkyne_incubation->wash1 prepare_solution Prepare Sulfo-Cy3 Azide Solution wash1->prepare_solution add_solution Add solution to cells prepare_solution->add_solution incubate Incubate (15-60 min) add_solution->incubate wash2 Wash cells (3x) incubate->wash2 add_buffer Add imaging buffer wash2->add_buffer image_cells Fluorescence Microscopy add_buffer->image_cells

Workflow for Copper-Free (SPAAC) Live Cell Imaging.

Application Example: Visualizing Newly Synthesized Proteins

A powerful application of this compound is in the visualization of newly synthesized proteins in live cells using a technique called bioorthogonal non-canonical amino acid tagging (BONCAT).[13]

Signaling Pathway and Mechanism:

Cells are cultured in a medium where methionine is replaced by an alkyne-containing analog, such as L-homopropargylglycine (HPG). During active protein synthesis, HPG is incorporated into the elongating polypeptide chains by the cell's translational machinery. After a desired period, the cells are washed to remove unincorporated HPG. The alkyne-tagged proteins are then labeled with this compound via a click reaction (either CuAAC or SPAAC). This allows for the specific visualization of proteins synthesized during the HPG incubation period, providing a snapshot of the translational activity within the cell.

BONCAT_Pathway cluster_cell Live Cell cluster_labeling Click Reaction HPG_in HPG (Alkyne Amino Acid) in Culture Medium uptake Cellular Uptake HPG_in->uptake ribosome Ribosome uptake->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis alkyne_protein Newly Synthesized Protein with Alkyne Handle protein_synthesis->alkyne_protein click_reaction Click Reaction (CuAAC or SPAAC) alkyne_protein->click_reaction sulfo_cy3_azide This compound sulfo_cy3_azide->click_reaction labeled_protein Fluorescently Labeled Protein click_reaction->labeled_protein imaging Fluorescence Imaging labeled_protein->imaging

BONCAT pathway for labeling new proteins.

References

Illuminating the Cell Surface: A Guide to Protein Labeling with Sulfo-Cy3 Azide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the specific labeling of cell surface proteins utilizing Sulfo-Cy3 azide (B81097), a powerful fluorescent probe. The described methodology leverages a two-step bioorthogonal approach: metabolic incorporation of an azide-functionalized precursor into cellular proteins, followed by a highly specific and efficient click chemistry reaction with Sulfo-Cy3 azide. This technique enables robust and targeted visualization and analysis of cell surface proteins, crucial for advancing research in cellular biology, proteomics, and drug discovery.

Introduction

The study of cell surface proteins is paramount to understanding cellular communication, signaling, and interaction with the extracellular environment. This compound is a water-soluble, membrane-impermeable fluorescent dye, making it an ideal candidate for selectively labeling cell surface proteins without intracellular background. Its azide group allows for a highly specific covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

This method first involves the metabolic incorporation of unnatural amino acids or sugars containing an azide moiety into the cellular proteome. Once these azide handles are displayed on the cell surface proteins, they can be specifically tagged with this compound for downstream applications such as fluorescence microscopy, flow cytometry, and proteomic analysis.

Chemical Properties of this compound

PropertyValueReference
Excitation Maximum (λex) ~555 nm[1]
Emission Maximum (λem) ~570 nm[1]
Solubility High in aqueous solutions[2]
Reactive Group Azide (-N3)[1]
Chemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]

Experimental Workflows

The general workflow for cell surface protein labeling with this compound involves two main stages: metabolic labeling and click chemistry detection.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Detection cluster_analysis Downstream Analysis Metabolic_Precursor Azide-Modified Precursor (e.g., Ac4ManNAz or AHA) Cell_Culture Cell Culture Incubation Metabolic_Precursor->Cell_Culture Add to medium Azide_Incorporation Incorporation of Azide into Cell Surface Proteins Cell_Culture->Azide_Incorporation Cellular Metabolism Click_Reaction CuAAC Reaction Azide_Incorporation->Click_Reaction React with Sulfo_Cy3 This compound Sulfo_Cy3->Click_Reaction Add Labeled_Cells Fluorescently Labeled Cell Surface Proteins Click_Reaction->Labeled_Cells Covalent Bond Formation Microscopy Fluorescence Microscopy Labeled_Cells->Microscopy Flow_Cytometry Flow Cytometry Labeled_Cells->Flow_Cytometry Proteomics Proteomic Analysis Labeled_Cells->Proteomics

Figure 1: General experimental workflow for cell surface protein labeling.

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Ac4ManNAz

This protocol describes the metabolic labeling of sialic acid-containing glycoproteins on the cell surface using tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 25-50 µM. Note: The optimal concentration should be determined empirically for each cell line, as higher concentrations (e.g., 50 µM) may have physiological effects on some cells.

  • Incubation: Incubate the cells for 1-3 days under standard culture conditions (e.g., 37°C, 5% CO2) to allow for metabolic incorporation of the azido-sugar.

  • Washing: After incubation, gently aspirate the medium and wash the cells three times with ice-cold PBS to remove any unincorporated Ac4ManNAz.

Protocol 2: Metabolic Labeling of Nascent Proteins with AHA

This protocol outlines the labeling of newly synthesized proteins with L-azidohomoalanine (AHA), an analog of methionine.

Materials:

  • Cells of interest

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Complete cell culture medium

  • PBS, pH 7.4

Procedure:

  • Prepare AHA Stock Solution: Prepare a 100 mM stock solution of AHA in sterile water or PBS.

  • Methionine Starvation (Optional): To increase the incorporation of AHA, you can starve the cells in methionine-free medium for 30-60 minutes prior to labeling.

  • Metabolic Labeling: Replace the medium with methionine-free medium containing 50-100 µM AHA.

  • Incubation: Incubate the cells for 1-4 hours under standard culture conditions. The optimal incubation time will depend on the rate of protein synthesis in your cell line.

  • Washing: Following incubation, aspirate the AHA-containing medium and wash the cells three times with ice-cold PBS.

Protocol 3: Click Chemistry Reaction with this compound

This protocol describes the copper-catalyzed click reaction to label the azide-modified cell surface proteins with this compound.

Materials:

  • Azide-labeled cells (from Protocol 1 or 2)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended to stabilize Cu(I))

  • PBS, pH 7.4

Optimized Reaction Conditions:

ReagentFinal ConcentrationReference
This compound1-5 µM
CuSO450 µM
Sodium Ascorbate2.5 mM
THPTA (optional)250 µM

Procedure:

  • Prepare Click Reaction Mix: Prepare the click reaction mix fresh.

    • In a microcentrifuge tube, combine the required volumes of this compound, CuSO4, and THPTA (if using) in PBS.

    • Just before use, add the freshly prepared sodium ascorbate solution to the mix and vortex gently.

  • Labeling Reaction:

    • Add the click reaction mix to the washed, azide-labeled cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the click reaction mix and wash the cells three times with PBS to remove unreacted reagents.

  • Downstream Analysis: The cells are now fluorescently labeled and ready for analysis by fluorescence microscopy or flow cytometry. For proteomic analysis, cells can be lysed after the final wash step.

Control Experiments

To ensure the specificity of the labeling, it is crucial to perform the following control experiments.

control_experiments cluster_controls Essential Negative Controls cluster_expected_results Expected Results No_Azide No Azide Precursor Control (Treat with vehicle, then click reaction) No_Azide_Result Minimal to no fluorescence No_Azide->No_Azide_Result No_Click No Click Reaction Control (Treat with azide precursor, no click reaction) No_Click_Result No fluorescence No_Click->No_Click_Result Inhibitor Transcription/Translation Inhibitor Control (Pre-treat with inhibitor, then label) Inhibitor_Result Significantly reduced fluorescence Inhibitor->Inhibitor_Result

Figure 2: Key negative control experiments for validating labeling specificity.

  • No Azide Precursor Control: Cells are not treated with the azide-modified precursor (Ac4ManNAz or AHA) but are subjected to the click chemistry reaction with this compound. This control assesses the non-specific binding of the dye.

  • No Click Reaction Control: Cells are incubated with the azide-modified precursor but are not subjected to the click chemistry reaction. This confirms that the observed fluorescence is due to the click reaction.

  • Transcription/Translation Inhibitor Control: For AHA labeling, pre-treating cells with a translation inhibitor (e.g., cycloheximide) should prevent the incorporation of AHA and subsequent labeling. For Ac4ManNAz, a general metabolic inhibitor can be used to demonstrate dependence on cellular metabolism.

Applications in Research and Drug Discovery

The ability to specifically label cell surface proteins opens up a wide range of applications:

  • Visualization of Protein Trafficking: Pulse-chase experiments can be designed to track the movement of newly synthesized proteins to and from the cell surface.

  • High-Content Imaging and Screening: The robust and specific labeling allows for automated imaging and quantification of changes in cell surface protein expression in response to drug candidates.

  • Proteomic Profiling: Labeled proteins can be enriched and identified using mass spectrometry, providing a snapshot of the cell surface proteome under different conditions.

  • Cellular Imaging in Complex Environments: The bioorthogonal nature of the reaction allows for specific labeling even in complex biological systems.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence - Incomplete washing- Non-specific binding of this compound- Increase the number and duration of wash steps.- Include a blocking step with a protein-containing buffer (e.g., BSA) before the click reaction.- Perform the "No Azide Precursor Control" to assess non-specific binding.
Low or No Fluorescence Signal - Inefficient metabolic incorporation of the azide precursor- Inefficient click reaction- Low abundance of the target protein type- Optimize the concentration and incubation time of the azide precursor.- Ensure the click reaction components are fresh, especially the sodium ascorbate.- Consider using a more sensitive detection method or enriching for the cell surface proteins.
Cell Death or Altered Morphology - Toxicity of the azide precursor at high concentrations- Toxicity of the copper catalyst- Perform a dose-response curve to determine the optimal, non-toxic concentration of the azide precursor.- Reduce the incubation time of the click reaction.- Ensure the use of a copper-stabilizing ligand like THPTA.

Conclusion

The metabolic labeling of cell surface proteins with azide-functionalized precursors, followed by click chemistry with this compound, is a versatile and powerful technique for a wide range of biological research and drug discovery applications. The protocols provided here offer a starting point for researchers to implement this methodology in their own experimental systems. Careful optimization and the inclusion of appropriate controls will ensure the generation of reliable and high-quality data, shedding new light on the dynamic world of the cell surface.

References

Application Notes and Protocols for Sulfo-Cy3 Azide in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 azide (B81097) is a water-soluble, bright, and photostable fluorescent dye that is an ideal tool for flow cytometry applications.[1][2] Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry."[3][4] This high specificity and biocompatibility make Sulfo-Cy3 azide a versatile reagent for labeling cells and biomolecules for flow cytometric analysis.[4][5] The sulfonate groups on the cyanine (B1664457) dye ensure high water solubility, eliminating the need for organic co-solvents that can be detrimental to sensitive biological samples.[2]

These application notes provide detailed protocols for the use of this compound in key flow cytometry applications, including cell proliferation analysis, cell surface labeling, and apoptosis detection.

Key Features of this compound

  • High Water Solubility: Eliminates the need for organic solvents, preserving cell viability and integrity.[2]

  • Bright and Photostable Fluorescence: Provides strong and stable signals for sensitive detection in flow cytometry.[2]

  • Bioorthogonal Reactivity: The azide group reacts specifically with alkyne groups, ensuring minimal off-target labeling.[3]

  • Versatility: Can be used to label a wide range of alkyne-modified biomolecules, including proteins, nucleic acids, and glycans.[3][6][7]

Spectral Properties

The spectral properties of Sulfo-Cy3 make it compatible with standard flow cytometry laser lines and filter sets.

PropertyWavelength (nm)
Maximum Excitation (λex)~554 nm
Maximum Emission (λem)~568 nm

Data sourced from AxisPharm.[2]

Application 1: Cell Proliferation Analysis (EdU-Based Assay)

One of the most powerful applications of this compound in flow cytometry is the detection of cell proliferation through the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine.[8][9] During DNA synthesis, EdU is incorporated into the newly synthesized DNA.[9] The alkyne group of EdU can then be detected with this compound via a click reaction, allowing for the precise identification and quantification of proliferating cells.[8][10] This method is a robust alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps that can damage cell epitopes.[9]

Experimental Workflow: EdU Cell Proliferation Assay

G cluster_0 Cell Culture and Labeling cluster_1 Fixation and Permeabilization cluster_2 Click Chemistry Reaction cluster_3 Analysis A Incubate cells with EdU B Harvest and wash cells A->B C Fix cells (e.g., 4% PFA) B->C D Permeabilize cells (e.g., Saponin) C->D E Prepare Click Reaction Cocktail (this compound, CuSO4, buffer) D->E F Incubate cells with cocktail E->F G Wash cells F->G H (Optional) DNA counterstain G->H I Analyze by Flow Cytometry H->I

Caption: Workflow for EdU-based cell proliferation assay using this compound.

Detailed Protocol: EdU Cell Proliferation Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • EdU (5-ethynyl-2'-deoxyuridine)

  • This compound

  • Copper (II) Sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Saponin in PBS with 1% BSA)

  • Wash buffer (e.g., 1% BSA in PBS)

  • DNA counterstain (optional, e.g., DAPI, Hoechst 33342)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • EdU Labeling:

    • Culture cells to the desired density.

    • Add EdU to the cell culture medium at a final concentration of 10-20 µM.[11]

    • Incubate for a period that allows for sufficient incorporation into newly synthesized DNA (e.g., 1-2 hours, but this may need optimization depending on the cell type and proliferation rate).[11]

  • Cell Harvesting and Fixation:

    • Harvest cells and wash once with 1% BSA in PBS.[10]

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of fixative and incubate for 15 minutes at room temperature.[10]

    • Wash the cells with 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.[10]

  • Permeabilization:

    • Resuspend the cell pellet in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.[10]

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:

      • Permeabilization buffer

      • This compound (final concentration of 1-5 µM)

      • Copper (II) Sulfate (final concentration of 1-2 mM)

      • Reducing agent (e.g., sodium ascorbate, final concentration of 10-20 mM)

    • Remove the permeabilization buffer from the cells by centrifugation.

    • Resuspend the cell pellet in 100 µL of the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.[10]

  • Washing and DNA Staining (Optional):

    • Wash the cells twice with permeabilization buffer.

    • If desired, resuspend the cells in a buffer containing a DNA counterstain (e.g., DAPI or Hoechst 33342) to analyze cell cycle distribution.[12]

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in flow cytometry staining buffer.

    • Analyze the cells on a flow cytometer equipped with a laser suitable for Cy3 excitation (e.g., 561 nm).

Application 2: Cell Surface Labeling of Glycans

This compound can be used to label cell surface glycans that have been metabolically engineered to contain an alkyne group.[6][7] This is achieved by incubating cells with an alkyne-modified sugar analog, which is incorporated into the glycan biosynthesis pathway and displayed on the cell surface. The alkyne-tagged glycans can then be specifically labeled with this compound for flow cytometric analysis.

Experimental Workflow: Cell Surface Glycan Labeling

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry Reaction cluster_2 Analysis A Incubate cells with alkyne-modified sugar B Wash cells to remove unincorporated sugar A->B C Prepare Click Reaction Cocktail (this compound, CuSO4, buffer) B->C D Incubate cells with cocktail C->D E Wash cells D->E F (Optional) Viability stain E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for cell surface glycan labeling using this compound.

Detailed Protocol: Cell Surface Glycan Labeling

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Alkyne-modified sugar analog (e.g., peracetylated N-azidoacetylmannosamine (Ac4ManNAz) for SPAAC, or a terminal alkyne sugar for CuAAC)

  • This compound

  • Click chemistry reagents (as in Application 1 for CuAAC, or a DBCO-functionalized linker for SPAAC with an azide-modified sugar)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Viability dye (optional, e.g., DAPI, Propidium Iodide)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of an alkyne-modified sugar analog for 1-3 days to allow for incorporation into cell surface glycans.[7] The optimal concentration and incubation time should be determined empirically for each cell type.

  • Cell Harvesting:

    • Harvest cells and wash twice with ice-cold PBS to remove unincorporated sugar.[13]

  • Click Reaction (CuAAC):

    • Prepare the click reaction cocktail as described in Application 1.

    • Resuspend the cell pellet in the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Wash the cells twice with wash buffer.

    • (Optional) Stain with a viability dye to exclude dead cells from the analysis.[13]

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in flow cytometry staining buffer.

    • Analyze the cells on a flow cytometer.

Application 3: Apoptosis Detection

This compound can be integrated into apoptosis assays to specifically label apoptotic cells that have been metabolically labeled. For instance, by using an alkyne-modified caspase substrate, active caspases in apoptotic cells can be tagged with an alkyne group. These tagged cells can then be detected with this compound. This approach can be combined with traditional apoptosis markers like Annexin V and a viability dye for a multi-parametric analysis of apoptosis.[14]

Signaling Pathway: Caspase Activation in Apoptosis

G Apoptotic Stimulus Apoptotic Stimulus Procaspase-8 Procaspase-8 Apoptotic Stimulus->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Simplified caspase activation cascade in apoptosis.

Conceptual Protocol: Apoptosis Detection with this compound

This protocol outlines a conceptual approach. Specific alkyne-modified caspase substrates would need to be sourced or synthesized.

Procedure:

  • Induce Apoptosis: Treat cells with an apoptosis-inducing agent.

  • Metabolic Labeling: Incubate cells with an alkyne-modified, cell-permeable caspase substrate. In apoptotic cells, active caspases will cleave the substrate, leaving an alkyne tag on cellular components.

  • Click Reaction: Perform the click chemistry reaction with this compound as described in the previous protocols.

  • Co-staining: Stain cells with Annexin V and a viability dye (e.g., 7-AAD).[15][16]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cell populations, with the Sulfo-Cy3 signal specifically marking cells with active caspases.

Quantitative Data Summary

The following table summarizes typical concentration ranges for reagents used in this compound-based flow cytometry protocols. Optimal concentrations may vary depending on the cell type and experimental conditions and should be determined empirically.

ReagentApplicationTypical Concentration RangeReference
EdUCell Proliferation10-20 µM[11]
Alkyne-modified sugarCell Surface Labeling25-50 µM[13]
This compoundClick Reaction1-5 µM[17]
Copper (II) SulfateClick Reaction1-2 mM[17]
Sodium AscorbateClick Reaction10-20 mM[17]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no Sulfo-Cy3 signal Inefficient metabolic labeling.Optimize the concentration and incubation time of the alkyne-modified substrate.[1]
Inefficient click reaction.Prepare fresh click reaction cocktail. Ensure the correct concentrations of all components.
Low target expression.Use a positive control cell line known to express the target of interest.
High background fluorescence Non-specific binding of this compound.Increase the number of washing steps after the click reaction.
Cell autofluorescence.Include an unstained control to set the baseline fluorescence.
Poor cell viability Cytotoxicity of reagents.Decrease the concentration of copper sulfate or use a copper-chelating ligand. For live-cell applications, consider SPAAC chemistry.

Conclusion

This compound is a powerful and versatile tool for flow cytometry, enabling the specific and sensitive detection of a wide range of biological processes. Its high water solubility, bright fluorescence, and bioorthogonal reactivity make it an excellent choice for applications such as cell proliferation analysis, cell surface labeling, and the development of novel apoptosis assays. The detailed protocols and troubleshooting guide provided in these application notes will assist researchers in successfully implementing this compound in their flow cytometry workflows.

References

Illuminating Biological Processes in Real-Time: Sulfo-Cy3 Azide for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Sulfo-Cy3 azide (B81097) is a highly water-soluble and biocompatible fluorescent probe that has emerged as a powerful tool for in vivo imaging. Its exceptional brightness, photostability, and efficient reactivity via click chemistry make it an ideal candidate for researchers, scientists, and drug development professionals seeking to visualize and quantify biological processes within living organisms. This document provides detailed application notes and protocols for the use of Sulfo-Cy3 azide in preclinical in vivo imaging studies.

The core of this compound's utility lies in its participation in bioorthogonal click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the specific and covalent attachment of the Sulfo-Cy3 fluorophore to a target molecule that has been metabolically, genetically, or chemically engineered to contain an alkyne group. The high water solubility of this compound, due to its sulfonate groups, is a key advantage for in vivo applications, as it allows for labeling in aqueous environments without the need for potentially toxic organic co-solvents.[1][2] This property also minimizes non-specific binding and aggregation, leading to improved signal-to-noise ratios in complex biological settings.[3]

Applications of this compound in in vivo imaging are diverse and expanding. They include, but are not limited to:

  • Metabolic Glycoengineering and Imaging: Visualizing the spatiotemporal dynamics of glycans in vivo by metabolically labeling them with azido-sugars.

  • Cell Tracking: Covalently labeling the surface of cells ex vivo before transplantation to track their migration, proliferation, and fate in vivo.

  • Tumor Targeting and Imaging: Conjugating this compound to tumor-targeting ligands (e.g., peptides, antibodies) that contain an alkyne handle to visualize tumor margins and assess drug delivery.

  • Visualizing Protein Synthesis and Interactions: Labeling newly synthesized proteins or specific protein populations that have been engineered to incorporate alkyne-containing amino acids.

This document will provide detailed protocols for some of these key applications, along with expected quantitative data and visualizations to guide researchers in their experimental design and execution.

Quantitative Data Presentation

The following tables summarize typical quantitative data that can be obtained from in vivo imaging experiments using this compound or analogous cyanine (B1664457) dye-azide conjugates. These values are illustrative and will vary depending on the specific experimental conditions, animal model, and imaging system used.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~553-555 nm[4][5]
Emission Maximum (λem)~566-570 nm[4][5]
Molar Extinction Coefficient (ε)150,000 - 151,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ)> 0.1[6]
SolubilityHigh in water, DMF, DMSO, MeOH[4]
Storage Conditions-20°C in the dark for up to 24 months[2]

Table 2: Example Biodistribution of a Cyanine-Azide Conjugate in a Tumor-Bearing Mouse Model

This data is adapted from a study using a Cy5-azide conjugate after metabolic labeling of tumors with azido-sugars and is intended to be representative of the type of data that can be generated.

Organ/TissuePercent Injected Dose per Gram (%ID/g) ± SD
Tumor4.5 ± 0.8
Liver12.2 ± 2.1
Spleen2.1 ± 0.5
Kidneys8.5 ± 1.5
Lungs1.8 ± 0.4
Heart0.9 ± 0.2
Muscle0.5 ± 0.1
Blood1.2 ± 0.3

Table 3: Typical In Vivo Imaging Parameters

ParameterSetting
Animal ModelNude mouse (athymic)
AnesthesiaIsoflurane (2-3% in O₂)
Injection RouteIntravenous (tail vein)
This compound Conjugate Dose1-10 mg/kg body weight
Imaging SystemIn Vivo Imaging System (IVIS) or similar
Excitation Filter535 nm
Emission Filter580 nm
Exposure Time1-10 seconds
Imaging Time Points1, 4, 24, 48 hours post-injection

Experimental Protocols

Protocol 1: In Vivo Tumor Imaging via Metabolic Labeling and Click Chemistry

This protocol describes the metabolic labeling of tumor cells with azido-sugars, followed by the systemic administration of a DBCO-modified Sulfo-Cy3 (a strain-promoted alkyne) for in vivo imaging. This copper-free click chemistry approach is preferred for in vivo applications to avoid copper toxicity.

Materials:

  • N-azidoacetylmannosamine (Ac₄ManNAz)

  • Sterile PBS

  • Sulfo-Cy3-DBCO

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • In vivo imaging system

Procedure:

  • Metabolic Labeling:

    • Dissolve Ac₄ManNAz in sterile PBS (a small amount of DMSO can be used for initial solubilization if necessary).

    • Administer the Ac₄ManNAz solution to the tumor-bearing mice daily for 5-7 days via intraperitoneal injection at a dose of 100-300 mg/kg. This allows for the metabolic incorporation of azide groups onto the surface of tumor cells.

  • Preparation of Sulfo-Cy3-DBCO:

    • Dissolve Sulfo-Cy3-DBCO in sterile PBS to a final concentration suitable for a 1-10 mg/kg dose in a total injection volume of 100-200 µL.

  • In Vivo Imaging:

    • Anesthetize the mouse using isoflurane.

    • Acquire a baseline (pre-injection) fluorescence image to determine background autofluorescence.

    • Administer the prepared Sulfo-Cy3-DBCO solution via intravenous tail vein injection.

    • Acquire fluorescence images at various time points (e.g., 1, 4, 24, and 48 hours) post-injection to monitor the biodistribution and tumor accumulation of the probe.

    • After the final imaging session, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and perform more quantitative analysis.

Workflow for In Vivo Tumor Imaging

G cluster_0 Metabolic Labeling cluster_1 Probe Administration & Imaging A Prepare Ac4ManNAz in PBS B Administer to Tumor-Bearing Mouse (IP, 5-7 days) A->B D Acquire Baseline Fluorescence Image B->D C Prepare Sulfo-Cy3-DBCO in PBS E Inject Sulfo-Cy3-DBCO (IV) C->E D->E F Acquire Images at Multiple Time Points E->F G Ex Vivo Organ Imaging & Analysis F->G

Caption: Workflow for in vivo tumor imaging using metabolic labeling and this compound.

Protocol 2: Ex Vivo Cell Labeling for In Vivo Tracking

This protocol describes the labeling of cells ex vivo with this compound via click chemistry for subsequent in vivo tracking. This requires the cells to be engineered to express alkyne groups on their surface.

Materials:

  • Cells engineered to express alkyne groups (e.g., via metabolic labeling with an alkyne-modified sugar)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sterile PBS

  • Recipient mice

Procedure:

  • Cell Preparation:

    • Culture the cells of interest and induce the expression of alkyne groups on their surface according to the specific protocol for your cell type.

    • Harvest and wash the cells with sterile PBS.

  • Click Chemistry Labeling:

    • Prepare the click chemistry reaction cocktail in PBS. For every 1 mL of cell suspension (1-10 million cells/mL), add the following components in order:

      • 10 µL of 100 mM THPTA solution

      • 10 µL of 20 mM CuSO₄ solution

      • 10 µL of 300 mM sodium ascorbate solution

      • This compound to a final concentration of 10-50 µM.

    • Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash the labeled cells three times with sterile PBS to remove unreacted reagents.

  • In Vivo Administration and Tracking:

    • Resuspend the labeled cells in an appropriate volume of sterile PBS or cell culture medium for injection.

    • Administer the labeled cells to the recipient mice via the desired route (e.g., intravenous, intraperitoneal, or direct injection into a specific tissue).

    • Image the mice at various time points using an in vivo imaging system to track the location and persistence of the labeled cells.

Workflow for Ex Vivo Cell Labeling and In Vivo Tracking

G cluster_0 Cell Preparation & Labeling cluster_1 In Vivo Tracking A Culture Alkyne-Expressing Cells B Harvest & Wash Cells A->B C Incubate with this compound Click Chemistry Cocktail B->C D Wash Labeled Cells C->D E Resuspend Labeled Cells for Injection D->E F Administer Cells to Recipient Mouse E->F G In Vivo Imaging at Multiple Time Points F->G

Caption: Workflow for ex vivo cell labeling with this compound and subsequent in vivo tracking.

Signaling Pathway Visualization

Visualizing a specific signaling pathway using this compound requires a strategy to introduce an alkyne handle onto a key protein within that pathway. One advanced approach is to use genetic code expansion to incorporate an alkyne-containing unnatural amino acid into the protein of interest in a living animal.

Conceptual Approach:

  • Generate a Transgenic Animal Model: Create a transgenic mouse model that expresses an engineered tRNA/aminoacyl-tRNA synthetase pair that specifically recognizes a stop codon (e.g., the amber codon UAG) and incorporates an alkyne-containing amino acid at that site. The gene for the protein of interest in the signaling pathway would be mutated to contain a UAG codon at a specific site.

  • Induce Protein Expression and Labeling: Upon administration of the alkyne-containing amino acid in the diet or via injection, the target protein will be synthesized with the alkyne handle.

  • In Vivo Click Chemistry: Administer this compound systemically. The azide will react with the alkyne-modified protein, allowing for its visualization in vivo.

Signaling Pathway Visualization Workflow

G A Transgenic Mouse with Engineered tRNA/Synthetase C Administer Alkyne-Containing Unnatural Amino Acid A->C B Gene of Interest with Amber (UAG) Codon D Expression of Alkyne-Labeled Protein in Signaling Pathway B->D C->D F In Vivo Click Reaction with Target Protein D->F E Administer this compound Systemically E->F G In Vivo Fluorescence Imaging of Signaling Protein F->G

Caption: Conceptual workflow for visualizing a specific signaling protein in vivo using genetic code expansion and this compound.

By following these protocols and leveraging the unique properties of this compound, researchers can gain valuable insights into complex biological processes in their native in vivo context.

References

Application Notes and Protocols for Labeling Antibodies with Sulfo-Cy3 Azide via Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with Sulfo-Cy3 azide (B81097) using copper-free click chemistry. This bioorthogonal ligation method offers high specificity and efficiency, proceeding readily under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2][3] The process involves a two-stage workflow. First, the antibody is functionalized with a dibenzocyclooctyne (DBCO) moiety using a DBCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.[4][5] Second, the DBCO-activated antibody is reacted with Sulfo-Cy3 azide via a strain-promoted alkyne-azide cycloaddition (SPAAC) to yield the final fluorescently labeled antibody conjugate.[1][5][6] This method ensures that the fluorescent label is attached specifically to the modified sites and is ideal for applications where the preservation of antibody integrity and function is critical.

Principle of the Reaction

The labeling strategy is based on the highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.[1][3] The high ring strain of the DBCO group on the antibody allows it to react spontaneously with the azide group of the Sulfo-Cy3 molecule, forming a stable triazole linkage.[1] This reaction is highly selective and does not interfere with other functional groups present in biological systems, making it an excellent choice for conjugating biomolecules.[6]

Materials and Reagents

Required Materials
  • Antibody to be labeled (purified, in an amine-free buffer)

  • DBCO-NHS Ester

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[7][8][9]

  • Desalting spin columns (e.g., Sephadex G-25) or other gel filtration media for purification[7][10][11]

  • Microcentrifuge tubes

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

Experimental Protocols

This procedure is divided into two main stages: 1) Activation of the antibody with DBCO-NHS ester, and 2) Conjugation of the DBCO-activated antibody with this compound.

Stage 1: Antibody Activation with DBCO-NHS Ester

This stage introduces the reactive DBCO group onto the antibody.

1. Antibody Preparation:

  • The antibody should be purified and dissolved in an amine-free buffer such as PBS.[12] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody for reaction with the NHS ester and must be removed.
  • If necessary, perform a buffer exchange into PBS (pH 7.2-7.4) using a desalting spin column or dialysis.
  • Adjust the antibody concentration to 1-10 mg/mL for optimal labeling.[6][9] A concentration of 2 mg/mL is often preferred.[9]

2. Prepare DBCO-NHS Ester Stock Solution:

  • Allow the vial of DBCO-NHS ester to warm to room temperature before opening to prevent moisture condensation.
  • Prepare a 10 mM stock solution by dissolving the DBCO-NHS ester in anhydrous DMSO. For example, dissolve ~4.3 mg in 1 mL of DMSO.[5]

3. Reaction Setup:

  • Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[6] The optimal ratio may need to be determined empirically, as ratios above 10:1 can sometimes lead to precipitation.[4][13]
  • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10-20% to maintain antibody stability.[6][14]
  • Mix gently by pipetting or brief vortexing.

4. Incubation:

  • Incubate the reaction mixture for 1 hour at room temperature with gentle rotation or shaking.[5]

5. Purification of DBCO-Activated Antibody:

  • Remove the excess, unreacted DBCO-NHS ester immediately after incubation using a desalting spin column equilibrated with PBS (pH 7.4).[5][11]
  • Follow the spin column manufacturer's instructions for centrifugation speed and time (e.g., 1,000-1,500 x g for 2 minutes).[7][8][9]
  • The purified DBCO-activated antibody is collected in the eluate and is now ready for conjugation with this compound.

Stage 2: Conjugation with this compound

This stage involves the copper-free click reaction between the DBCO-activated antibody and the this compound.

1. Prepare this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.[5]

2. Reaction Setup:

  • Add a 2-4 fold molar excess of the this compound stock solution to the purified DBCO-activated antibody solution.[6]
  • Mix gently and protect the solution from light.

3. Incubation:

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C to ensure the reaction goes to completion.[6] Protect the reaction from light.

4. Purification of Labeled Antibody:

  • Remove the excess, unreacted this compound using a new desalting spin column equilibrated with your desired storage buffer (e.g., PBS with 0.02% sodium azide).[15][16]
  • Follow the spin column manufacturer's instructions for purification.
  • The final purified product is the Sulfo-Cy3 labeled antibody.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the labeling protocol.

ParameterStage 1: DBCO ActivationStage 2: Sulfo-Cy3 Conjugation
Antibody Concentration 1-10 mg/mL[6][9]Dependent on elution volume from Stage 1
Reaction Buffer PBS (pH 7.2-7.4) or Bicarbonate (pH 8.3-8.5)[7][8]PBS (pH 7.2-7.4)[6]
Reagent Molar Excess 20-30x (DBCO-NHS to Antibody)[6]2-4x (this compound to Antibody)[6]
Incubation Time 1 hour[5]2-4 hours (RT) or Overnight (4°C)[6]
Incubation Temperature Room Temperature[5]Room Temperature or 4°C[6]
Max Organic Solvent < 20% DMSO[6]< 20% DMSO[6]

Quality Control: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each antibody molecule.[17][18] An optimal DOL for antibodies is typically between 2 and 10.[15][19] A DOL that is too high can lead to fluorescence quenching and potential loss of antibody function.[18][19]

Procedure:

  • Measure the absorbance of the purified Sulfo-Cy3 labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo-Cy3 (~550 nm, Aₘₐₓ).[17]

  • Calculate the concentration of the antibody, correcting for the absorbance of the dye at 280 nm.

  • Calculate the DOL using the following formula:

    DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye] [17]

    Where:

    • Aₘₐₓ = Absorbance of the conjugate at ~550 nm.

    • A₂₈₀ = Absorbance of the conjugate at 280 nm.

    • ε_protein = Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹)[15]

    • ε_dye = Molar extinction coefficient of Sulfo-Cy3 at ~550 nm (typically ~150,000 M⁻¹cm⁻¹).

    • CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). For Sulfo-Cy3, this is approximately 0.06.[5]

Storage

Store the labeled antibody at 4°C for short-term use, protected from light. For long-term storage, aliquot the conjugate and store at -20°C.[8] Avoid repeated freeze-thaw cycles.[8] The stability of the conjugate is primarily determined by the antibody itself.[8]

Visualizations

Experimental Workflow

AntibodyLabelingWorkflow cluster_prep Preparation cluster_stage1 Stage 1: DBCO Activation cluster_stage2 Stage 2: Click Reaction cluster_qc Quality Control Ab_Prep Antibody Preparation (Buffer Exchange to PBS) Reaction1 Incubate Antibody with DBCO-NHS Ester (1 hr, Room Temp) Ab_Prep->Reaction1 DBCO_Prep Prepare 10 mM DBCO-NHS in DMSO DBCO_Prep->Reaction1 Cy3_Prep Prepare 10 mM this compound in DMSO Reaction2 Incubate DBCO-Antibody with This compound (2-4 hrs, Room Temp) Cy3_Prep->Reaction2 Purify1 Purify DBCO-Antibody (Desalting Spin Column) Reaction1->Purify1 Purify1->Reaction2 Purify2 Purify Labeled Antibody (Desalting Spin Column) Reaction2->Purify2 QC Measure Absorbance (A280 & Amax) Purify2->QC DOL Calculate Degree of Labeling (DOL) QC->DOL Store Store Labeled Antibody (4°C or -20°C) DOL->Store

Caption: Workflow for labeling antibodies with this compound.

Reaction Pathway

ReactionPathway Antibody Antibody-NH2 (Lysine Residue) DBCO_Ab Antibody-NH-CO-DBCO (DBCO-Activated Antibody) Antibody->DBCO_Ab Stage 1: Amine Reaction DBCO_NHS DBCO-NHS Ester SulfoCy3_Azide Sulfo-Cy3-N3 Labeled_Ab Sulfo-Cy3 Labeled Antibody (Stable Triazole Linkage) DBCO_Ab->Labeled_Ab Stage 2: SPAAC Click Reaction

Caption: Chemical pathway for this compound antibody conjugation.

References

Illuminating Biology: Sulfo-Cy3 Azide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 azide (B81097) is a highly versatile, water-soluble fluorescent probe that has become an indispensable tool in bioconjugation and molecular labeling. Its bright orange fluorescence, exceptional photostability, and high aqueous solubility make it an ideal choice for labeling a wide range of biomolecules, including proteins, nucleic acids, and glycans.[1][][3] The presence of a terminal azide group allows for its specific and efficient covalent attachment to alkyne-modified targets via "click chemistry," a set of bioorthogonal reactions that proceed with high efficiency under mild, aqueous conditions.[4][5] This document provides detailed application notes and experimental protocols for the use of Sulfo-Cy3 azide in bioconjugation, tailored for researchers, scientists, and professionals in drug development.

The primary methods for this compound bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC offers rapid reaction kinetics, while SPAAC provides a copper-free alternative that is particularly well-suited for live-cell imaging and other applications where copper cytotoxicity is a concern.

Physicochemical and Spectral Properties

Sulfo-Cy3 is a sulfonated cyanine (B1664457) dye, and its key properties are summarized in the table below. The sulfonate groups enhance its water solubility, which is advantageous for labeling reactions in aqueous buffers without the need for organic co-solvents.

PropertyValueReference
Excitation Maximum (λex)~554 nm
Emission Maximum (λem)~568 nm
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹
Recommended Laser Line532 nm or 555 nm
SolubilityHigh in water, DMSO, DMF
Storage-20°C, desiccated and protected from light

Bioconjugation Chemistries

The azide moiety of this compound enables its participation in two primary types of click chemistry reactions for bioconjugation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the formation of a stable triazole linkage between the terminal azide of Sulfo-Cy3 and a terminal alkyne on the target biomolecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance catalyst stability and reduce potential damage to biomolecules.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne provides the driving force for the reaction with the azide, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly suitable for labeling in living cells and organisms.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol describes a general method for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)

  • DMSO (for dissolving this compound if needed)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in water or DMSO to prepare a stock solution (e.g., 10 mM).

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with PBS buffer to a final volume of approximately 170 µL.

    • Add this compound to the protein solution. A 2 to 10-fold molar excess of the dye over the protein is a good starting point.

    • Prepare the catalyst premix: In a separate tube, add the THPTA solution to the CuSO₄ solution in a 5:1 molar ratio and mix briefly.

    • Add 10 µL of the THPTA/CuSO₄ premix to the protein-dye mixture and vortex gently.

    • Initiate the reaction by adding 10 µL of the freshly prepared sodium ascorbate solution. Vortex briefly to mix.

  • Incubation:

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve labeling efficiency.

  • Purification:

    • Remove the unreacted this compound and other reaction components using a desalting column or size-exclusion chromatography.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated per protein molecule. This can be calculated from the absorbance of the purified conjugate at 280 nm (for the protein) and ~554 nm (for Sulfo-Cy3).

Degree of Labeling (DOL) Calculation:

The DOL can be calculated using the following formula:

DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye)

Where:

  • A_max is the absorbance of the conjugate at the λmax of Sulfo-Cy3 (~554 nm).

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of Sulfo-Cy3 at its λmax (~150,000 M⁻¹cm⁻¹).

  • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for Cy3 dyes).

ParameterRecommended Starting ValueNotes
Protein Concentration1-5 mg/mLHigher concentrations can improve reaction efficiency.
Dye:Protein Molar Ratio2:1 to 10:1This should be optimized for each specific protein.
CuSO₄ Concentration (final)1 mM
THPTA Concentration (final)5 mM
Sodium Ascorbate (final)10 mMShould be freshly prepared.
Reaction Time30-60 minutesCan be extended to improve labeling.
Reaction TemperatureRoom Temperature
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling in Live Cells

This protocol outlines a general procedure for labeling azide-modified biomolecules within live cells using a DBCO-functionalized Sulfo-Cy3. For this protocol, Sulfo-Cy3 would need to be conjugated to a DBCO moiety.

Materials:

  • Live cells cultured in appropriate multi-well plates or on coverslips.

  • Metabolic precursor containing an azide group (e.g., azido (B1232118) sugars, amino acids).

  • Sulfo-Cy3-DBCO conjugate.

  • Cell culture medium.

  • PBS or other imaging buffer.

Procedure:

  • Metabolic Labeling:

    • Incubate the cells with the azide-containing metabolic precursor in their culture medium for a sufficient time to allow for incorporation into biomolecules (e.g., 24-48 hours). The optimal concentration and incubation time should be determined empirically.

  • SPAAC Reaction:

    • Wash the cells twice with pre-warmed cell culture medium to remove any unincorporated metabolic precursor.

    • Prepare a solution of Sulfo-Cy3-DBCO in cell culture medium at the desired final concentration (e.g., 10-50 µM).

    • Add the Sulfo-Cy3-DBCO solution to the cells.

    • Incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted Sulfo-Cy3-DBCO.

    • If desired, fix the cells and counterstain with a nuclear stain like DAPI.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for Sulfo-Cy3.

ParameterRecommended Starting ValueNotes
Azide Precursor ConcentrationVaries by precursorTitration is recommended to determine the optimal concentration.
Sulfo-Cy3-DBCO Concentration10-50 µMHigher concentrations may lead to background signal.
Incubation Time (SPAAC)30-120 minutesLonger times may increase labeling but also background.
Incubation Temperature37°CStandard cell culture conditions.

Visualizing the Workflows

The following diagrams illustrate the key steps in CuAAC and SPAAC bioconjugation with this compound.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_Protein Alkyne-modified Biomolecule Reaction_Mix Combine Reactants and Catalyst System Alkyne_Protein->Reaction_Mix Sulfo_Cy3_Azide This compound Sulfo_Cy3_Azide->Reaction_Mix CuSO4 CuSO4 (Cu(II)) CuSO4->Reaction_Mix Na_Ascorbate Sodium Ascorbate (Reducing Agent) Na_Ascorbate->Reaction_Mix THPTA THPTA (Ligand) THPTA->Reaction_Mix Incubation Incubate at RT (30-60 min) Reaction_Mix->Incubation Purification Purification (e.g., Desalting Column) Incubation->Purification Labeled_Product Sulfo-Cy3 Labeled Biomolecule Purification->Labeled_Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants Azide_Biomolecule Azide-modified Biomolecule (in cells) Reaction Combine in Live Cells (Copper-Free) Azide_Biomolecule->Reaction Sulfo_Cy3_DBCO Sulfo-Cy3-DBCO Sulfo_Cy3_DBCO->Reaction Incubation Incubate at 37°C (30-120 min) Reaction->Incubation Washing Wash Cells (Remove excess dye) Incubation->Washing Imaging Fluorescence Imaging Washing->Imaging

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Applications in Research and Drug Development

The ability to specifically and efficiently label biomolecules with this compound opens up a wide range of applications:

  • Fluorescence Microscopy and Imaging: Visualize the localization, trafficking, and dynamics of proteins, glycans, and other molecules in fixed and live cells.

  • Flow Cytometry: Quantify labeled cell populations and analyze cellular processes.

  • Proteomics: Identify and quantify newly synthesized proteins or post-translationally modified proteins.

  • Drug Development: Track the delivery and cellular uptake of therapeutic agents.

  • High-Throughput Screening: Develop fluorescence-based assays for drug discovery.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inefficient incorporation of alkyne/azide. - Suboptimal reaction conditions. - Inactive catalyst.- Optimize metabolic labeling time and concentration. - Titrate the dye-to-protein ratio. - Use freshly prepared sodium ascorbate.
High Background Signal - Non-specific binding of the dye. - Incomplete removal of unreacted dye.- Include additional washing steps. - Use a lower concentration of the fluorescent probe. - Optimize the purification protocol.
Protein Precipitation - High concentration of organic solvent. - Protein instability under reaction conditions.- Minimize the use of organic co-solvents. - Perform the reaction at a lower temperature.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its high water solubility, bright fluorescence, and compatibility with click chemistry make it an excellent choice for a wide array of applications in biological research and drug development. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully employ this compound to illuminate complex biological processes.

References

Troubleshooting & Optimization

Troubleshooting low signal with Sulfo-Cy3 azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy3 azide (B81097).

Troubleshooting Guide: Low Signal with Sulfo-Cy3 Azide

Experiencing a weak or non-existent signal in your click chemistry experiments can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of low fluorescence intensity.

Question: Why is my this compound signal weak or absent?

Answer: Low signal with this compound can stem from several factors throughout the experimental workflow, from suboptimal reaction conditions to issues with imaging. Below is a step-by-step guide to troubleshoot the most common causes.

Step 1: Verify the Click Reaction Components and Conditions

The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for successful labeling.

dot

cluster_output Low Signal Reagent_Degradation Degraded Reagents? (Azide, Alkyne, Ascorbate) Low_Signal Low Fluorescence Signal Reagent_Degradation->Low_Signal Concentrations Suboptimal Concentrations? (Sulfo-Cy3, Copper, Ligand) Concentrations->Low_Signal Copper_Oxidation Copper (I) Oxidation? (Lack of fresh Ascorbate) Copper_Oxidation->Low_Signal Ligand_Absence Missing Cu(I) Ligand? (e.g., THPTA, TBTA) Ligand_Absence->Low_Signal Incubation Insufficient Incubation? (Time or Temperature) Incubation->Low_Signal Washing Excessive Washing? Washing->Low_Signal

Caption: Troubleshooting logic for click reaction issues.

  • Check Reagent Integrity:

    • This compound: Ensure it has been stored correctly at -20°C in the dark to prevent degradation.[1] Avoid repeated freeze-thaw cycles.

    • Sodium Ascorbate: This reducing agent is prone to oxidation. Always use a freshly prepared stock solution for each experiment.[2][3]

    • Copper(II) Sulfate (CuSO₄): While generally stable, ensure it is fully dissolved in the reaction buffer.

    • Alkyne-modified Biomolecule: Verify the successful incorporation of the alkyne group into your target molecule.

  • Optimize Reagent Concentrations:

    • The optimal concentration of this compound can vary, but a starting point of 1-10 µM is often effective.[4] In some cases, higher concentrations (up to 50 µM) may improve signal-to-noise ratios, but can also increase background.[4]

    • Ensure a sufficient excess of the azide and alkyne partners.

    • The copper catalyst and its stabilizing ligand are crucial.

ReagentRecommended Starting ConcentrationNotes
This compound1 - 10 µMMay be increased to improve signal, but monitor for background.
Copper(II) Sulfate50 - 250 µMThe catalytic component of the reaction.
Sodium Ascorbate5 mMMust be fresh to reduce Cu(II) to the active Cu(I) state.
Cu(I) Ligand (e.g., THPTA)250 - 1250 µM (5:1 ratio to Copper)A ligand like THPTA or TBTA is critical to stabilize the Cu(I) ion, prevent its oxidation, and increase reaction efficiency, especially in aqueous buffers.
Step 2: Evaluate the Experimental Protocol

dot

Start Start Labeling Protocol Incubate Incubate with Click-iT® Cocktail (30-60 min, Room Temp) Start->Incubate Wash Wash Sample (e.g., 3x with PBS) Incubate->Wash Image Acquire Image Wash->Image Analyze Analyze Signal Image->Analyze End Successful Labeling Analyze->End Signal OK Troubleshoot Troubleshoot Low Signal Analyze->Troubleshoot Signal Low

References

Optimizing Sulfo-Cy3 Azide Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy3 azide (B81097) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the efficiency of your labeling experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the Sulfo-Cy3 azide labeling process, which typically utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Issue 1: Low or No Fluorescent Signal

Possible Causes:

  • Inactive Catalyst: The active catalyst for the click reaction is Copper(I) (Cu(I)), which can be readily oxidized to the inactive Copper(II) (Cu(II)) state by atmospheric oxygen.

  • Suboptimal Reagent Concentrations: The concentrations of this compound, your alkyne-modified biomolecule, copper, ligand, and reducing agent are critical for reaction efficiency.

  • Presence of Inhibitors: Components in your buffer or sample, such as chelators (e.g., EDTA) or thiols (e.g., DTT), can interfere with the copper catalyst.

  • Steric Hindrance: The alkyne group on your biomolecule may be inaccessible to the this compound due to the biomolecule's conformation.[1]

  • Degraded Reagents: The this compound or the reducing agent (sodium ascorbate) may have degraded due to improper storage or handling.

Suggested Solutions:

  • Ensure Active Catalyst:

    • Use a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[1]

    • Always prepare the sodium ascorbate solution fresh before use.[1]

    • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[2]

  • Optimize Reagent Concentrations:

    • Refer to the recommended concentration ranges in the tables below.

    • A common starting point for the final concentration of the azide or alkyne detection reagent is 20 μM, which can be titrated down if high background is observed.[3]

  • Remove Inhibitors:

    • If possible, perform buffer exchange to remove interfering substances prior to the labeling reaction. Dialysis or desalting columns are effective methods.

  • Address Steric Hindrance:

    • Consider using a longer linker on your alkyne-modified biomolecule to increase the accessibility of the reactive group.

  • Verify Reagent Integrity:

    • Store this compound and sodium ascorbate according to the manufacturer's instructions, typically at -20°C in the dark.

    • Protect the reaction from light.

Issue 2: Aggregation or Precipitation of Biomolecule During Labeling

Possible Causes:

  • Copper-Induced Aggregation: Copper ions can coordinate with certain amino acid residues (e.g., cysteine, histidine), leading to conformational changes and aggregation of proteins.

  • High Dye-to-Biomolecule Ratio: Excessive labeling can alter the physicochemical properties of the biomolecule, leading to insolubility.

Suggested Solutions:

  • Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. Titrating the amounts of CuSO₄, ligand, and ascorbate can help find a balance between reaction efficiency and biomolecule stability.

  • Use a Stabilizing Ligand: A ligand like THPTA is essential to protect the Cu(I) from oxidation and can also prevent copper-induced aggregation.

  • Optimize Dye-to-Biomolecule Ratio: Perform a titration of the this compound concentration to find the optimal ratio that provides sufficient labeling without causing precipitation.

  • Adjust Reaction Conditions: Lowering the reaction temperature or adding stabilizing excipients to the reaction buffer may help.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of adding reagents for the CuAAC reaction?

A1: To ensure the proper formation of the active catalyst, it is recommended to first mix the copper source (e.g., CuSO₄) with the ligand (e.g., THPTA). Add this mixture to your solution containing the alkyne-modified biomolecule and this compound. The reaction is then initiated by the addition of freshly prepared sodium ascorbate.

Q2: How can I purify my this compound-labeled biomolecule?

A2: The most common method for removing unconjugated dye is size-exclusion chromatography (SEC), using columns like Sephadex G-25. Dialysis is another effective method for removing small molecules from larger biomolecules.

Q3: What is the recommended pH for the labeling reaction?

A3: The CuAAC reaction is generally tolerant of a wide pH range (pH 4-12). For labeling biomolecules, a pH between 7 and 9 is commonly used to balance reaction efficiency and biomolecule stability.

Q4: How long should I incubate the labeling reaction?

A4: Reaction times can vary depending on the specific reactants and concentrations. A common starting point is to incubate for 30 minutes to 1 hour at room temperature. Longer incubation times may improve labeling efficiency, but should be balanced against the stability of the biomolecule.

Q5: How do I determine the degree of labeling (DOL) of my biomolecule?

A5: The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3 (around 550-555 nm).

Data Presentation

Table 1: Recommended Reagent Concentrations for this compound Labeling

ReagentRecommended Final ConcentrationNotes
Alkyne-modified Biomolecule1-10 mg/mL (for proteins)Concentration should be optimized based on the specific biomolecule.
This compound2-40 µMStart with 20 µM and titrate as needed.
Copper (II) Sulfate (CuSO₄)50-100 µMHigher concentrations can lead to biomolecule aggregation.
Ligand (e.g., THPTA)1-5 molar excess over CuSO₄The ligand protects the Cu(I) catalyst and the biomolecule.
Sodium Ascorbate2.5-5 mMShould be prepared fresh.

Table 2: this compound Properties

PropertyValue
Excitation Maximum (λex)~553-555 nm
Emission Maximum (λem)~566-570 nm
SolubilityWater, DMSO, DMF
Storage-20°C in the dark

Experimental Protocols

Protocol 1: General Protocol for Labeling Proteins with this compound

This protocol is a starting point and may require optimization for your specific protein.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • THPTA ligand

  • Sodium Ascorbate

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Stock Solutions:

    • Protein: Prepare your alkyne-modified protein at a concentration of 1-5 mg/mL in PBS.

    • This compound: Prepare a 1 mM stock solution in water or DMSO.

    • CuSO₄: Prepare a 20 mM stock solution in water.

    • THPTA: Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be prepared fresh immediately before use.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine your alkyne-modified protein and this compound to the desired final concentrations.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. Mix gently.

    • Add the catalyst premix to the protein/azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light. Gentle mixing is recommended.

  • Purification:

    • Equilibrate a desalting or size-exclusion column (e.g., G-25) with PBS.

    • Load the reaction mixture onto the column.

    • Elute the labeled protein with PBS according to the column manufacturer's instructions. The first colored band to elute is typically the labeled protein.

    • Collect the fractions containing your labeled protein.

Protocol 2: Labeling of Oligonucleotides and DNA

Procedure:

  • Prepare Stock Solutions: As described in Protocol 1, with the alkyne-labeled oligonucleotide/DNA dissolved in water.

  • Set up the Reaction:

    • Combine the alkyne-labeled oligonucleotide/DNA and this compound.

    • Prepare the CuSO₄/THPTA catalyst premix (a 1:2 molar ratio is often used).

    • Add the catalyst premix to the oligonucleotide/azide mixture.

    • Initiate the reaction with freshly prepared sodium ascorbate.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Purification: The labeled oligonucleotide can be purified by ethanol (B145695) precipitation or using a suitable purification column.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_incubation 3. Incubation cluster_purification 4. Purification Prepare Stock Solutions Prepare Stock Solutions Combine Biomolecule and Azide Combine Biomolecule and Azide Prepare Stock Solutions->Combine Biomolecule and Azide Add Catalyst Premix Add Catalyst Premix Combine Biomolecule and Azide->Add Catalyst Premix Initiate with Ascorbate Initiate with Ascorbate Add Catalyst Premix->Initiate with Ascorbate Incubate RT, 30-60 min Incubate RT, 30-60 min Initiate with Ascorbate->Incubate RT, 30-60 min Size-Exclusion Chromatography Size-Exclusion Chromatography Incubate RT, 30-60 min->Size-Exclusion Chromatography troubleshooting_low_signal cluster_catalyst Catalyst Issues cluster_reagents Reagent Problems cluster_biomolecule Biomolecule Issues Low/No Signal Low/No Signal Inactive Cu(I) Inactive Cu(I) Low/No Signal->Inactive Cu(I) Suboptimal Conc. Suboptimal Conc. Low/No Signal->Suboptimal Conc. Degraded Reagents Degraded Reagents Low/No Signal->Degraded Reagents Inhibitors Present Inhibitors Present Low/No Signal->Inhibitors Present Steric Hindrance Steric Hindrance Low/No Signal->Steric Hindrance Solution_Catalyst Use fresh ascorbate Work under inert atm. Inactive Cu(I)->Solution_Catalyst Solution_Reagents Titrate concentrations Check storage conditions Suboptimal Conc.->Solution_Reagents Degraded Reagents->Solution_Reagents Solution_Biomolecule Buffer exchange Use longer linker Inhibitors Present->Solution_Biomolecule Steric Hindrance->Solution_Biomolecule

References

How to prevent precipitation of Sulfo-Cy3 azide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Sulfo-Cy3 azide (B81097) in solution.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy3 azide and why is it water-soluble?

This compound is a bright, orange-fluorescent dye containing an azide group, making it suitable for "click chemistry" reactions.[1][2] Its enhanced water solubility is due to the presence of sulfonate (SO₃⁻) groups in its chemical structure, which are hydrophilic.[3] This allows for its use in aqueous solutions, often without the need for organic co-solvents.[4][5]

Q2: What are the recommended solvents for this compound?

This compound is soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).

Q3: What are the optimal storage conditions for this compound solutions?

For long-term storage, this compound and its stock solutions should be stored at -20°C and protected from light. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to pH?

This compound is reported to be pH-insensitive in a range of pH 4 to 10. However, extreme pH values outside of this range may affect its stability and solubility.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound can occur due to several factors. This guide provides a systematic approach to identify and resolve these issues.

Issue 1: Precipitate observed after dissolving the lyophilized powder.
Potential Cause Recommended Solution
Exceeded Solubility Limit Do not exceed the known solubility limit in your chosen solvent. For aqueous solutions, a concentration of up to 46 g/L (0.62 M) has been reported for a sodium salt form. Start with a lower concentration if you observe precipitation.
Incomplete Dissolution Ensure the dye is completely dissolved. Vortex the solution thoroughly and use gentle warming if necessary. For aqueous solutions, use a high-quality, purified water (e.g., Milli-Q® or equivalent).
Low-Quality Solvent Use anhydrous, high-purity solvents (e.g., DMSO, DMF) to reconstitute the dye before further dilution in aqueous buffers. Water content in organic solvents can promote aggregation.
Issue 2: Precipitate forms in an aqueous buffer over time.
Potential Cause Recommended Solution
Incompatible Buffer Components Certain salts or high concentrations of buffering agents can reduce the solubility of cyanine (B1664457) dyes. If precipitation occurs, try reducing the salt concentration or testing a different buffer system.
pH Imbalance While relatively pH-insensitive, ensure your buffer's pH is within the recommended range of 4-10. Extreme pH can lead to dye instability and precipitation. Regularly check and adjust the pH of your buffers.
Microbial Contamination In long-term storage of aqueous solutions at 4°C, microbial growth can occur, leading to changes in the solution and potential precipitation. Filter-sterilize your buffered solutions and store them at -20°C in aliquots.
Temperature Fluctuations Avoid repeated freeze-thaw cycles of your stock solutions. Store in single-use aliquots at -20°C.
Issue 3: Precipitation during a labeling reaction.
Potential Cause Recommended Solution
High Dye Concentration in Reaction Mixture While a higher dye concentration can increase labeling efficiency, it can also lead to precipitation. Add the dye stock solution to the reaction mixture slowly while vortexing to ensure rapid and even mixing.
Interaction with Other Reagents Some components of your reaction mixture may interact with the dye, causing it to precipitate. Perform a small-scale test reaction to check for compatibility before proceeding with your main experiment.
Presence of Amines in Buffers (for NHS ester reactions) While this guide focuses on the azide form, it is crucial to note that if you are working with other forms of Sulfo-Cy3, such as NHS esters, amine-containing buffers (e.g., Tris) will react with the dye and should be avoided.

Quantitative Data Summary

The solubility of this compound can vary depending on the specific salt form and the solvent. The following table summarizes available quantitative data.

Compound Solvent Solubility
sulfo-Cyanine3 azide (salt form)Water0.62 M (46 g/L)
This compoundWater, DMSO, DMFSoluble (specific limits not consistently provided across all sources)

Experimental Protocols

Protocol for Solubilization and Storage of this compound

This protocol provides a standardized method for dissolving and storing this compound to minimize the risk of precipitation.

  • Reagent Preparation:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use anhydrous DMSO or high-purity water as the initial solvent.

  • Dissolution Procedure:

    • Add the appropriate volume of solvent to the vial to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex the solution for at least one minute to ensure the dye is completely dissolved. Gentle warming (30-40°C) can be applied if necessary.

    • Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.

  • Storage of Stock Solution:

    • Divide the stock solution into small, single-use aliquots.

    • Store the aliquots at -20°C in the dark.

    • Avoid repeated freeze-thaw cycles.

Visual Troubleshooting Guide

The following diagram illustrates a troubleshooting workflow for addressing this compound precipitation.

SulfoCy3_Troubleshooting start Precipitation Observed check_dissolution Check Dissolution Process start->check_dissolution is_fully_dissolved Is Dye Fully Dissolved? check_dissolution->is_fully_dissolved check_concentration Check Concentration is_fully_dissolved->check_concentration Yes action_redissolve Action: Re-dissolve (vortex, gentle warming) is_fully_dissolved->action_redissolve No is_below_limit Below Solubility Limit? check_concentration->is_below_limit check_buffer Check Buffer Composition is_below_limit->check_buffer Yes action_dilute Action: Dilute Solution is_below_limit->action_dilute No is_ph_ok pH 4-10? check_buffer->is_ph_ok check_storage Check Storage Conditions is_ph_ok->check_storage Yes action_adjust_ph Action: Adjust pH or Change Buffer is_ph_ok->action_adjust_ph No is_storage_ok Proper Storage (-20°C, dark, aliquoted)? check_storage->is_storage_ok resolved Issue Resolved is_storage_ok->resolved Yes action_prepare_new Action: Prepare Fresh Solution & Store Properly is_storage_ok->action_prepare_new No action_redissolve->resolved action_dilute->resolved action_adjust_ph->resolved action_prepare_new->resolved

Caption: Troubleshooting workflow for this compound precipitation.

The following diagram illustrates the relationship between factors that promote solubility and those that can lead to precipitation.

SulfoCy3_Solubility_Factors cluster_solubility Promotes Solubility cluster_precipitation Causes Precipitation soluble_state This compound in Solution (Soluble Monomers) precipitate_state Precipitated this compound (Aggregates) soluble_state->precipitate_state Aggregation sulfonate_groups Sulfonate Groups (Hydrophilic) sulfonate_groups->soluble_state correct_solvent High-Purity Solvent (Water, DMSO, DMF) correct_solvent->soluble_state proper_storage Proper Storage (-20°C, Dark, Aliquots) proper_storage->soluble_state optimal_ph Optimal pH (4-10) optimal_ph->soluble_state high_concentration High Concentration (> Solubility Limit) high_concentration->precipitate_state incompatible_buffer Incompatible Buffer (e.g., High Salt) incompatible_buffer->precipitate_state improper_storage Improper Storage (Freeze-Thaw Cycles) improper_storage->precipitate_state extreme_ph Extreme pH (<4 or >10) extreme_ph->precipitate_state

Caption: Factors influencing this compound solubility.

References

Sulfo-Cy3 azide photostability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sulfo-Cy3 Azide (B81097). This guide provides troubleshooting advice and answers to frequently asked questions regarding the photostability of Sulfo-Cy3 azide, a fluorescent dye commonly used in Click Chemistry for labeling and imaging biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a bright, orange-fluorescent dye that is water-soluble and pH-insensitive between pH 4 and 10.[1] It is a sulfonated, hydrophilic version of the Cy3 dye, which makes it ideal for labeling sensitive biomolecules like proteins in aqueous solutions without the need for organic co-solvents.[2][3][4][5] The azide group allows the dye to be easily conjugated to alkyne-modified molecules through a copper-catalyzed or copper-free "click" reaction.

Q2: What are the primary applications of this compound? this compound is primarily used for fluorescently labeling biomolecules through Click Chemistry. Its high water solubility and bright, photostable signal make it suitable for a variety of applications, including:

  • Immunofluorescence (IF) staining with improved signal-to-noise ratios.

  • Labeling oligonucleotides and DNA.

  • Detecting low-abundance proteins.

  • Cell viability, proliferation (e.g., EdU assays), and cytotoxicity assays.

  • Fluorescence microscopy and single-molecule imaging.

Q3: What is photobleaching and why is it a concern? Photobleaching is the irreversible photo-induced degradation of a fluorescent molecule (fluorophore), causing it to lose its ability to fluoresce. This process reduces the fluorescent signal's amplitude and duration, which can compromise the quality of images, limit observation time in live-cell imaging, and affect the accuracy of quantitative measurements.

Q4: How does photobleaching occur with cyanine (B1664457) dyes like Sulfo-Cy3? The primary pathway for photobleaching in most organic fluorophores, including cyanine dyes, is photo-oxidation. When the dye is excited by light, it can transition from its normal singlet state to an unstable, long-lived "triplet state". This triplet state fluorophore can react with molecular oxygen in the sample to produce reactive oxygen species (ROS), such as singlet oxygen. These highly reactive molecules can then attack and destroy the fluorophore, leading to permanent signal loss.

Q5: Is this compound considered photostable? Yes, Sulfo-Cy3 and other cyanine dyes are generally described as having good to strong photostability. However, like all fluorophores, they are susceptible to photobleaching, especially under intense or prolonged light exposure, which is common in techniques like confocal and super-resolution microscopy. Therefore, taking steps to mitigate photobleaching is often necessary.

Troubleshooting Guide: Photostability Issues

This section addresses common problems related to signal loss and provides actionable solutions.

Problem: My fluorescent signal fades very quickly during imaging.

This is a classic sign of photobleaching. The high-energy excitation light is destroying the fluorophore molecules faster than you can acquire your image.

  • Solution 1: Use a Commercial Antifade Mounting Medium. For fixed samples, the easiest and most effective solution is to use a mounting medium containing antifade reagents. These reagents work by scavenging reactive oxygen species. Products like ProLong, VectaShield, and others are formulated to protect a wide range of dyes.

    • Caution: Some antifade reagents, particularly those containing p-phenylenediamine (B122844) (PPD), may be incompatible with certain cyanine dyes and can cause quenching or diffused fluorescence. Always check the manufacturer's recommendations for your specific dye.

  • Solution 2: Optimize Your Imaging Buffer (for Live or Fixed Cells). You can supplement your imaging buffer with "protective agents" that reduce photobleaching. These agents work through several mechanisms, including quenching the destructive triplet state of the dye or removing molecular oxygen.

    • Triplet-State Quenchers (TSQs): Reagents like cyclooctatetraene (B1213319) (COT) can shorten the lifetime of the fluorophore's triplet state, reducing the chance of it reacting with oxygen.

    • Oxygen Scavenging Systems: An enzymatic system like glucose oxidase and catalase (GOC) can be used to remove dissolved oxygen from the buffer.

    • Antioxidants: Trolox, a derivative of vitamin E, is a popular cell-permeable antioxidant that helps reduce photobleaching.

  • Solution 3: Adjust Microscope and Acquisition Settings. Minimizing the sample's exposure to high-intensity light is critical.

    • Reduce Laser Power: Use the lowest laser power that still provides an adequate signal-to-noise ratio (SNR).

    • Minimize Exposure Time: Use the shortest possible pixel dwell time or camera exposure time.

    • Limit z-stacks and Time-lapses: Only acquire the number of slices and time points that are absolutely necessary for your experiment.

    • Use Appropriate Filters: Ensure your excitation and emission filters are well-matched to your dye to maximize signal collection and minimize the need for high laser power.

Problem: I'm observing high background or non-specific staining.

High background reduces the signal-to-noise ratio (SNR), making it difficult to distinguish your target from the background.

  • Solution 1: Optimize Washing Steps. After the Click Chemistry reaction, ensure you perform thorough washing steps to remove any unbound this compound. The hydrophilic nature of the "sulfo" groups helps ensure that non-specifically bound dye can be readily washed off from samples.

  • Solution 2: Reduce Dye Concentration. Using too high a concentration of the fluorescent azide can lead to increased non-specific binding and background. For typical cell-based assays, a working concentration in the low micromolar range (e.g., 1-5 µM) is often sufficient.

  • Solution 3: Filter Your Buffer. Particulates or precipitates in your buffer can autofluoresce or cause light scattering. Filtering your buffers before use can help reduce this source of background noise.

Quantitative Data and Reagents

Table 1: Spectroscopic Properties of this compound
PropertyValueReference(s)
Excitation Maximum (λabs)553 - 555 nm,
Emission Maximum (λem)566 - 572 nm,
Extinction Coefficient (ε)~150,000 - 162,000 M⁻¹cm⁻¹,,
Fluorescence Quantum Yield (Φ)~0.1
Table 2: Common Antifade Reagents and Their Mechanisms
Reagent/ClassProposed MechanismCompatibility NotesReference(s)
p-Phenylenediamine (PPD) Reactive Oxygen Species (ROS) ScavengerHighly effective but can react with and quench cyanine dyes (especially Cy2).
n-Propyl Gallate (NPG) ROS ScavengerLess toxic than PPD; can be used with live cells but may interfere with biological processes like apoptosis.
DABCO ROS ScavengerLess effective than PPD but also less toxic.
Trolox Antioxidant / Triplet State QuencherCell-permeable, used in live-cell imaging. Works via a redox mechanism with its oxidized form.
COT, NBA Triplet State QuenchersDirectly interact with the fluorophore to reduce the triplet state lifetime, preventing ROS formation.

Experimental Protocols

Protocol 1: General Copper-Catalyzed Click Chemistry (CuAAC) Labeling

This protocol provides a starting point for labeling alkyne-modified biomolecules (e.g., proteins, oligonucleotides) with this compound.

Reagents:

  • Alkyne-modified biomolecule

  • This compound (10 mM stock in DMSO or water)

  • Copper (II) Sulfate (CuSO₄) (20-100 mM stock in water)

  • Ligand: THPTA or TBTA (100-200 mM stock in water or DMSO)

  • Reducing Agent: Sodium Ascorbate (B8700270) (100-300 mM stock in water, must be made fresh )

  • Buffer: PBS or similar physiological buffer

Procedure:

  • Prepare the Reaction Mix: In a microcentrifuge tube, combine your alkyne-modified biomolecule in your chosen buffer.

  • Add this compound: Add this compound to a final concentration of 2-10 µM (optimization may be required). Use a 1.5 to 4-fold molar excess of azide over the alkyne.

  • Prepare the Catalyst: In a separate tube, pre-mix the CuSO₄ and ligand. For example, mix CuSO₄ and THPTA at a 1:2 ratio. Let this complex form for a few minutes.

  • Add the Catalyst: Add the CuSO₄/ligand complex to the reaction tube. A typical final concentration is 0.5 mM CuSO₄. Vortex briefly.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate to initiate the click reaction. A typical final concentration is 5 mM. Vortex briefly to mix.

  • Incubate: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Wash/Purify: Proceed with washing steps (for cells/tissues) or purification (for biomolecules in solution) to remove excess reagents.

Protocol 2: Preparation of an Antifade Imaging Buffer

This buffer, based on the "Gloxy" system, is designed to reduce photobleaching during live-cell imaging.

Reagents:

  • Imaging Buffer (e.g., PBS or HBSS with glucose)

  • Glucose Oxidase (stock solution in buffer)

  • Catalase (stock solution in buffer)

  • Trolox (stock solution in ethanol (B145695) or DMSO)

Procedure:

  • Begin with your standard imaging buffer containing glucose (e.g., 10 mM).

  • Immediately before imaging, add the following components to the buffer:

    • Glucose Oxidase: to a final concentration of ~0.5 mg/mL.

    • Catalase: to a final concentration of ~40 µg/mL.

    • Trolox: to a final concentration of 1-2 mM.

  • Gently mix the buffer. Do not vortex, as this will reintroduce oxygen.

  • Replace the medium on your sample with this freshly prepared antifade imaging buffer.

  • Proceed with imaging immediately. The oxygen-scavenging effect is temporary.

Visualizations

Diagrams of Key Processes

TroubleshootingWorkflow Start Problem: Rapid Signal Loss (Photobleaching) Cause1 Cause: Excessive Light Exposure Start->Cause1 Cause2 Cause: Reactive Oxygen Species (ROS) Start->Cause2 Cause3 Cause: Dye Instability Start->Cause3 Sol1a Solution: Reduce Laser Power Cause1->Sol1a Sol1b Solution: Decrease Exposure Time Cause1->Sol1b Sol1c Solution: Minimize Scans Cause1->Sol1c Sol2a Solution: Use Antifade Mountant (Fixed Samples) Cause2->Sol2a Sol2b Solution: Add Oxygen Scavengers (e.g., GOC) Cause2->Sol2b Sol2c Solution: Add Triplet Quenchers (e.g., Trolox, COT) Cause2->Sol2c Sol3a Solution: Store Dye Properly (-20°C, Dark) Cause3->Sol3a Sol3b Solution: Check Reagent Compatibility Cause3->Sol3b

Caption: Troubleshooting workflow for Sulfo-Cy3 photostability issues.

PhotobleachingMechanism Simplified Jablonski Diagram & Bleaching Pathway S0 Ground State (S0) Cy3 S1 Excited Singlet State (S1) S0->S1 Excitation (Light Absorption) Bleached Bleached Dye (Non-fluorescent) S1->S0 Fluorescence (Light Emission) T1 Excited Triplet State (T1) (Long-lived) S1->T1 Intersystem Crossing T1->Bleached Reaction with ROS O2 Molecular Oxygen (3O2) T1->O2 Energy Transfer ROS Reactive Oxygen Species (1O2) ROS->S0 Oxidation ExperimentalWorkflow Prep Sample Preparation (e.g., Incorporate Alkyne) Click Click Reaction: Add this compound + Catalyst Prep->Click Incubate Wash Wash Steps (Remove unbound dye) Click->Wash Purify Mount Mount Sample (Use Antifade Medium) Wash->Mount Prepare Image Fluorescence Imaging (Optimized Settings) Mount->Image Acquire Data

References

Sulfo-Cy3 azide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Sulfo-Cy3 azide (B81097).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Sulfo-Cy3 azide?

A1: Solid this compound should be stored at -20°C in the dark.[1][2][3][4] It is also recommended to desiccate the product.[5] Under these conditions, the product is stable for at least 12 to 24 months. Transportation of the solid product can be done at room temperature for up to three weeks.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored in the dark. For short-term storage, -20°C is suitable for up to one month. For longer-term storage, -80°C is recommended for up to six months. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: What solvents are compatible with this compound?

A3: this compound is highly soluble in water due to its sulfonate groups. It is also soluble in other common solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). The high water solubility allows for click chemistry reactions to be carried out in purely aqueous solutions without the need for organic co-solvents.

Q4: Is this compound sensitive to pH?

A4: The fluorescence of Sulfo-Cy3 is largely independent of pH in the range of 4 to 10, making it suitable for a wide variety of biological applications. One study confirmed that the fluorescence intensity of sulfo-Cyanine3 NHS ester remains nearly constant within a pH range of 3.5 to 8.3.

Q5: How photostable is this compound?

A5: Sulfo-Cy3 is described as having good photostability. However, like all cyanine (B1664457) dyes, it is susceptible to photobleaching upon prolonged exposure to excitation light. For experiments requiring long or repeated light exposure, it is important to use appropriate imaging settings and consider the use of anti-fade reagents. The photostability of Cy3 can be influenced by its local environment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescence signal after click reaction Degradation of this compound Ensure the dye has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh aliquots from a solid stock if degradation is suspected.
Inefficient click reaction Optimize the click chemistry reaction conditions. This includes the concentration of the copper catalyst, reducing agent, and ligand. For troubleshooting the reaction itself, refer to specialized guides on copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Photobleaching Minimize the exposure of the sample to excitation light. Use a lower laser power or shorter exposure times. The use of an anti-fade mounting medium can also help to reduce photobleaching.
High background fluorescence Non-specific binding of the dye Increase the number of washing steps after the labeling reaction. The inclusion of a non-ionic detergent like Tween-20 in the wash buffers may help to reduce non-specific binding.
Precipitation of the dye Ensure that the dye is fully dissolved in the reaction buffer. This compound has high water solubility, which should minimize precipitation in aqueous buffers.
Variability in fluorescence intensity between experiments Inconsistent dye concentration Prepare a fresh stock solution of this compound and accurately determine its concentration using its molar extinction coefficient.
Differences in experimental conditions Ensure that all experimental parameters, such as pH, temperature, and incubation times, are kept consistent between experiments.

Quantitative Data Summary

Parameter Value Source
Storage Temperature (Solid) -20°C
Shelf Life (Solid) 12 - 24 months
Storage Temperature (Solution) -20°C (1 month), -80°C (6 months)
pH Range for Stable Fluorescence pH 4 - 10
Excitation Maximum (λex) ~555 nm
Emission Maximum (λem) ~570 nm
Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹
Solubility Water, DMF, DMSO

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • Warm to Room Temperature: Before opening, allow the vial of solid this compound to warm completely to room temperature to prevent moisture condensation.

  • Solvent Addition: Add the desired volume of anhydrous DMSO or sterile, nuclease-free water to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial briefly and then centrifuge it to ensure all the powder is dissolved and collected at the bottom.

  • Aliquot and Store: Aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Visualizations

Sulfo_Cy3_Azide_Storage_Workflow cluster_solid Solid Form cluster_solution Solution Form Solid This compound (Solid) Stock Stock Solution (in DMSO or Water) Solid->Stock Dissolve ShortTerm Short-term Storage (-20°C, <= 1 month) Stock->ShortTerm Aliquot LongTerm Long-term Storage (-80°C, <= 6 months) Stock->LongTerm Aliquot Troubleshooting_Logic Start Experiment Start Problem Low/No Fluorescence? Start->Problem CheckStorage Check Dye Storage & Preparation Problem->CheckStorage Yes Success Successful Labeling Problem->Success No OptimizeClick Optimize Click Reaction CheckStorage->OptimizeClick CheckBleaching Minimize Photobleaching OptimizeClick->CheckBleaching CheckBleaching->Success

References

Technical Support Center: Sulfo-Cy3 Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy3 azide (B81097). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the success of your click chemistry experiments. Sulfo-Cy3 azide is a sulfonated, hydrophilic fluorescent dye designed for robust and reproducible labeling of alkyne-modified biomolecules in aqueous environments.[1][2][3] Its high water solubility and photostability make it an excellent choice for a variety of applications, from cell proliferation assays to immunofluorescent staining.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over a non-sulfonated Cy3 azide? A1: The primary advantage is its high water solubility. This hydrophilicity prevents aggregation in aqueous buffers, which can lead to inconsistent labeling and high background signals. It also eliminates the need for organic co-solvents that can be detrimental to the structure and function of biomolecules. Furthermore, the sulfonated structure minimizes dye-dye aggregation, which reduces fluorescence quenching and enhances photostability.

Q2: What are the two main types of click chemistry reactions I can use with this compound? A2: You can use two primary types of azide-alkyne cycloaddition reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, utilizing a copper(I) catalyst to covalently link the azide to a terminal alkyne. It is known for its high efficiency and specific formation of a 1,4-disubstituted triazole.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that reacts this compound with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group. The absence of copper makes it highly biocompatible and ideal for live-cell imaging and in vivo applications where copper cytotoxicity is a concern.

Q3: How should I store this compound? A3: this compound should be stored at -20°C in the dark to ensure its stability and prevent degradation. Once reconstituted in a solvent like DMF, DMSO, or water, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.

Q4: How long does the click reaction with this compound typically take? A4: The reaction time depends on the type of click chemistry and the specific reaction conditions.

  • For CuAAC , reaction times typically range from 30 minutes to a few hours at room temperature. An optimized protocol for immunofluorescent staining reported a 40-minute incubation time. A general bioconjugation protocol suggests a reaction time of 1 hour.

  • For SPAAC , reaction times can vary more widely depending on the specific strained alkyne used and the concentration of reactants. However, the reaction proceeds spontaneously once the components are mixed.

Q5: Can I monitor the progress of my CuAAC reaction in real time? A5: Yes, you can monitor the reaction progress using a pro-fluorogenic dye like 3-Azido-7-hydroxycoumarin. This non-fluorescent molecule becomes highly fluorescent upon successful conjugation to an alkyne, allowing you to track the rate of product formation by measuring the increase in fluorescence.

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal 1. Inactive Copper Catalyst (CuAAC): The Cu(I) catalyst has been oxidized to the inactive Cu(II) state.1. Prepare the sodium ascorbate (B8700270) solution fresh just before use. Ensure a sufficient molar excess (e.g., 5-10 fold over copper).
2. Degraded Reagents: The this compound or the alkyne-modified biomolecule has degraded.2. Ensure proper storage of all reagents. Use fresh stock solutions for the reaction.
3. Inefficient Reaction: Concentrations are too low, or incubation time is too short.3. Increase the concentration of the limiting reagent. A 5-10 fold molar excess of the dye over the biomolecule is often recommended. Increase the incubation time.
High Background Signal / Non-Specific Staining 1. Excess Unreacted Dye: Unconjugated this compound remains in the sample.1. Perform thorough washing steps after the reaction. For biomolecule conjugation, remove excess dye using size-exclusion chromatography, dialysis, or spin columns.
2. Hydrophobic Aggregation: (More common with non-sulfonated dyes) The dye is aggregating and binding non-specifically.2. This compound is designed to prevent this. If this issue persists, consider adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffers.
Variable Labeling Intensity 1. Inconsistent Reagent Preparation: Variability in the concentration of catalyst, ligand, or reducing agent between experiments.1. Use a master mix for the catalyst system (copper, ligand, reducing agent) to ensure consistent concentrations across all samples.
2. Poor Dye Solubility: (More common with non-sulfonated dyes) The dye is not fully dissolved, leading to inconsistent concentrations.2. The high water solubility of this compound minimizes this problem. Ensure the dye is fully dissolved in the buffer before adding it to the reaction.
Reduced Biomolecule Activity 1. Oxidative Damage (CuAAC): The copper catalyst system can generate reactive oxygen species (ROS) that damage proteins or nucleic acids.1. Use a copper-chelating ligand like THPTA or BTTAA, which accelerates the reaction and protects biomolecules from ROS.
2. Copper Cytotoxicity (Live Cells): Copper is toxic to living cells.2. For live-cell applications, use the copper-free SPAAC reaction with a strained alkyne (e.g., DBCO).
Data Presentation: Reaction Time Optimization

While precise kinetic data for this compound is not extensively published, the following table summarizes typical conditions and expected reaction times for CuAAC and SPAAC based on established protocols. Optimization may be required for your specific application.

ParameterCuAAC (Copper-Catalyzed) SPAAC (Copper-Free)
Typical Reaction Time 30 - 60 minutes1 - 4 hours
Temperature Room Temperature (20-25°C)Room Temperature or 37°C
pH 6.5 - 8.5 (Tolerant from 4-12)7.0 - 8.0 (Physiological pH)
This compound Conc. 1 - 100 µM10 - 200 µM
Alkyne Conc. 1 - 50 µM10 - 100 µM
Catalyst System 50-100 µM CuSO₄, 250-500 µM Ligand (THPTA), 1-5 mM Sodium AscorbateNone Required
Experimental Protocols
Protocol 1: General CuAAC Labeling of an Alkyne-Modified Protein

This protocol provides a starting point for conjugating this compound to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in PBS (pH 7.4)

  • This compound stock solution (e.g., 10 mM in water or DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, prepare fresh )

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25 µM) in PBS.

  • Add this compound from the stock solution to achieve a 5-10 fold molar excess over the protein.

  • In a separate tube, prepare the catalyst premix: combine the CuSO₄ and THPTA ligand solutions. For a 5:1 ligand-to-copper ratio, you might mix 2.5 µL of 20 mM CuSO₄ with 6.25 µL of 50 mM THPTA.

  • Add the catalyst premix to the protein/azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the labeled protein from excess dye and reaction components using a desalting column (e.g., Sephadex G-25) or dialysis.

Protocol 2: Copper-Free SPAAC Labeling of an Azide-Modified Protein

This protocol is for conjugating a DBCO-functionalized molecule to a protein labeled with this compound (or vice-versa).

Materials:

  • Azide-modified protein in PBS (pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-PEG-Biotin) stock solution in DMSO

  • This compound (if the protein is alkyne-modified)

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified protein in PBS to the desired final concentration (e.g., 1 mg/mL).

  • Add the DBCO-functionalized molecule from its stock solution to the desired final concentration (typically a 3-5 fold molar excess over the protein).

  • Mix the components gently by pipetting.

  • Incubate the reaction for 1-4 hours at room temperature or 37°C, protected from light. The reaction proceeds spontaneously without a catalyst.

  • If necessary, purify the final conjugate to remove any unreacted DBCO reagent or azide.

Visualizations

Below are diagrams illustrating key workflows and relationships for this compound reactions.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification Prot Alkyne-Protein Mix Combine Protein + Azide Prot->Mix Azide This compound Azide->Mix Cat Catalyst Premix (CuSO4 + Ligand) AddCat Add Catalyst Premix Cat->AddCat Red Reducing Agent (Fresh NaAsc) Initiate Initiate with Reducing Agent Red->Initiate Mix->AddCat AddCat->Initiate Incubate Incubate 1 hr (Room Temp) Initiate->Incubate Purify Remove Excess Reagents Incubate->Purify Product Labeled Protein Purify->Product

Caption: General experimental workflow for a CuAAC reaction.

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification (Optional) Prot Azide-Biomolecule Mix Combine Reagents in Buffer (PBS) Prot->Mix DBCO DBCO-Sulfo-Cy3 DBCO->Mix Incubate Incubate 1-4 hr (RT or 37°C) Mix->Incubate Purify Remove Excess Reagents Incubate->Purify Product Labeled Biomolecule Purify->Product

Caption: General experimental workflow for a SPAAC (copper-free) reaction.

Troubleshooting_Tree Start Low / No Signal? IsCuAAC Using CuAAC? Start->IsCuAAC Yes CheckConc Are Reactant Concentrations Sufficient? Start->CheckConc No (SPAAC) CheckAscorbate Is Sodium Ascorbate Solution Fresh? IsCuAAC->CheckAscorbate UseLigand Using a Cu(I) Stabilizing Ligand? CheckAscorbate->UseLigand Yes Sol_Ascorbate Solution: Prepare Ascorbate Fresh CheckAscorbate->Sol_Ascorbate No Sol_Ligand Solution: Add THPTA or BTTAA UseLigand->Sol_Ligand No UseLigand->CheckConc Yes Sol_Conc Solution: Increase Concentration or Incubation Time CheckConc->Sol_Conc No CheckStorage Reagents Stored Correctly (-20°C, Dark)? CheckConc->CheckStorage Yes Sol_Storage Solution: Use Fresh Reagents CheckStorage->Sol_Storage No Contact Support Contact Support CheckStorage->Contact Support Yes

Caption: Decision tree for troubleshooting low signal in click reactions.

References

Technical Support Center: Sulfo-Cy3 Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Sulfo-Cy3 azide (B81097) in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for Sulfo-Cy3 azide click chemistry?

A1: The optimal catalyst system for this compound click chemistry is a copper(I) source, a copper-chelating ligand, and a reducing agent. The most common and effective approach involves the in situ reduction of a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), using a reducing agent such as sodium ascorbate (B8700270).[1] This method generates the active Cu(I) catalyst required for the reaction.[2] The choice of the copper-chelating ligand is critical for both reaction efficiency and the stability of your biomolecules.

Q2: Which copper-chelating ligand should I choose?

A2: Several tris(triazolylmethyl)amine-based ligands are available, with varying degrees of water solubility, catalytic efficiency, and biocompatibility. For most applications involving this compound, especially in aqueous buffers for labeling biomolecules, water-soluble ligands are highly recommended.[1] BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is often considered the superior choice due to its high catalytic activity and excellent biocompatibility, leading to faster reactions and better preservation of cell viability compared to other ligands like THPTA and TBTA.[3][4]

Q3: Can I perform this compound click chemistry without a copper catalyst?

A3: Yes, copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative. This method utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a copper catalyst, which can be beneficial for applications in living cells where copper toxicity is a concern.

Q4: Why is a reducing agent like sodium ascorbate necessary?

A4: The active catalyst for the click reaction is the copper(I) ion (Cu⁺). However, Cu(I) is unstable in aqueous environments and can be readily oxidized to the inactive copper(II) state (Cu²⁺) by dissolved oxygen. Sodium ascorbate is a mild reducing agent that continually reduces Cu²⁺ back to Cu⁺, ensuring a sufficient concentration of the active catalyst throughout the reaction. It is crucial to use a freshly prepared solution of sodium ascorbate for optimal performance.

Q5: What are the optimal concentrations of the catalyst components?

A5: The optimal concentrations can vary depending on the specific substrates and reaction conditions. However, a good starting point for the final concentrations in the reaction mixture is:

  • Copper(II) sulfate (CuSO₄): 50 µM to 500 µM

  • Copper-chelating ligand (e.g., BTTAA or THPTA): A 1:1 to 5:1 molar ratio of ligand to copper is typically recommended. An excess of the ligand can protect biomolecules from copper-induced damage.

  • Sodium Ascorbate: A final concentration of 1 mM to 5 mM is common.

It is highly recommended to optimize these concentrations for your specific application.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Copper CatalystEnsure you are using a freshly prepared solution of a reducing agent like sodium ascorbate to maintain copper in the active Cu(I) state. It is also beneficial to degas your solvents to remove dissolved oxygen.
Inappropriate Ligand or Ligand-to-Copper RatioFor aqueous reactions, use a water-soluble ligand such as THPTA or BTTAA. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. Pre-mixing the copper salt and the ligand before adding them to the reaction mixture is recommended.
Impure Reagents or SolventsUse high-purity reagents and solvents. If impurities are suspected, consider purifying your starting materials.
Substrate-Specific Issues (e.g., steric hindrance, copper-coordinating groups)For sterically hindered substrates, increasing the reaction time or temperature may be necessary. If your substrate contains groups that can coordinate with copper (e.g., thiols), increasing the concentration of the copper-ligand complex or adding sacrificial metals like Zn(II) can help.
Non-Specific Staining or High Background Non-specific binding of the fluorescent azideThis compound generally exhibits low non-specific binding due to its water-soluble nature. However, if high background is observed, consider reducing the concentration of the this compound (a starting concentration of 2 µM has been shown to be effective) and extending the reaction time. Thorough washing steps after the reaction are also crucial.
Copper-mediated side reactionsThe presence of a chelating ligand is essential to sequester the copper ion and protect biomolecules. Water-soluble ligands like THPTA and BTTAA are particularly effective in this regard. Keeping the reaction time as short as possible by optimizing other parameters is also beneficial.
Cell Death or Damage (in live-cell imaging) Copper ToxicityThe primary mechanism of copper-induced cytotoxicity is the generation of reactive oxygen species (ROS). Using a biocompatible ligand like BTTAA can significantly reduce copper toxicity. Minimizing the copper concentration and reaction time is also critical. Alternatively, consider using a copper-free click chemistry approach with a strained alkyne.

Data Presentation: Comparison of Common Copper Ligands

The choice of ligand significantly impacts the rate and biocompatibility of the CuAAC reaction. The following table summarizes the characteristics of commonly used ligands.

LigandKey FeaturesCatalytic EfficiencyBiocompatibility Profile
BTTAA High water solubility.Excellent. Generally provides the fastest reaction rates.Excellent. Cells treated with BTTAA-Cu(I) catalysts show proliferation rates similar to untreated cells.
BTTES Good water solubility.Very Good. Faster than THPTA and TBTA.Very Good. Similar biocompatibility to BTTAA.
THPTA High water solubility. Acts as a sacrificial reductant.Good. Slower than BTTAA and BTTES.Good. Generally preserves cell viability at typical concentrations.
TBTA Water-insoluble (requires organic co-solvents).Moderate. The slowest of the four ligands.Fair. Can show a slower rate of cell proliferation compared to the other ligands.

Experimental Protocols

General Protocol for Labeling Biomolecules with this compound

This protocol provides a starting point and should be optimized for your specific application.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • BTTAA or THPTA ligand

  • Sodium Ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Stock Solutions:

  • CuSO₄: 20 mM in water

  • Ligand (BTTAA or THPTA): 100 mM in water

  • This compound: 1-5 mM in water or DMSO

  • Sodium Ascorbate: 100 mM in water (prepare fresh before each use)

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following in the specified order:

    • Alkyne-modified biomolecule in reaction buffer.

    • This compound to a final concentration of 2-20 µM.

  • In a separate tube, pre-mix the CuSO₄ and ligand. For a final copper concentration of 100 µM, add 5 µL of 20 mM CuSO₄ to 5 µL of 100 mM ligand (for a 5:1 ligand-to-copper ratio). Let this mixture sit for a few minutes.

  • Add the pre-mixed copper/ligand solution to the reaction tube containing the biomolecule and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature, protected from light, for 30 minutes to 2 hours. Reaction time may need to be optimized.

  • Purify the labeled biomolecule using an appropriate method (e.g., dialysis, size-exclusion chromatography) to remove excess reagents.

Mandatory Visualization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_Acetylide Copper Acetylide Cu_I->Cu_Acetylide Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Azide Sulfo-Cy3 Azide Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle Triazole_Product 1,4-disubstituted Triazole Product Metallacycle->Triazole_Product Ring Contraction Triazole_Product->Cu_I Catalyst Regeneration

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Copper Catalyst Active? Start->Check_Catalyst Check_Ligand Is the Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Sol_Catalyst Use fresh Sodium Ascorbate. Degas solvents. Check_Catalyst->Sol_Catalyst No Check_Reagents Are Reagents Pure? Check_Ligand->Check_Reagents Yes Sol_Ligand Use water-soluble ligand (e.g., BTTAA). Optimize Ligand:Cu ratio (1:1 to 5:1). Check_Ligand->Sol_Ligand No Check_Substrate Are there Substrate Issues? Check_Reagents->Check_Substrate Yes Sol_Reagents Purify starting materials. Check_Reagents->Sol_Reagents No Sol_Substrate Increase reaction time/temperature. Increase catalyst concentration. Check_Substrate->Sol_Substrate Yes End Re-run Experiment Check_Substrate->End No Sol_Catalyst->End Sol_Ligand->End Sol_Reagents->End Sol_Substrate->End

Caption: A logical workflow for troubleshooting low product yield in CuAAC reactions.

References

Technical Support Center: Purification of Sulfo-Cy3 Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Sulfo-Cy3 azide (B81097) labeled proteins.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the labeling and purification process.

ProblemPossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency (Low Degree of Labeling - DOL) Amine-Reactive Labeling Issues: • Incorrect pH of the reaction buffer (must be pH 8.5-9.5 for NHS ester reactions). • Presence of primary amines (e.g., Tris buffer, ammonium (B1175870) ions) in the protein solution, which compete with the protein for the dye. • Low protein concentration (<2 mg/mL). Click Chemistry (CuAAC) Issues: • Inactive copper (I) catalyst due to oxidation. • Insufficient catalyst or ligand concentration. • Presence of chelating agents (e.g., EDTA) that sequester copper. General Issues: • Insufficient molar excess of the dye. • Inactive dye due to improper storage or hydrolysis.For Amine-Reactive Labeling: • Ensure the reaction buffer is at the optimal pH range. Adjust with 1 M sodium bicarbonate if necessary.[1] • Buffer exchange your protein into a non-amine-containing buffer like PBS.[2] • Concentrate the protein to at least 2 mg/mL.[3] For Click Chemistry (CuAAC): • Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ.[4] • Optimize the concentrations of copper sulfate (B86663) and a stabilizing ligand like THPTA.[5] • Remove any chelating agents from the reaction buffer. General Solutions: • Increase the molar ratio of dye to protein (e.g., start with a 10-fold molar excess). • Use a fresh vial of Sulfo-Cy3 azide and prepare stock solutions immediately before use.
Precipitation of Protein During or After Labeling • High concentration of organic solvent (e.g., DMSO) used to dissolve the dye. • Over-labeling of the protein, which can alter its solubility. • Instability of the protein in the labeling buffer or at the reaction temperature. • For CuAAC, copper ions can sometimes induce protein precipitation.• Ensure the volume of the organic solvent is less than 10% of the total reaction volume. • Reduce the molar excess of the dye in the labeling reaction. • Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. • For CuAAC, use a copper-chelating ligand to protect the protein.
Labeled Protein Has Low or No Fluorescence • Quenching of the fluorescent signal due to over-labeling (DOL is too high). • The dye is conjugated near a quenching micro-domain on the protein (e.g., aromatic amino acids). • Photobleaching of the dye due to excessive exposure to light.• Decrease the dye-to-protein ratio during the labeling reaction. An ideal DOL is often between 2 and 4 for antibodies. • If possible, consider site-specific labeling methods to avoid conjugation at quenching sites. • Protect the labeling reaction and the purified conjugate from light.
Loss of Protein Function (e.g., Antibody Fails to Bind Antigen) • The dye has attached to a critical functional site (e.g., the antigen-binding site of an antibody). • The labeling reaction conditions (e.g., pH, temperature) have denatured the protein.• Reduce the degree of labeling by lowering the dye-to-protein ratio. • Consider using a site-specific labeling technology if the problem persists. • Perform the labeling reaction under milder conditions (e.g., lower temperature).
Free Dye Remains After Purification • Inefficient separation by size exclusion chromatography (SEC). • The capacity of the SEC column was exceeded. • The protein has degraded, and smaller fragments are co-eluting with the free dye.• Ensure the correct type of SEC resin is used for the size of your protein. • Do not overload the column; the sample volume should be around 1-5% of the column volume. • Pool only the fractions corresponding to the first, colored peak (the labeled protein). The free dye will elute later as a second colored band. • If necessary, perform a second round of purification.
Low Protein Recovery After Purification • Non-specific binding of the protein to the SEC column matrix. • Protein aggregation leading to loss during pre-purification clarification steps (centrifugation/filtration). • Sample loss due to handling of small volumes.• Include a low concentration of salt (e.g., 150 mM NaCl) in the elution buffer to reduce ionic interactions with the matrix. • Centrifuge your sample to remove any aggregates before loading it onto the column. • For precious samples, consider using spin columns designed for high recovery of small amounts of protein.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Sulfo-Cy3 NHS ester and this compound?

A1: Sulfo-Cy3 NHS ester and this compound are both forms of the same fluorescent dye but have different reactive groups for conjugation. The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues) on proteins. In contrast, the azide group is used in "click chemistry" and reacts with an alkyne group that has been introduced into the protein, either through metabolic labeling or by modifying other amino acid side chains.

Q2: What is the optimal Degree of Labeling (DOL) for my protein?

A2: The optimal DOL, which is the average number of dye molecules per protein molecule, depends on the specific protein and its intended application. For antibodies, a DOL between 2 and 10 is generally recommended. A DOL that is too low will result in a weak signal, while a DOL that is too high can lead to fluorescence quenching and protein precipitation. It is advisable to empirically determine the optimal dye-to-protein ratio for your specific experiment.

Q3: How do I calculate the Degree of Labeling (DOL)?

A3: The DOL can be calculated using absorbance measurements from a UV-Vis spectrophotometer after purification. You will need to measure the absorbance of the conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy3 (~555 nm, Amax).

The formula is: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein DOL = Amax / (ε_dye × Protein Concentration (M))

Where:

  • CF is the correction factor for the dye's absorbance at 280 nm (for Cy3, this is approximately 0.08).

  • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • ε_dye is the molar extinction coefficient of Sulfo-Cy3 at its Amax (~150,000 M⁻¹cm⁻¹).

Q4: What is the best method to remove unconjugated this compound?

A4: The most common and effective method is size exclusion chromatography (SEC), often performed using pre-packed spin columns (e.g., Sephadex G-25). This method separates molecules based on size, allowing the larger labeled protein to elute first, while the smaller, free dye is retained and elutes later. Dialysis is another possible method, though it is generally slower.

Q5: My protein is in a Tris buffer. Can I still perform the labeling reaction?

A5: If you are using an amine-reactive dye like an NHS ester, you must remove the Tris buffer as it contains primary amines that will compete with your protein for the dye. You can do this by dialysis or by using a desalting column to exchange the buffer to one without primary amines, such as PBS. If you are using click chemistry with this compound, Tris buffer should also be avoided as it can inhibit the copper-catalyzed reaction.

Q6: How should I store my Sulfo-Cy3 labeled protein?

A6: For long-term storage, it is recommended to store the labeled protein at -20°C or -80°C, often in the presence of a cryoprotectant like 50% glycerol (B35011) to prevent damage from freeze-thaw cycles. Adding a carrier protein like BSA (to a final concentration of 1-5 mg/mL) can help stabilize dilute protein solutions. The conjugate should also be protected from light to prevent photobleaching.

Experimental Protocols & Data

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Optimal Protein Concentration for Labeling 2 - 10 mg/mLLower concentrations can significantly reduce labeling efficiency.
Recommended Molar Excess of Dye 5:1 to 20:1 (Dye:Protein)The optimal ratio should be determined empirically for each protein.
Optimal Degree of Labeling (DOL) for Antibodies 2 - 10A DOL > 10 can lead to signal quenching and protein aggregation.
Protein Recovery from SEC (Spin Column) > 95%Recovery can be lower for very dilute samples.
Detailed Experimental Protocol: Purification via Size Exclusion Spin Column

This protocol is for the removal of unconjugated this compound from a labeled protein solution using a desalting spin column (e.g., Sephadex G-25).

Materials:

  • Labeled protein reaction mixture

  • Desalting spin column

  • Collection tubes

  • Elution buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

Procedure:

  • Prepare the Spin Column:

    • Invert the column several times to resuspend the resin.

    • Remove the top cap and then the bottom tip. Place the column in a wash tube.

    • Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.

  • Equilibrate the Column:

    • Place the column in a new collection tube.

    • Add 400 µL of elution buffer to the top of the resin.

    • Centrifuge for 2 minutes at 1,000 x g. Discard the flow-through. Repeat this step 2-3 times.

  • Load the Sample:

    • Place the equilibrated column into a clean collection tube.

    • Carefully apply the entire labeling reaction mixture (typically 100 µL) to the center of the resin bed.

  • Elute the Labeled Protein:

    • Centrifuge the column for 2 minutes at 1,000 x g.

    • The purified, labeled protein will be in the collection tube. The unconjugated dye will remain in the column resin.

  • Post-Purification:

    • Measure the absorbance of the purified sample at 280 nm and ~555 nm to determine the protein concentration and Degree of Labeling (DOL).

    • Store the purified protein appropriately.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification cluster_analysis Analysis & Storage Prot_Prep Protein Solution (2-10 mg/mL) Buffer_Ex Buffer Exchange (if needed, into amine-free buffer) Prot_Prep->Buffer_Ex Add_Dye Add this compound (10-fold molar excess) Buffer_Ex->Add_Dye Incubate Incubate (e.g., 1 hr at RT, protected from light) Add_Dye->Incubate SEC_Column Size Exclusion Chromatography (Spin Column) Incubate->SEC_Column Collect Collect Labeled Protein SEC_Column->Collect Quantify Quantify Concentration & DOL (A280 / A555) Collect->Quantify Store Store Conjugate (-20°C or -80°C) Quantify->Store

Caption: General workflow for labeling and purifying proteins with this compound.

troubleshooting_flow node_sol node_sol Start Low Labeling Efficiency? Check_pH Is buffer pH 8.5-9.5? (for NHS ester) Start->Check_pH Amine Chemistry Check_Catalyst Fresh Cu(I) catalyst? (for CuAAC) Start->Check_Catalyst Click Chemistry Check_Amine Amine-free buffer? Check_pH->Check_Amine Yes Sol_pH Adjust pH with 1M Sodium Bicarbonate Check_pH->Sol_pH No Check_Conc Protein conc. > 2 mg/mL? Check_Amine->Check_Conc Yes Sol_Buffer Buffer exchange to PBS Check_Amine->Sol_Buffer No Sol_Conc Concentrate protein Check_Conc->Sol_Conc No Sol_Catalyst Use fresh Sodium Ascorbate Check_Catalyst->Sol_Catalyst No

Caption: Troubleshooting logic for low labeling efficiency issues.

References

Technical Support Center: Sulfo-Cy3 Azide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unconjugated Sulfo-Cy3 azide (B81097) following a click chemistry labeling reaction.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy3 azide and why is it used?

This compound is a water-soluble fluorescent dye commonly used in bioorthogonal chemistry.[1][2] It contains an azide group that can react with alkyne-modified biomolecules through a copper-catalyzed or strain-promoted "click" reaction, resulting in a stable, fluorescently labeled product.[3][4] The sulfonate (Sulfo) group enhances its water solubility, making it ideal for labeling sensitive biological molecules in aqueous environments.[5] Its bright fluorescence, with excitation and emission maxima around 555 nm and 570 nm respectively, makes it easily detectable.

Q2: Why is it critical to remove unconjugated this compound after the labeling reaction?

Removing the excess, unconjugated this compound is a critical purification step for several reasons:

  • Signal-to-Noise Ratio: Free dye in the solution will fluoresce, creating high background noise and making it difficult to accurately detect the signal from the labeled biomolecule. This significantly reduces the sensitivity of the assay.

  • Quantitative Accuracy: The presence of unconjugated dye will interfere with accurately determining the concentration and labeling efficiency of the target molecule.

  • Cellular Toxicity: While the conjugated dye is stable, free azide can be toxic to cells, which is a major concern for live-cell imaging applications.

  • Downstream Reactions: Unreacted azide can interfere with subsequent experimental steps or assays.

Q3: What are the primary methods for removing unconjugated this compound?

The choice of method depends on the size and properties of your labeled biomolecule. The most common techniques rely on the significant size difference between the labeled macromolecule and the small this compound molecule (MW ≈ 807 g/mol ).

  • Size Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on size. It is highly effective for purifying labeled proteins, antibodies, and larger nucleic acids. Spin columns are a convenient format for this method.

  • Dialysis: This method uses a semipermeable membrane to separate molecules by size. It is suitable for larger sample volumes and is a gentle method for protein and nucleic acid purification.

  • Ethanol (B145695) or Acetone Precipitation: This technique is primarily used for purifying labeled DNA and oligonucleotides. The nucleic acid is precipitated out of solution, while the small, soluble dye remains in the supernatant. However, this method can be less efficient at complete dye removal compared to chromatography or dialysis.

Troubleshooting Common Purification Issues

Q4: I've purified my sample, but it's still pink, and I see high background fluorescence. What went wrong?

This indicates that unconjugated this compound remains in your sample. Here are the likely causes and solutions depending on your purification method:

  • Size Exclusion Chromatography (SEC) / Spin Column:

    • Incorrect Resin Choice: The fractionation range of the resin may be inappropriate for your molecule. For removing small dyes from proteins (>5 kDa), a resin like Sephadex G-25 is typically recommended.

    • Column Overload: You may have loaded too much sample volume onto the column, exceeding its capacity. Refer to the manufacturer's instructions for volume limits.

    • Insufficient Separation: For spin columns, a single pass may not be enough if the initial dye concentration is very high. A second pass through a new column may be necessary.

  • Dialysis:

    • Inappropriate MWCO: The Molecular Weight Cut-Off (MWCO) of the dialysis membrane might be too small, preventing the dye from diffusing out efficiently. While the molecular weight of this compound is ~807 Da, using a much larger MWCO (e.g., 10-30 kDa for an antibody) ensures the retention of your macromolecule while allowing easy passage for the small dye molecule.

    • Insufficient Dialysis Time/Volume: Dialysis is a diffusion-based process. Ensure you are using a large volume of dialysis buffer (at least 1000x the sample volume) and performing multiple buffer changes over a sufficient period (e.g., 2 hours per change, with 3-4 changes, or overnight). Gentle stirring of the buffer is also crucial.

  • Ethanol Precipitation:

    • Dye Co-precipitation: The free dye may have been trapped within the nucleic acid pellet. Ensure the pellet is thoroughly washed with 70% ethanol to remove residual supernatant containing the dye.

    • Inherent Inefficiency: Ethanol precipitation is often less effective for complete dye removal than chromatography-based methods. Consider re-purifying your sample using SEC or dialysis if high purity is required.

Q5: My sample recovery is very low after purification. How can I improve it?

Low recovery of your labeled biomolecule can be frustrating. Here are some potential causes and solutions:

  • Non-specific Adsorption: Your biomolecule may be sticking to the purification matrix (e.g., spin column membrane, dialysis tubing). Pre-conditioning the device according to the manufacturer's protocol can help. For some proteins, adding a carrier protein or a small amount of non-ionic detergent to the buffer can reduce adsorption.

  • Precipitation Issues (Ethanol/Acetone): The pellet may be too small to see or may have been accidentally discarded with the supernatant. When expecting a very small pellet, adding a carrier like glycogen (B147801) can help visualize it. Also, ensure centrifugation speed and time are sufficient to pellet your nucleic acid.

  • Sample Loss During Transfers: Be meticulous during sample handling, especially when dealing with small volumes. Using low-retention microcentrifuge tubes can minimize loss.

Purification Method Selection

Choosing the right purification method is key to success. The following diagram outlines a general decision-making process based on your biomolecule.

cluster_legend Legend key1 Decision key2 Method key3 Biomolecule start What is your labeled biomolecule? decision Size of Biomolecule? start->decision sec Size Exclusion Chromatography (SEC) decision->sec > 5 kDa (e.g., Protein, Antibody) dialysis Dialysis decision->dialysis > 10 kDa (Alternative for Proteins) precipitation Ethanol/Acetone Precipitation decision->precipitation < 100 bp DNA/Oligo (Also works for larger DNA)

Caption: Decision tree for selecting a purification method.

Data Summary Tables

Table 1: Recommended Parameters for Size Exclusion Chromatography (SEC)
BiomoleculeRecommended Resin TypeTypical Application
Proteins, Antibodies (> 5 kDa)Sephadex G-25Excellent for removing salts and small contaminants like dyes.
Peptides, Small Proteins (> 0.7 kDa)Sephadex G-10Separation of small biomolecules from salts and dyes.
Large Proteins, DNA (> 30 kDa)Sephadex G-50Removal of unconjugated dyes from larger molecules.
Table 2: Recommended Parameters for Dialysis
BiomoleculeMolecular Weight (Approx.)Recommended Membrane MWCO
IgG Antibody150 kDa10 - 30 kDa
Most Proteins> 30 kDa10 - 14 kDa
Large DNA Fragments> 15 kbp10 - 14 kDa

Experimental Protocols

Protocol 1: Purification Using a Spin Column (Size Exclusion)

This protocol is adapted for desalting spin columns designed to separate molecules >5 kDa from small molecules <1 kDa. Always consult the specific manufacturer's instructions.

cluster_workflow Spin Column Purification Workflow prep 1. Prepare Column Remove storage buffer by centrifugation (e.g., 1000 x g, 2 min). equil 2. Equilibrate Wash column with buffer (3x) by centrifugation. prep->equil load 3. Load Sample Slowly apply reaction mixture to the center of the resin. equil->load spin 4. Centrifuge Spin to elute labeled biomolecule (e.g., 1000 x g, 2 min). load->spin collect 5. Collect Sample The purified, labeled biomolecule is in the collection tube. spin->collect discard Discard Column The unconjugated dye remains in the column resin. spin->discard

Caption: Workflow for removing unconjugated dye via spin column.

Methodology:

  • Prepare the Column: Remove the column's cap and place it in a collection tube. Centrifuge according to the manufacturer's recommendation (e.g., 1,000 x g for 2 minutes) to remove the storage solution.

  • Equilibrate: Add your desired buffer to the column and centrifuge again. Repeat this step 2-3 times, discarding the flow-through each time. This exchanges the buffer and packs the resin bed.

  • Load Sample: Place the spin column into a clean collection tube. Slowly apply your click reaction sample to the center of the resin bed. Do not exceed the maximum sample volume recommended by the manufacturer.

  • Elute and Collect: Centrifuge the column at the same speed and time as the equilibration steps. Your purified, labeled biomolecule will be in the flow-through. The smaller, unconjugated this compound is retained in the column resin.

  • Verify: Check the absorbance/fluorescence of your purified sample to confirm the removal of the free dye.

Protocol 2: Purification Using Dialysis

This protocol is suitable for purifying proteins and large nucleic acids from sample volumes of 0.1 mL to several mL.

cluster_workflow Dialysis Purification Workflow prep 1. Prepare Membrane Hydrate the dialysis membrane/ device in dialysis buffer. load 2. Load Sample Transfer the reaction mixture into the dialysis device. prep->load dialyze1 3. Dialyze (Round 1) Place in a large volume of cold buffer with stirring for >= 2 hours. load->dialyze1 change1 4. Change Buffer Replace with fresh, cold dialysis buffer. dialyze1->change1 dialyze2 5. Dialyze (Round 2+) Continue dialysis, changing the buffer 2-3 more times. change1->dialyze2 collect 6. Recover Sample Retrieve the purified sample from the dialysis device. dialyze2->collect

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cy3 Azide versus Alexa Fluor 555 for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is a critical determinant of experimental success in microscopy. This guide provides an objective, data-driven comparison of two popular orange-fluorescent dyes, Sulfo-Cy3 Azide (B81097) and Alexa Fluor 555, to inform the selection process for specific imaging applications.

Both Sulfo-Cy3 Azide and Alexa Fluor 555 are mainstays in the researcher's toolkit for fluorescently labeling biomolecules. While they share a similar spectral range, their distinct chemical functionalities and photophysical properties lend them to different experimental designs. This compound is tailored for bioorthogonal labeling via "click chemistry," a highly specific and efficient conjugation method. In contrast, Alexa Fluor 555 is a member of the widely recognized Alexa Fluor family, celebrated for its superior brightness and photostability, and is commonly conjugated to proteins through amine-reactive esters. This guide will dissect their performance based on key photophysical parameters and provide detailed experimental protocols for their use.

Quantitative Photophysical Properties

The performance of a fluorophore is primarily dictated by its brightness and photostability. Brightness is a function of the molar extinction coefficient (the efficiency of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to the fluorophore's resistance to irreversible photodegradation upon exposure to excitation light.

PropertyThis compoundAlexa Fluor 555
Excitation Maximum (nm) ~553 - 555[1]555[2][3]
Emission Maximum (nm) ~566 - 572[1][4]565[2][3]
Molar Extinction Coefficient (M⁻¹cm⁻¹) 150,000 - 151,000[1][4][5]150,000 - 155,000[2][3][6]
Quantum Yield ~0.10.1
Relative Brightness BrightVery Bright
Photostability GoodExcellent, more photostable than Cy3[7]

Performance in Microscopy: A Comparative Overview

Alexa Fluor 555 is widely acknowledged for its superior brightness and photostability when compared to the conventional Cy3 dye.[7][8] This enhanced performance translates to a higher signal-to-noise ratio, which is particularly advantageous for detecting low-abundance targets and in imaging modalities that require prolonged or intense light exposure, such as super-resolution microscopy. Studies have shown that Alexa Fluor 555 retains a significantly higher percentage of its initial fluorescence under continuous illumination compared to Cy3.[7]

Sulfo-Cy3, a sulfonated version of the Cy3 dye, offers improved water solubility, which can be beneficial for labeling biomolecules in aqueous buffers.[9] The azide functional group on this compound enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This bioorthogonal reaction provides a highly specific and efficient method for labeling alkyne-modified biomolecules, often in complex biological samples, with minimal off-target labeling.[4][10]

The choice between these two dyes often hinges on the specific experimental requirements. For applications demanding the highest sensitivity and photostability, Alexa Fluor 555 is generally the preferred choice. However, for experiments where bioorthogonal labeling is necessary to ensure highly specific conjugation, this compound offers a powerful solution.

Experimental Protocols

Detailed methodologies for the key applications of these dyes are provided below.

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling with this compound

This protocol describes the labeling of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO

  • Desalting column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in deionized water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein with PBS to a final volume of approximately 180 µL.

    • Add 4 µL of the 10 mM this compound stock solution (final concentration ~200 µM).

    • Add 10 µL of the 100 mM THPTA solution.

    • Add 10 µL of the 20 mM CuSO₄ solution.

    • To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Purify the labeled protein from excess dye and reaction components using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

G cluster_prep Stock Solution Preparation cluster_reaction Labeling Reaction cluster_purification Purification Sulfo_Cy3 This compound in DMSO Mix Combine Protein and Azide Sulfo_Cy3->Mix CuSO4 CuSO4 in H2O Add_Catalyst Add THPTA and CuSO4 CuSO4->Add_Catalyst THPTA THPTA in H2O THPTA->Add_Catalyst Ascorbate Sodium Ascorbate in H2O Initiate Initiate with Sodium Ascorbate Ascorbate->Initiate Protein Alkyne-modified Protein in PBS Protein->Mix Mix->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate at RT (30-60 min) Initiate->Incubate Desalting Desalting Column Incubate->Desalting Conjugate Purified Conjugate Desalting->Conjugate

Workflow for CuAAC Labeling with this compound.
Protocol 2: Antibody Conjugation with Alexa Fluor 555 NHS Ester

This protocol provides a general method for labeling an antibody with Alexa Fluor 555 N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Alexa Fluor 555 NHS Ester

  • Anhydrous DMSO

  • 1 M Sodium bicarbonate, pH 8.3

  • Desalting column for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of Alexa Fluor 555 NHS Ester in anhydrous DMSO.[11]

    • Adjust the pH of the antibody solution to ~8.3 by adding 1/10th volume of 1 M sodium bicarbonate.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired molar ratio of dye to antibody (typically between 5:1 and 15:1).

    • Slowly add the calculated volume of the Alexa Fluor 555 NHS Ester stock solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[11]

  • Purification:

    • Purify the antibody-dye conjugate from unreacted dye using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification AF555 Alexa Fluor 555 NHS Ester in DMSO Mix Combine Antibody and Dye AF555->Mix Antibody_pH Antibody in Bicarbonate Buffer (pH 8.3) Antibody_pH->Mix Incubate Incubate at RT (1 hour) Mix->Incubate Desalting Desalting Column Incubate->Desalting Conjugate Purified Conjugate Desalting->Conjugate

Workflow for Antibody Conjugation with Alexa Fluor 555 NHS Ester.

Conclusion

The decision between this compound and Alexa Fluor 555 for microscopy applications is contingent upon the specific experimental goals. For applications that demand the utmost in brightness and photostability, Alexa Fluor 555 is the superior choice, providing robust and sensitive detection. However, when the experimental design necessitates a highly specific and bioorthogonal conjugation strategy, this compound, with its utility in click chemistry, offers an invaluable tool for precise biomolecular labeling. By understanding the distinct advantages and applications of each fluorophore, researchers can make an informed decision to optimize their microscopy experiments.

References

A Researcher's Guide to the Photostability of Sulfo-Cy3 Azide and Competing Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent label is a critical decision that profoundly impacts the quality and reliability of experimental data. Among the plethora of available fluorophores, cyanine (B1664457) dyes are workhorses in fluorescence microscopy, single-molecule studies, and flow cytometry. Sulfo-Cy3 azide (B81097), a water-soluble variant of the popular Cy3 dye, is frequently used in "click chemistry" applications for labeling biomolecules. However, its performance, particularly its photostability, must be carefully considered against other available alternatives. This guide provides an objective, data-driven comparison of Sulfo-Cy3 azide with its parent dye, Cy3, and a leading competitor, Alexa Fluor 555.

Quantitative Photophysical & Photostability Comparison

The utility of a fluorophore is determined by its brightness (a product of its molar extinction coefficient and quantum yield) and its resistance to photobleaching—the irreversible loss of fluorescence upon exposure to light. While manufacturers claim enhanced photostability for sulfonated dyes, direct quantitative comparisons in peer-reviewed literature often focus on the core structures. The addition of sulfonate groups primarily enhances water solubility, which can prevent aggregation and, in turn, reduce self-quenching, slightly improving optical stability.[]

Experimental data consistently shows that Alexa Fluor 555 is significantly more resistant to photobleaching than the core Cy3 fluorophore.[2][3][4] One study demonstrated that after 95 seconds of continuous illumination, the fluorescence of Cy3 decayed more rapidly than that of Alexa Fluor 555.[2] Protein conjugates of Alexa Fluor 555 have also been shown to be significantly brighter and less prone to self-quenching than Cy3 conjugates, especially at higher degrees of labeling.

Below is a summary of the key photophysical properties for Sulfo-Cy3, Cy3, and Alexa Fluor 555.

PropertySulfo-Cy3Cy3Alexa Fluor 555
Excitation Max (nm) ~548 - 554~550~555
Emission Max (nm) ~563 - 568~570~565
Molar Extinction (ε) ~162,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹~155,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.1~0.15~0.1
Relative Photostability Good; improved over non-sulfonated Cy3 due to higher solubility.Moderate; susceptible to photobleaching.Excellent; significantly more photostable than Cy3.
Key Feature High water solubility for aqueous "click chemistry" labeling.Widely used, well-characterized dye.High photostability and brightness, ideal for demanding imaging.

Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.

Experimental Protocol: Assessing Fluorophore Photostability

To empirically determine the photostability of a fluorescent dye for a specific application, researchers can perform a controlled photobleaching experiment. This protocol provides a generalized framework for comparing dyes like this compound, Cy3, and Alexa Fluor 555.

Objective: To measure and compare the rate of photobleaching of different fluorescent dyes under constant illumination.

Materials:

  • Fluorescent dyes of interest (e.g., this compound, Cy3, Alexa Fluor 555) conjugated to a relevant biomolecule (e.g., antibody, oligonucleotide).

  • Appropriate buffer solution (e.g., PBS, T50).

  • Fluorescence microscope equipped with a suitable laser line (e.g., 532 nm or 561 nm), a sensitive detector (e.g., sCMOS or EMCCD camera), and time-lapse imaging software.

  • Microscope slides and coverslips.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the dye-conjugates at a standardized concentration in the imaging buffer.

    • Immobilize the labeled biomolecules on a passivated glass coverslip to prevent movement during imaging. For single-molecule experiments, this involves creating a sparse surface of well-separated molecules.

    • Mount the coverslip on the microscope stage.

  • Image Acquisition:

    • Locate a field of view containing the immobilized, fluorescently labeled molecules.

    • Set the microscope parameters:

      • Excitation: Use a consistent laser power density (e.g., in W/cm²) for all samples. This is a critical parameter for reproducibility.

      • Exposure Time: Choose an exposure time that provides a good signal-to-noise ratio without causing immediate bleaching (e.g., 50-100 ms).

      • Acquisition Mode: Set up a time-lapse acquisition to continuously capture images over a defined period (e.g., 100 frames at 1 frame per second).

  • Data Analysis:

    • For each time-lapse series, measure the mean fluorescence intensity of the labeled molecules at each time point.

    • Correct for background fluorescence by subtracting the mean intensity of a region of interest that does not contain any dye molecules.

    • Normalize the background-corrected fluorescence intensity at each time point (It) to the initial intensity from the first frame (I0).

    • Plot the normalized fluorescence intensity (It / I0) as a function of time for each dye.

    • The resulting decay curve represents the photobleaching rate. This curve can be fitted to an exponential function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence to decrease to 50% of its initial value.

Visualization of Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_acq 2. Image Acquisition cluster_analysis 3. Data Analysis p1 Prepare Dye Conjugates p2 Immobilize on Surface p1->p2 p3 Mount on Microscope p2->p3 a1 Locate Field of View p3->a1 Transfer to Imaging a2 Set Consistent Laser Power & Exposure Time a1->a2 a3 Start Time-Lapse Imaging a2->a3 d1 Measure Mean Intensity Over Time a3->d1 Generate Image Series d2 Correct for Background d1->d2 d3 Normalize to Initial Intensity d2->d3 d4 Plot Intensity vs. Time d3->d4 d5 Calculate Photobleaching Half-Life (t½) d4->d5 end Final Comparison d5->end Compare Dyes

Caption: Workflow for the comparative assessment of fluorophore photostability.

Mechanisms of Photobleaching and Mitigation

Photobleaching in cyanine dyes is a complex process primarily initiated by the fluorophore entering a long-lived, chemically reactive triplet state upon excitation. From this triplet state, the dye can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which can then attack and destroy the dye's chromophore.

Several strategies can enhance the photostability of cyanine dyes:

  • Triplet State Quenchers: Covalently linking the dye to molecules like cyclooctatetraene (B1213319) (COT) or Trolox can effectively quench the triplet state, returning the dye to its ground state before it can undergo destructive chemical reactions. This has been shown to substantially reduce the triplet state lifetime and improve photostability.

  • Chemical Modifications: Introducing electron-withdrawing groups into the cyanine structure can reduce the dye's reactivity towards singlet oxygen, thereby improving its intrinsic photostability.

  • Environmental Control: The addition of antifade reagents to the imaging media, which often work by scavenging oxygen, can significantly slow down the photobleaching process.

Conclusion

The choice between this compound, Cy3, and other alternatives like Alexa Fluor 555 depends on the specific demands of the experiment.

  • This compound is an excellent choice for applications requiring high water solubility for efficient "click chemistry" labeling in aqueous buffers. Its photostability is generally considered an improvement over the non-sulfonated parent dye, Cy3, primarily due to reduced aggregation.

  • Cy3 remains a versatile and widely used fluorophore. However, for applications that involve long or intense illumination, such as time-lapse live-cell imaging or single-molecule tracking, its moderate photostability is a significant limitation.

  • Alexa Fluor 555 consistently demonstrates superior photostability and brightness compared to Cy3. For demanding applications where signal longevity and robustness are paramount, Alexa Fluor 555 represents a more advanced and reliable alternative.

Researchers are encouraged to perform in-house comparisons using the protocol outlined above to determine the optimal dye that balances performance, cost, and specific experimental requirements.

References

A Head-to-Head Comparison of Alternatives to Sulfo-Cy3 Azide for Live Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for live-cell imaging, this guide provides a comprehensive comparison of alternatives to Sulfo-Cy3 azide (B81097). We delve into the performance of various azide-functionalized dyes, offering supporting experimental data and detailed protocols to inform your selection process.

The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the ability to visualize dynamic processes in living cells. The choice of the fluorescent azide probe is critical and directly impacts the quality and reliability of experimental data. Sulfo-Cy3 azide is a commonly used reagent, but a range of alternatives offer potential advantages in terms of brightness, photostability, cell permeability, and reduced cytotoxicity.

Performance Comparison of Fluorescent Azide Probes

The ideal fluorescent probe for live-cell imaging should possess high brightness, exceptional photostability, good cell permeability for targeting intracellular structures, and minimal toxicity to ensure that cellular processes are not perturbed. Below, we compare this compound to several popular alternatives across these key performance indicators.

Dye ClassSpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessPhotostabilityCell Permeability
Cyanine (B1664457) Dyes This compound~553~566~151,000[1]~0.10[2]ModerateModeratePoor (sulfonated)
Cy3 Azide~550~570~150,000[3]~0.15[3]ModerateModerateModerate
Sulfo-Cy5 Azide~646~662~250,000~0.20HighHighPoor (sulfonated)
Cy5 Azide~649~670~250,000~0.20HighHighModerate[4]
Alexa Fluor Dyes Alexa Fluor 488 Azide~495~519~71,000~0.92HighHighGood
Alexa Fluor 555 Azide~555~565~150,000~0.10ModerateHighGood
Alexa Fluor 647 Azide~650~668~239,000~0.33Very HighVery HighGood
Rhodamine Dyes TAMRA Azide~555~579~91,000~0.40HighModerateGood
Fluorogenic Probes Azidofluoresceins~490~515VariableLow (off), High (on)Low to HighVariableGood

Note: The cell permeability of sulfonated dyes like Sulfo-Cy3 and Sulfo-Cy5 is generally poor, making them more suitable for labeling cell surface molecules. Non-sulfonated versions (Cy3 and Cy5) exhibit better permeability. Alexa Fluor and TAMRA dyes are known for their good cell permeability. Fluorogenic probes are designed to be cell-permeable and have the advantage of low background fluorescence until they react with their target.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible live-cell labeling experiments. Below are generalized protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry in live cells.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

This protocol is suitable for labeling alkyne-modified biomolecules with an azide-functionalized fluorescent dye. Caution: Copper can be toxic to cells; therefore, it is crucial to use a copper-chelating ligand and minimize incubation times.

Materials:

  • Live cells cultured in a suitable vessel (e.g., glass-bottom dish)

  • Alkyne-modified metabolic precursor (e.g., O-propargyl-puromycin for protein synthesis or an alkyne-modified sugar)

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 555 Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Live-cell imaging medium

Procedure:

  • Metabolic Labeling: Incubate cells with the alkyne-modified metabolic precursor at an optimized concentration and duration to allow for incorporation into the biomolecules of interest.

  • Wash: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or imaging medium to remove the unincorporated precursor.

  • Prepare Click Reaction Cocktail: Prepare the following solutions immediately before use and add them to the live-cell imaging medium in the specified order:

    • Azide-functionalized fluorescent dye (final concentration 1-10 µM)

    • Copper(II) sulfate (final concentration 50-100 µM)

    • Copper-chelating ligand (e.g., THPTA, at a 5:1 molar ratio to CuSO₄)

  • Initiate Click Reaction: Just before adding to the cells, add the freshly prepared reducing agent (e.g., sodium ascorbate, final concentration 1-2 mM) to the cocktail.

  • Labeling: Replace the medium on the cells with the click reaction cocktail and incubate for 5-20 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells three to five times with pre-warmed imaging medium to remove unreacted reagents.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol is the preferred method for live-cell imaging due to its biocompatibility, as it does not require a cytotoxic copper catalyst. It is used for labeling azide-modified biomolecules with a cyclooctyne-functionalized fluorescent dye.

Materials:

  • Live cells cultured in a suitable vessel

  • Azide-modified metabolic precursor (e.g., azido-sugars for glycans or L-azidohomoalanine (AHA) for proteins)

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Live-cell imaging medium

Procedure:

  • Metabolic Labeling: Incubate cells with the azide-modified metabolic precursor at an optimized concentration and for a sufficient duration.

  • Wash: Gently wash the cells three times with pre-warmed PBS or imaging medium.

  • Labeling: Replace the medium with a fresh medium containing the cyclooctyne-functionalized fluorescent dye (final concentration 1-20 µM).

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the specific dye and cell type.

  • Wash: Gently wash the cells three to five times with pre-warmed imaging medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Live_Cell_Labeling_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Reaction cluster_imaging Imaging Metabolic_Precursor Azide or Alkyne Metabolic Precursor Live_Cells Live Cells Metabolic_Precursor->Live_Cells Incubation Incorporation Incorporation into Biomolecules Live_Cells->Incorporation Labeled_Cells Labeled Cells (Washed) Incorporation->Labeled_Cells Wash Step Click_Reaction CuAAC or SPAAC Labeled_Cells->Click_Reaction Fluorescent_Probe Fluorescent Azide or Cyclooctyne Probe Fluorescent_Probe->Click_Reaction Final_Labeled_Cells Final Labeled Cells (Washed) Click_Reaction->Final_Labeled_Cells Wash Step Microscopy Fluorescence Microscopy Final_Labeled_Cells->Microscopy Data_Analysis Data Analysis Microscopy->Data_Analysis

Caption: General workflow for live-cell labeling using click chemistry.

Click_Chemistry_Comparison cluster_CuAAC CuAAC (Copper-Catalyzed) cluster_SPAAC SPAAC (Strain-Promoted) Azide Azide-Modified Biomolecule Triazole_CuAAC Stable Triazole Linkage Azide->Triazole_CuAAC Fast Reaction Triazole_SPAAC Stable Triazole Linkage Azide->Triazole_SPAAC Biocompatible (No Copper) Alkyne_CuAAC Terminal Alkyne Fluorescent Probe Alkyne_CuAAC->Triazole_CuAAC Cu_Catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Cu_Catalyst->Triazole_CuAAC Cyclooctyne_SPAAC Cyclooctyne Fluorescent Probe Cyclooctyne_SPAAC->Triazole_SPAAC

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Conclusion and Recommendations

The choice of an alternative to this compound for live-cell labeling depends on the specific experimental requirements.

  • For labeling cell-surface molecules where cell permeability is not a concern, sulfonated cyanine dyes like Sulfo-Cy5 azide offer high brightness and photostability in the far-red spectrum, minimizing cellular autofluorescence.

  • For intracellular labeling, non-sulfonated cyanine dyes such as Cy5 azide or rhodamine derivatives like TAMRA azide provide a balance of brightness, photostability, and cell permeability.

  • For experiments demanding the highest brightness and photostability, the Alexa Fluor series of azide dyes (e.g., Alexa Fluor 488, 555, and 647) are excellent choices with good cell permeability.

  • To minimize background fluorescence from unreacted probes and enable no-wash imaging protocols, fluorogenic azide probes are highly recommended. These probes exhibit a significant increase in fluorescence upon reaction with their target, leading to a high signal-to-noise ratio.

  • In all live-cell imaging experiments, the strain-promoted azide-alkyne cycloaddition (SPAAC) is generally preferred over the copper-catalyzed reaction (CuAAC) to avoid copper-induced cytotoxicity. While CuAAC is faster, the potential for cellular artifacts due to copper toxicity is a significant concern. If CuAAC must be used, it is essential to include a copper-chelating ligand and keep incubation times as short as possible.

By carefully considering the photophysical properties, cell permeability, and potential cytotoxicity of the available fluorescent azide probes, researchers can select the optimal tool to generate high-quality, reliable data from their live-cell imaging experiments.

References

A Comparative Guide to CuAAC and SPAAC for Sulfo-Cy3 Azide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized bioconjugation, offering a suite of reactions that are highly efficient, specific, and biocompatible. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the preeminent methods for attaching reporter molecules, such as the fluorescent dye Sulfo-Cy3 azide (B81097), to biomolecules of interest. The choice between these two powerful techniques is critical and depends on the specific experimental context, particularly the tolerance for a copper catalyst and the desired reaction kinetics. This guide provides an objective comparison of CuAAC and SPAAC for Sulfo-Cy3 azide labeling, supported by experimental data and detailed protocols.

At a Glance: CuAAC vs. SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide.[1]
Reaction Rate Generally very fast (second-order rate constants typically 10 to 10⁴ M⁻¹s⁻¹).[2]Slower than CuAAC, highly dependent on the cyclooctyne (second-order rate constants typically 10⁻³ to 1 M⁻¹s⁻¹).[3]
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity.[1]Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[4]
Reaction Partners for this compound Terminal alkyne-modified biomolecule.Strained cyclooctyne (e.g., DBCO, BCN)-modified biomolecule.
Typical Reaction Conditions Aqueous buffer, room temperature, requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).Aqueous buffer, physiological temperature (4-37°C), no catalyst required.
Yield & Efficiency Generally high to quantitative yields (>95%) are achievable.High efficiency, often approaching 100% conversion, can be achieved with optimized conditions and sufficient reaction time.
Potential for Side Reactions Copper can mediate the formation of reactive oxygen species, potentially damaging biomolecules.Some cyclooctynes can react with thiols (e.g., cysteine residues) in a slower, non-specific manner.

Reaction Mechanisms and Workflows

The fundamental difference between CuAAC and SPAAC lies in their mode of activation. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, whereas SPAAC utilizes the ring strain of a cyclooctyne to drive the reaction forward without the need for a metal catalyst.

CuAAC_Workflow cluster_CuAAC CuAAC Labeling Workflow Azide-modified\nBiomolecule Azide-modified Biomolecule Mix Mix Azide-modified\nBiomolecule->Mix Alkyne-Sulfo-Cy3 Alkyne-Sulfo-Cy3 Alkyne-Sulfo-Cy3->Mix Add_Cu_Catalyst Add Cu(I) source (CuSO₄ + NaAscorbate) + Ligand (THPTA) Mix->Add_Cu_Catalyst Incubate Incubate (Room Temp, 1-4h) Add_Cu_Catalyst->Incubate Purify_CuAAC Purification (e.g., SEC) Incubate->Purify_CuAAC Labeled_Product_CuAAC Sulfo-Cy3 Labeled Biomolecule Purify_CuAAC->Labeled_Product_CuAAC

CuAAC experimental workflow.

SPAAC_Workflow cluster_SPAAC SPAAC Labeling Workflow Azide-modified\nBiomolecule Azide-modified Biomolecule Mix_SPAAC Mix in Aqueous Buffer Azide-modified\nBiomolecule->Mix_SPAAC DBCO-Sulfo-Cy3 DBCO-Sulfo-Cy3 DBCO-Sulfo-Cy3->Mix_SPAAC Incubate_SPAAC Incubate (4-37°C, 1-12h) Mix_SPAAC->Incubate_SPAAC Purify_SPAAC Purification (e.g., SEC) Incubate_SPAAC->Purify_SPAAC Labeled_Product_SPAAC Sulfo-Cy3 Labeled Biomolecule Purify_SPAAC->Labeled_Product_SPAAC

SPAAC experimental workflow.

Experimental Protocols

Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein with this compound

This protocol is adapted from established methods for protein bioconjugation.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • This compound stock solution (10 mM in DMSO or water).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water).

  • Sodium ascorbate (B8700270) stock solution (1 M in water, freshly prepared).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.

  • Add this compound to the protein solution to a final concentration of 100-200 µM.

  • Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

  • Add the catalyst premix to the protein-azide mixture to a final copper concentration of 50-100 µM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-2 mM.

  • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

  • Purify the Sulfo-Cy3 labeled protein from excess reagents using a desalting or SEC column.

  • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for Sulfo-Cy3).

Protocol 2: SPAAC Labeling of an Azide-Modified Protein with DBCO-Sulfo-Cy3

This protocol is a general guideline for the copper-free labeling of proteins.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

  • DBCO-Sulfo-Cy3 stock solution (1-10 mM in DMSO).

  • SEC column for purification.

Procedure:

  • In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in PBS.

  • Add the DBCO-Sulfo-Cy3 stock solution to the protein solution. A 5- to 20-fold molar excess of the DBCO reagent over the protein is recommended. Ensure the final DMSO concentration is below 10% to avoid protein denaturation.

  • Incubate the reaction mixture for 1-12 hours. The reaction can be performed at room temperature or at 37°C for potentially faster kinetics. For sensitive proteins, incubation at 4°C overnight is a viable option.

  • Monitor the reaction progress by SDS-PAGE with in-gel fluorescence scanning or by measuring the decrease in DBCO absorbance at ~310 nm.

  • Purify the labeled protein using a desalting or SEC column to remove unreacted DBCO-Sulfo-Cy3.

  • Calculate the DOL using the absorbance of the protein and the Sulfo-Cy3 dye.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for labeling with this compound is primarily dictated by the biological context of the experiment.

Choose CuAAC for:

  • In vitro applications: When working with purified proteins, nucleic acids, or other biomolecules where cytotoxicity is not a concern.

  • Speed and efficiency: When rapid and high-yielding conjugation is paramount. CuAAC is generally faster than SPAAC.

  • Cost-effectiveness: Terminal alkynes and copper catalysts are typically less expensive than strained cyclooctynes.

Choose SPAAC for:

  • Live-cell imaging and in vivo studies: The absence of copper-induced toxicity makes SPAAC the gold standard for applications in living systems.

  • Labeling of sensitive biomolecules: For proteins or other molecules that may be damaged by the reactive oxygen species generated in CuAAC reactions.

  • Simplicity: SPAAC offers a simpler workflow with fewer reagents, as no catalyst or reducing agent is required.

For SPAAC, the choice between different cyclooctynes, such as DBCO and BCN, can further refine the experimental design. DBCO generally exhibits faster reaction kinetics, while BCN is smaller and less hydrophobic, which can be advantageous in certain applications.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal click chemistry method for their this compound labeling needs, ultimately leading to more robust and reliable experimental outcomes.

References

Validating Sulfo-Cy3 Azide Labeling: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable labeling of biomolecules is paramount for accurate experimental outcomes. Sulfo-Cy3 azide (B81097), a water-soluble fluorescent probe, is widely used for tagging alkyne-modified molecules via click chemistry. However, robust validation of this labeling is crucial to ensure data integrity. This guide provides an objective comparison of mass spectrometry and other common techniques for validating Sulfo-Cy3 azide labeling, supported by experimental protocols and data.

Mass spectrometry has emerged as a powerful tool for the definitive confirmation of successful bioconjugation. Its ability to provide precise mass information allows for the direct verification of the covalent attachment of the this compound label to the target molecule. This guide will delve into the specifics of using mass spectrometry for this purpose and compare its performance with alternative methods such as SDS-PAGE and fluorescence spectroscopy.

Performance Comparison of Validation Methods

The choice of validation method depends on the specific experimental needs, including the level of detail required, the available instrumentation, and the nature of the labeled molecule. Below is a summary of the key performance characteristics of each technique.

FeatureMass Spectrometry (MS)SDS-PAGEFluorescence Spectroscopy
Principle Measures mass-to-charge ratio of ionsSeparates molecules by molecular weightMeasures fluorescence intensity
Confirmation Direct confirmation of covalent bond formation and label stoichiometryIndirect, infers labeling from mobility shiftIndirect, confirms presence of fluorophore but not specific conjugation
Quantitative? Yes (relative and absolute)Semi-quantitativeYes (relative)
Sensitivity High (attomole to femtomole)Moderate (nanogram)High (picomole to nanomole)
Resolution High (can resolve single Dalton differences)Low (kilodalton differences)Not applicable for resolving labeled vs. unlabeled species
Information Precise mass of labeled molecule, label-to-protein ratio, site of labeling (with MS/MS)Apparent molecular weight shiftPresence and relative amount of fluorophore
Throughput Moderate to HighHighHigh
Cost HighLowModerate

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Validation of this compound Labeled Peptide by MALDI-TOF Mass Spectrometry

This protocol outlines the steps for confirming the labeling of an alkyne-containing peptide with this compound using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

1. Sample Preparation:

  • Click Chemistry Reaction: Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label the alkyne-peptide with this compound according to the manufacturer's instructions. A typical reaction involves incubating the peptide and dye with a copper(I) catalyst and a reducing agent.
  • Purification: Remove excess dye and catalyst using a suitable method, such as C18 ZipTips or HPLC.
  • Sample Spotting: Mix the purified, labeled peptide with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) at a 1:1 ratio. Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

2. MALDI-TOF MS Analysis:

  • Instrument Calibration: Calibrate the mass spectrometer using a standard peptide mixture.
  • Data Acquisition: Acquire mass spectra in positive or negative ion mode, depending on the peptide's properties. The expected mass of the labeled peptide will be the mass of the unlabeled peptide plus the mass of the this compound molecule (approximately 807 Da).
  • Data Analysis: Compare the observed mass of the labeled peptide with the theoretical mass. A successful labeling reaction will show a peak corresponding to the mass of the conjugated product. The absence of a peak at the mass of the unlabeled peptide indicates high labeling efficiency.

Protocol 2: Validation of this compound Labeled Protein by LC-MS/MS

This protocol describes a bottom-up proteomics approach to confirm protein labeling and potentially identify the site of modification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Labeling and Purification: Label the alkyne-modified protein with this compound via click chemistry and purify the conjugate to remove unreacted reagents.
  • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide) to ensure efficient enzymatic digestion.
  • Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
  • Peptide Cleanup: Desalt the peptide mixture using C18 spin columns.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the peptides using reverse-phase liquid chromatography with a gradient of increasing organic solvent.
  • Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument will perform a full MS scan to determine the mass of the peptides, followed by MS/MS scans on selected peptide ions to determine their amino acid sequence.

3. Data Analysis:

  • Database Searching: Search the acquired MS/MS spectra against a protein database using a software tool (e.g., MaxQuant, Proteome Discoverer).
  • Modification Identification: Specify the mass of the this compound modification as a variable modification on the alkyne-containing amino acid residue. The software will identify peptides that are modified with the fluorescent dye.
  • Site Localization: The MS/MS fragmentation pattern can pinpoint the exact amino acid residue that has been labeled.

Protocol 3: Comparison with SDS-PAGE and Fluorescence Spectroscopy

1. SDS-PAGE Analysis:

  • Run both the unlabeled and labeled protein samples on a polyacrylamide gel.
  • Visualize the protein bands by Coomassie blue or silver staining. A successful labeling reaction may show a slight upward shift in the molecular weight of the labeled protein compared to the unlabeled protein.
  • For a more direct visualization, the gel can be imaged on a fluorescence scanner to detect the Cy3 fluorescence, confirming the presence of the dye on the protein band.

2. Fluorescence Spectroscopy:

  • Measure the fluorescence emission spectrum of the labeled protein using a spectrofluorometer (excitation ~550 nm, emission ~570 nm).
  • The presence of a characteristic Cy3 emission peak confirms that the dye is present in the sample. However, this method does not confirm covalent attachment to the protein.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation processes described.

Validation_Workflow cluster_MS Mass Spectrometry Validation cluster_Alternatives Alternative Validation Methods MS_Start Labeled Biomolecule MS_Prep Sample Preparation (Digestion for LC-MS/MS) MS_Start->MS_Prep MS_Analysis MS Analysis (MALDI-TOF or LC-MS/MS) MS_Prep->MS_Analysis MS_Data Data Analysis (Mass Shift / Sequence ID) MS_Analysis->MS_Data MS_Result Direct Confirmation of Labeling MS_Data->MS_Result Alt_Start Labeled Biomolecule SDS_PAGE SDS-PAGE Analysis Alt_Start->SDS_PAGE Fluor_Spec Fluorescence Spectroscopy Alt_Start->Fluor_Spec Alt_Result Indirect Confirmation SDS_PAGE->Alt_Result Fluor_Spec->Alt_Result

Caption: General workflows for validation of this compound labeling.

Click_Chemistry_Workflow Start Alkyne-modified Biomolecule Reaction Click Chemistry (CuAAC) Start->Reaction Reagents This compound + Cu(I) Catalyst Reagents->Reaction Purification Purification (Removal of excess reagents) Reaction->Purification Labeled_Product Sulfo-Cy3 Labeled Biomolecule Purification->Labeled_Product Validation Validation (MS, SDS-PAGE, etc.) Labeled_Product->Validation

Caption: Workflow for this compound labeling via click chemistry.

A Comparative Guide to Measuring the Labeling Efficiency of Sulfo-Cy3 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for generating reliable and reproducible data. Sulfo-Cy3 azide (B81097) is a popular fluorescent probe for this purpose, enabling the attachment of a bright, orange-fluorescent dye to alkyne-modified molecules via click chemistry. This guide provides an objective comparison of Sulfo-Cy3 azide's performance with a key alternative, Alexa Fluor 555 azide, supported by photophysical data and detailed experimental protocols for evaluating labeling efficiency.

Performance at a Glance: A Quantitative Comparison

The selection of a fluorescent dye is critically influenced by its photophysical properties. A brighter and more photostable dye will provide a stronger and more durable signal, leading to higher quality data. The following table summarizes the key performance indicators for Sulfo-Cy3 and its widely used alternative, Alexa Fluor 555. While both dyes share similar excitation and emission spectra, Alexa Fluor 555 demonstrates superior brightness and photostability.[1][2]

PropertySulfo-Cy3Alexa Fluor 555Advantage
Excitation Maximum (nm) ~555~555Comparable
Emission Maximum (nm) ~570~565Comparable
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~150,000~150,000Comparable
Quantum Yield (Φ) ~0.1~0.28Alexa Fluor 555
Relative Brightness (ε x Φ) ~15,000~42,000Alexa Fluor 555
Photostability GoodExcellentAlexa Fluor 555

Note: Molar extinction coefficient and quantum yield can vary depending on the conjugation state and local environment.

Experimental Protocol: Comparative Measurement of Protein Labeling Efficiency

To empirically determine the labeling efficiency of this compound compared to an alternative such as Alexa Fluor 555 azide, a direct, side-by-side protein labeling experiment is recommended. This protocol outlines the steps for labeling a model protein, Bovine Serum Albumin (BSA), and subsequently calculating the Degree of Labeling (DOL).

Materials
  • Alkyne-modified BSA

  • This compound

  • Alexa Fluor 555 azide

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Spin desalting columns

  • UV-Vis Spectrophotometer

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Alkyne-BSA in PBS reaction1 Incubate Alkyne-BSA with this compound, Catalyst, and Ascorbate prep_protein->reaction1 reaction2 Incubate Alkyne-BSA with Alexa Fluor 555 Azide, Catalyst, and Ascorbate prep_protein->reaction2 prep_dye1 Prepare this compound Stock in DMSO prep_dye1->reaction1 prep_dye2 Prepare Alexa Fluor 555 Azide Stock in DMSO prep_dye2->reaction2 prep_cat Prepare Catalyst Mix: CuSO4 + THPTA prep_cat->reaction1 prep_cat->reaction2 prep_red Prepare Sodium Ascorbate Solution prep_red->reaction1 prep_red->reaction2 purify1 Purify Sulfo-Cy3-BSA (Spin Desalting Column) reaction1->purify1 purify2 Purify Alexa Fluor 555-BSA (Spin Desalting Column) reaction2->purify2 measure1 Measure Absorbance of Sulfo-Cy3-BSA (280 nm and ~555 nm) purify1->measure1 measure2 Measure Absorbance of Alexa Fluor 555-BSA (280 nm and ~555 nm) purify2->measure2 calculate1 Calculate DOL for Sulfo-Cy3-BSA measure1->calculate1 calculate2 Calculate DOL for Alexa Fluor 555-BSA measure2->calculate2

Caption: Workflow for comparing the labeling efficiency of two fluorescent azides.

Step-by-Step Procedure
  • Prepare Stock Solutions:

    • Dissolve alkyne-modified BSA in PBS to a final concentration of 5 mg/mL.

    • Prepare 10 mM stock solutions of this compound and Alexa Fluor 555 azide in DMSO.

    • Prepare a 20 mM solution of CuSO₄ in water.

    • Prepare a 100 mM solution of THPTA in water.

    • Freshly prepare a 300 mM solution of sodium ascorbate in water.

  • Set up Labeling Reactions:

    • In separate microcentrifuge tubes, combine 100 µL of the alkyne-BSA solution with a 10-fold molar excess of either this compound or Alexa Fluor 555 azide stock solution.

    • Prepare the catalyst premix by combining the CuSO₄ and THPTA solutions at a 1:5 molar ratio.

    • Add 10 µL of the catalyst premix to each reaction tube.

    • Initiate the reaction by adding 10 µL of the freshly prepared sodium ascorbate solution.

    • Incubate the reactions for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugates:

    • Remove unreacted dye by passing each reaction mixture through a spin desalting column equilibrated with PBS, according to the manufacturer's instructions.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of each purified conjugate solution at 280 nm (for protein concentration) and at the absorbance maximum of the dye (~555 nm for both Sulfo-Cy3 and Alexa Fluor 555).

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein Where:

      • A₂₈₀ is the absorbance at 280 nm.

      • A_max is the absorbance at the dye's maximum absorbance.

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max of the free dye).

      • ε_protein is the molar extinction coefficient of the protein (for BSA, ~43,824 M⁻¹cm⁻¹).

    • Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M)) Where:

      • ε_dye is the molar extinction coefficient of the dye.

Interpreting the Results

A higher DOL indicates a more efficient labeling reaction. While both dyes can effectively label proteins, the superior brightness and photostability of Alexa Fluor 555 often translate to a better signal-to-noise ratio in imaging applications, even at similar DOLs.[3][4] When the goal is to achieve the brightest possible conjugate, a dye with a higher quantum yield and resistance to self-quenching at high DOLs, such as Alexa Fluor 555, is generally preferable.[5]

Signaling Pathway and Logical Relationships

The process of fluorescently labeling a protein and its subsequent use in a detection assay can be visualized as a signaling pathway.

G cluster_labeling Bioconjugation cluster_detection Detection cluster_analysis Data Analysis Alkyne_Protein Alkyne-Modified Protein Labeled_Protein Fluorescently Labeled Protein Alkyne_Protein->Labeled_Protein Click Chemistry Azide_Dye Azide-Functionalized Dye Azide_Dye->Labeled_Protein Binding Binding Event Labeled_Protein->Binding Target Biological Target Target->Binding Signal Fluorescent Signal Binding->Signal Excitation Data Image or Quantitative Data Signal->Data Detection Conclusion Biological Conclusion Data->Conclusion Interpretation

References

Sulfo-Cy3 Azide: A Comparative Guide to Performance in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals employing click chemistry for biomolecule labeling, the choice of fluorescent probe and the reaction buffer are critical for achieving optimal results. This guide provides a comprehensive comparison of Sulfo-Cy3 azide's performance in various buffer systems, alongside a leading competitor, Alexa Fluor 555 azide (B81097). The information presented here, supported by experimental data, will aid in the selection of the most suitable conditions for your specific application.

This compound is a water-soluble fluorescent dye that is widely used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its high water solubility allows for reactions to be carried out in purely aqueous solutions, which is a significant advantage over its non-sulfonated counterpart, Cy3 azide, especially when working with sensitive biological samples.[1][2][3][4] This guide will delve into the key performance indicators of this compound: fluorescence properties, reactivity in different buffers, and photostability.

I. Performance Overview and Key Properties

This compound is recognized for its bright fluorescence and high photostability, with absorption and emission spectra identical to the well-known Cy3 fluorophore.[1] Its sulfonated nature not only enhances water solubility but also makes it an ideal choice for labeling delicate biomolecules.

Table 1: Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum (λabs)553 nm
Emission Maximum (λem)566 nm
Molar Extinction Coefficient (ε)151,000 L·mol⁻¹·cm⁻¹
Recommended Laser Line532 nm or 555 nm

II. Performance in Different Buffer Systems

The choice of buffer can significantly impact the efficiency of the copper-catalyzed click reaction and the fluorescence of the dye. This section compares the performance of this compound in commonly used biological buffers.

A. Click Chemistry Reaction Efficiency

The efficiency of the CuAAC reaction is highly dependent on the buffer composition, as some buffer components can interact with the copper catalyst.

Key Findings:

  • HEPES and Phosphate (B84403) buffers are recommended for optimal click chemistry efficiency.

  • Tris, imidazole, tricine, and citrate (B86180) buffers can decrease reaction efficiency as they can act as inhibitory ligands for the copper(I) catalyst.

  • A pH of approximately 7.0 is recommended for the CuAAC reaction.

  • Buffers with high concentrations of chloride ions (>0.2 M) should be avoided as they can compete for copper binding.

  • Despite the potential for inhibition, successful labeling with this compound has been demonstrated in both PBS (pH 7.4) and Tris-HCl (pH 7.5) , suggesting that for many applications, the effect of Tris buffer may not be prohibitive.

Table 2: Relative Performance of this compound in Common Buffers for Click Chemistry

Buffer SystemRelative Reaction EfficiencyNotesReference
Phosphate Buffered Saline (PBS)HighRecommended for many applications.
HEPESHighA preferred buffer for optimal efficiency.
Tris-HClModerateCan act as an inhibitory ligand for Cu(I), potentially reducing reaction rates.
ImidazoleLowSignificant inhibitory effect on the reaction.
TricineLowSignificant inhibitory effect on the reaction.
CitrateLowSignificant inhibitory effect on the reaction.
B. Fluorescence Performance

The fluorescence intensity of a dye can be sensitive to the pH and composition of the surrounding buffer.

Key Findings:

  • The fluorescence intensity of Sulfo-Cy3 is independent of pH in the range of 5 to 9 , making it a robust choice for various biological applications.

  • This compound provides a high signal-to-noise ratio , and non-specific binding is reported to be easily removed with washing.

III. Comparative Performance: this compound vs. Alexa Fluor 555 Azide

Alexa Fluor 555 is a commonly used alternative to Cy3 dyes. Here, we compare their performance based on available data.

Table 3: Performance Comparison of this compound and Alexa Fluor 555 Azide

FeatureThis compoundAlexa Fluor 555 AzideReference
Excitation Max 553 nm~555 nm
Emission Max 566 nm~565 nm
Photostability GoodExcellent (Significantly more photostable than Cy3)
Brightness BrightVery Bright
pH Sensitivity (Fluorescence) Insensitive (pH 4-10)Generally low
Water Solubility HighHigh

IV. Experimental Protocols

This section provides a general protocol for a copper-catalyzed click chemistry reaction using this compound, which can be adapted for different buffer systems.

Optimized Protocol for CuAAC with this compound in PBS

This protocol is adapted from a study demonstrating high signal-to-noise ratios with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound (stock solution in DMSO or water)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (e.g., 500 mM in water, freshly prepared)

Procedure:

  • Prepare the reaction mixture in the following order in a microcentrifuge tube:

    • Alkyne-modified biomolecule in PBS.

    • This compound to a final concentration of 1-5 µM.

    • Copper(II) sulfate to a final concentration of 5 mM.

    • Sodium Ascorbate to a final concentration of 50 mM.

  • Mix the components thoroughly by gentle vortexing or pipetting.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • After incubation, the labeled biomolecule can be purified from excess reagents using standard methods such as spin desalting columns, dialysis, or precipitation.

V. Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams are provided.

G cluster_workflow Experimental Workflow for CuAAC Labeling prep Prepare Reaction Components (Alkyne-Biomolecule, this compound, Buffer, CuSO4, NaAscorbate) mix Mix Reagents in Buffer prep->mix Add in order incubate Incubate at Room Temperature (30-60 min, protected from light) mix->incubate Initiate reaction purify Purify Labeled Biomolecule incubate->purify Stop reaction analyze Analyze Labeled Product purify->analyze e.g., Gel Electrophoresis, Microscopy

Caption: A generalized workflow for biomolecule labeling using this compound via CuAAC.

G cluster_pathway Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) alkyne Alkyne-modified Biomolecule product Labeled Biomolecule (Triazole Linkage) alkyne->product azide Sulfo-Cy3 Azide azide->product cu1 Cu(I) Catalyst cu1->product catalyzes

Caption: The fundamental mechanism of the CuAAC reaction for labeling biomolecules.

VI. Conclusion

This compound is a robust and versatile fluorescent probe for click chemistry applications. Its high water solubility and pH-insensitive fluorescence make it compatible with a range of aqueous buffer systems. For optimal click chemistry reaction efficiency, HEPES and phosphate buffers are recommended , while Tris-based buffers may be used with a potential reduction in reaction rate. When photostability is the primary concern, Alexa Fluor 555 azide presents a superior alternative. By understanding the performance characteristics of this compound in different buffers, researchers can optimize their labeling protocols to achieve reliable and reproducible results.

References

A Researcher's Guide to Sulfo-Cy3 Azide Conjugates: A Brightness Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in life sciences and drug development, the selection of fluorescent probes for bio-orthogonal "click" chemistry is a critical step that dictates the sensitivity and clarity of experimental results. Among the plethora of available dyes, Sulfo-Cy3 azide (B81097) has emerged as a popular choice for its bright orange fluorescence and water solubility. This guide provides an objective comparison of Sulfo-Cy3 azide with other commercially available azide-functionalized fluorescent dyes, supported by key photophysical data to inform your selection process.

Quantitative Comparison of Fluorescent Azide Probes

The brightness of a fluorescent dye is a crucial parameter for sensitive detection, especially of low-abundance biomolecules. This is determined by two key photophysical properties: the molar extinction coefficient (ε), which indicates the efficiency of light absorption at a specific wavelength, and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. A higher value for both parameters results in a brighter fluorophore.

The table below summarizes the key spectral properties of this compound and its common alternatives. It is important to note that the quantum yield can be influenced by the local environment, including the solvent and the biomolecule to which the dye is conjugated. The data presented here is compiled from various sources and, where possible, refers to the azide-conjugated form of the dye.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound ~553 - 555[1][2][3]~566 - 580[1][2][3]~150,000 - 151,000[1][2][3]0.1[4]15,000 - 15,100
Alexa Fluor 555 Azide ~555[5]~565[5]~150,000[5]0.1[5]15,000
DyLight 550 Azide ~562[5]~576[5]~150,000[5]0.099[5]14,850
AZDye™ 555 Azide 555572155,000[6]Not specified-
TAMRA Azide, 5-isomer 54457689,000[7]0.1[7]8,900
ROX Azide, 5-isomer 57060182,000[7]0.7[7]57,400

Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher brightness value indicates a more fluorescent dye. Data for some dyes' quantum yields were not available in the searched results.

Experimental Methodologies

A standardized and accurate determination of fluorescence brightness is crucial for an objective comparison of different fluorophores. The most common method for determining the fluorescence quantum yield is the relative or comparative method.

Relative Quantum Yield Measurement

This method involves comparing the fluorescence intensity of the sample of interest to a well-characterized fluorescence standard with a known quantum yield.

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.[8][9]

Experimental Workflow:

G cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare series of dilutions of sample in spectroscopic grade solvent abs_measurement Measure absorbance spectra of all solutions using a UV-Vis spectrophotometer prep_sample->abs_measurement prep_standard Prepare series of dilutions of a known quantum yield standard in the same solvent prep_standard->abs_measurement fluo_measurement Measure fluorescence emission spectra of all solutions using a spectrofluorometer abs_measurement->fluo_measurement integrate_fluo Integrate the area under the fluorescence emission curve for each measurement fluo_measurement->integrate_fluo plot_data Plot integrated fluorescence intensity vs. absorbance for both sample and standard integrate_fluo->plot_data calculate_qy Calculate the quantum yield using the slopes of the plots and the known standard's QY plot_data->calculate_qy

A generalized workflow for determining relative fluorescence quantum yield.

Calculation:

The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (m_X / m_ST) * (η_X² / η_ST²)

Where:

  • Φ_ST is the quantum yield of the standard.

  • m_X and m_ST are the slopes of the lines from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • η_X and η_ST are the refractive indices of the sample and standard solutions. If the same solvent is used, this term becomes 1.[9]

Signaling Pathways and Logical Relationships in "Click" Chemistry

The "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bio-orthogonal ligation reaction. This reaction forms the basis for attaching fluorescent azide probes to alkyne-modified biomolecules.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product biomolecule Alkyne-modified Biomolecule product Fluorescently Labeled Biomolecule biomolecule->product Covalent Bond Formation dye This compound (or other azide dye) dye->product catalyst Copper(I) catalyst->product Catalyzes Reaction

The fundamental principle of copper-catalyzed "click" chemistry for fluorescent labeling.

Conclusion

This compound is a bright and water-soluble fluorescent probe suitable for a wide range of "click" chemistry applications.[4] Its brightness is comparable to that of Alexa Fluor 555 azide, another popular alternative. For applications requiring exceptionally bright probes, ROX azide may be a consideration, although its spectral properties are different. The choice of the optimal fluorescent azide will ultimately depend on the specific experimental requirements, including the available excitation sources, filter sets, and the desired emission color. This guide provides the foundational data and experimental context to assist researchers in making an informed decision for their labeling needs.

References

Sulfo-Cy3 Azide: A Comparative Guide for Bioorthogonal Labeling and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of Sulfo-Cy3 azide (B81097), a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry. We offer an objective comparison of its performance against other common fluorescent azides, supported by quantitative data and detailed experimental protocols for key applications.

Performance Comparison of Fluorescent Azides

The selection of a fluorescent azide is critical for the sensitivity and success of labeling experiments. Sulfo-Cy3 azide is a bright and hydrophilic dye, making it an excellent choice for labeling biomolecules in aqueous environments. However, its performance, particularly in terms of quantum yield and photostability, should be compared with other available probes. The following table summarizes the key photophysical properties of this compound and its common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Key Features
This compound 555[1]570[2]150,000[1][2]~0.1[3]High water solubility, reduced dye-dye quenching in aqueous media.[1]
Alexa Fluor 555 Azide 555[4][5]565[4][5]155,000[6]~0.1[7]High photostability and brightness, less self-quenching at high degrees of labeling.[6]
ATTO 550 Azide 554[8]576[8]120,000[8]0.80[8]High photostability and quantum yield, suitable for single-molecule detection.[9][10]
Cy5 Azide 649[11]670[12]250,000[11][12]~0.27[11]Far-red fluorescence minimizes cellular autofluorescence.[13]

Applications and Experimental Protocols

This compound is a versatile tool for a range of applications, primarily leveraging the bioorthogonality of the azide-alkyne cycloaddition, commonly known as "click chemistry".

Metabolic Labeling and Visualization of Nascent Proteins

Metabolic labeling allows for the introduction of bioorthogonal functional groups into biomolecules in living cells. For example, the methionine analog azidohomoalanine (AHA) can be incorporated into newly synthesized proteins. These azide-modified proteins can then be visualized by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-functionalized fluorophore, or in the case of alkyne-containing metabolic labels like homopropargylglycine (HPG), with an azide-functionalized fluorophore like this compound.[14]

Experimental Workflow for Metabolic Labeling and Detection

cluster_cell Living Cell Metabolic Labeling Metabolic Labeling Fixation & Permeabilization Fixation & Permeabilization Metabolic Labeling->Fixation & Permeabilization Click Reaction Click Reaction Fixation & Permeabilization->Click Reaction Visualization Fluorescence Microscopy or Flow Cytometry Click Reaction->Visualization Metabolic Precursor Azide/Alkyne-modified metabolic precursor (e.g., AHA, HPG) Metabolic Precursor->Metabolic Labeling Incubation Fluorescent Azide This compound Fluorescent Azide->Click Reaction Cu(I) catalyst (CuAAC)

Workflow for metabolic labeling and fluorescent detection.

Detailed Protocol: Copper-Catalyzed Click Chemistry (CuAAC) for Cellular Imaging

This protocol is adapted for labeling alkyne-modified biomolecules in fixed cells with this compound.

  • Cell Culture and Metabolic Labeling: Culture cells of interest to the desired confluency. Introduce the alkyne-modified metabolic precursor (e.g., HPG for protein synthesis) into the culture medium and incubate for a period determined by the biological process under investigation (typically 1-24 hours).

  • Cell Fixation and Permeabilization:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:

      • 85 µL of PBS

      • 2 µL of 2 mM CuSO₄ solution in water

      • 10 µL of 20 mg/mL sodium ascorbate (B8700270) solution in water (freshly prepared)

      • 3 µL of 3 µM this compound in DMSO or water

    • Aspirate the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

    • Wash twice with PBS.

  • Imaging: Mount the coverslip on a microscope slide with an appropriate mounting medium and visualize using a fluorescence microscope with filter sets suitable for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Visualizing Phospholipase D (PLD) Signaling Pathways

Click chemistry offers a powerful tool to study enzyme activity and signaling pathways in situ. Phospholipase D (PLD) activity can be monitored by metabolically labeling cells with a clickable alcohol, such as an azido-alcohol. Endogenous PLD will utilize this alcohol in a transphosphatidylation reaction to produce an azide-modified phosphatidylalcohol. This lipid product can then be tagged with an alkyne-functionalized fluorophore for visualization.[15]

Signaling Pathway and Detection

cluster_membrane Cell Membrane GPCR GPCR PLD Phospholipase D (PLD) GPCR->PLD Activates P-Azido-EtOH Phosphatidyl-azido-ethanol PLD->P-Azido-EtOH Transphosphatidylation PC Phosphatidylcholine (PC) PC->PLD Visualization Fluorescence Microscopy P-Azido-EtOH->Visualization Click Reaction with Alkyne-Fluorophore Agonist Agonist Agonist->GPCR Activation Azido-ethanol Azido-ethanol Azido-ethanol->PLD Alkyne-Fluorophore Alkyne-Fluorophore Alkyne-Fluorophore->Visualization

Visualization of PLD activity via click chemistry.

Detailed Protocol: Real-Time Imaging of PLD Activity

This protocol is a conceptual outline for visualizing PLD activity.

  • Cell Culture and Labeling:

    • Culture cells of interest on glass-bottom dishes suitable for live-cell imaging.

    • Pre-treat cells with any necessary inhibitors or control vehicle for 30 minutes.

    • Introduce a clickable alcohol (e.g., 3-azido-1-propanol at 1 mM) into the cell culture medium.

    • Stimulate the cells with a PLD agonist (e.g., PMA at 100 nM) for 20 minutes to induce PLD activity and the formation of azide-modified phosphatidylalcohols.[16]

  • Click Reaction for Live-Cell Imaging (SPAAC):

    • Wash the cells with PBS.

    • Add a solution of a strained alkyne-fluorophore conjugate (e.g., a cyclooctyne-dye at 1 µM) to the cells.

    • Incubate for 10-20 minutes for the copper-free click reaction to occur.[16]

  • Imaging:

    • Wash the cells to remove excess fluorophore.

    • Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber.

Flow Cytometry Analysis of Labeled Cells

Flow cytometry can be used to quantify the extent of metabolic labeling in a cell population.

Experimental Workflow for Flow Cytometry

Cell Labeling Metabolic Labeling with Azido-Sugar Click Reaction Click Reaction with Alkyne-Fluorophore Cell Labeling->Click Reaction Washing Washing Click Reaction->Washing Flow Cytometry Flow Cytometry Analysis Washing->Flow Cytometry

Workflow for flow cytometry analysis of labeled cells.

Detailed Protocol: Flow Cytometry

  • Metabolic Labeling: Incubate cells with an azide-modified precursor (e.g., an azido-sugar for glycan labeling) for 24-72 hours.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Click Reaction: Perform the click reaction as described in the cellular imaging protocol, but with the cells in suspension.

  • Washing: Wash the cells three times with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide) to remove unreacted reagents.

  • Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer using the appropriate laser and emission filters for the chosen fluorophore.

Conclusion

This compound is a valuable tool for fluorescently labeling biomolecules through click chemistry, particularly in aqueous environments. Its high water solubility and bright fluorescence make it suitable for a variety of applications including cellular imaging and flow cytometry. For applications demanding the highest photostability and quantum yield, alternatives such as ATTO 550 azide or Alexa Fluor 555 azide may offer superior performance. The choice of fluorophore should be guided by the specific requirements of the experiment, including the imaging modality, the need for photostability, and the expression level of the target biomolecule.

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy3 Azide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the safe and proper disposal of Sulfo-Cy3 azide (B81097), a fluorescent dye containing an azide functional group. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The primary hazards associated with Sulfo-Cy3 azide stem from the azide component, which is acutely toxic and can form explosive compounds, particularly with metals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A lab coat.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated chemical fume hood.[1] An eyewash station and safety shower should be readily accessible.

Core Disposal Principle: Treat as Hazardous Azide Waste

Due to its azide content, this compound and any materials contaminated with it must be treated as hazardous waste.

Crucially, never dispose of this compound or its solutions down the drain. [2] Azides can react with metals in plumbing systems, such as copper and lead, to form highly explosive metal azides.[2]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, including weigh paper, pipette tips, gloves, and absorbent pads, must be collected in a designated, non-metallic hazardous waste container. The container should be clearly labeled as "Hazardous Waste: Contains Azides".

  • Liquid Waste:

    • Concentrated Solutions: Collect all concentrated solutions of this compound in a dedicated, sealed, and compatible (e.g., plastic) container. Do not mix with other types of chemical waste, especially acidic waste, which can lead to the formation of toxic and explosive hydrazoic acid.

    • Dilute Solutions (≤5%): While chemical deactivation (quenching) protocols exist for dilute inorganic azide solutions, it is the safest and most straightforward approach to dispose of all this compound solutions as hazardous waste without attempting deactivation in a standard laboratory setting. Collect these solutions in a labeled, sealed, and compatible container.

2. Labeling of Hazardous Waste:

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration of the waste

  • The date the waste was first added to the container

  • The associated hazards (e.g., "Acutely Toxic," "Risk of Explosion with Metals")

3. Storage of Hazardous Waste:

Store the sealed and labeled hazardous waste containers in a designated, secure, and cool, well-ventilated area, away from incompatible materials such as acids, metals, and oxidizing agents.

4. Final Disposal:

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Do not attempt to clean up a large or unmanageable spill yourself. Contact your EHS office immediately.

  • For Small Spills:

    • Wear appropriate PPE.

    • Contain the spill using absorbent pads or other inert material.

    • Carefully sweep up any solid material.

    • Clean the spill area with a dilute solution of sodium hydroxide (B78521) (pH > 9) to decontaminate the surface, followed by 70% ethanol.

    • Collect all cleanup materials in the designated hazardous waste container for azides.

Quantitative Data Summary

ParameterValueSource
Chemical Formula C35H46N6O10S3Jena Bioscience
Molecular Weight 806.97 g/mol Jena Bioscience
Appearance Pink solidJena Bioscience
Solubility Water, DMF, DMSO, MeOHJena Bioscience
Excitation Maximum (λex) ~553 nmJena Bioscience
Emission Maximum (λem) ~566 nmJena Bioscience

Disposal Workflow Diagram

Sulfo_Cy3_Azide_Disposal start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid spill Spill Occurs start->spill solid_waste Solid Waste (gloves, tips, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, non-metallic hazardous waste container for azides. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible hazardous waste container. liquid_waste->collect_liquid label_waste Label container: 'Hazardous Waste: Contains Azides' and list constituents. collect_solid->label_waste collect_liquid->label_waste store_waste Store in a designated, secure, and well-ventilated area. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end small_spill Is the spill small and manageable? spill->small_spill large_spill Large Spill small_spill->large_spill No cleanup_spill Contain and clean up spill using appropriate procedures. small_spill->cleanup_spill Yes contact_ehs_spill Contact EHS Immediately. Evacuate the area. large_spill->contact_ehs_spill collect_cleanup Collect all cleanup materials as hazardous azide waste. cleanup_spill->collect_cleanup collect_cleanup->label_waste

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-Cy3 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of Sulfo-Cy3 azide (B81097), a water-soluble fluorescent dye crucial for click chemistry applications. Adherence to these procedural steps will ensure safe operational handling and disposal, fostering a secure and productive laboratory environment.

Sulfo-Cy3 azide combines a bright, photostable cyanine (B1664457) dye with a reactive azide group.[1][2] While the cyanine dye itself is of low volatility, the azide functional group necessitates specific safety precautions due to its acute toxicity and potential to form explosive compounds.[3][4]

Hazard Profile and Key Safety Considerations

Furthermore, azides can react with certain metals, such as lead, copper, silver, and mercury, to form highly shock-sensitive and explosive metal azides. This is a critical consideration for both storage and disposal, particularly concerning plumbing systems. Reaction with acids liberates hydrazoic acid (HN₃), a highly toxic and explosive gas.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. Change gloves immediately if contaminated.To prevent skin contact and absorption. Nitrile offers good chemical resistance.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be used if there is a splash risk.To protect eyes from splashes of the chemical solution.
Body Protection A laboratory coat is required. A chemical-resistant apron is recommended when handling larger quantities.To protect skin and clothing from contamination.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or chemical fume hood.To prevent inhalation of dust particles. All weighing and handling of the solid compound should be performed in a fume hood or ventilated enclosure.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the key stages.

G Operational Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receipt Receiving & Inspection Storage Secure Storage (-20°C, Dark, Dessicate) Receipt->Storage PreUse Pre-Use Preparation (Equilibrate to Room Temp) Storage->PreUse Weighing Weighing Solid (Use non-metal spatula) PreUse->Weighing Dissolving Dissolution (Water, DMSO, or DMF) Weighing->Dissolving Reaction Perform 'Click' Reaction Dissolving->Reaction Decontamination Decontaminate Glassware Reaction->Decontamination WasteSeg Segregate Waste (Aqueous, Solid, Sharps) Decontamination->WasteSeg WasteDisposal Hazardous Waste Disposal (Deactivation & Collection) WasteSeg->WasteDisposal

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Guidance:

  • Receiving and Storage: Upon receipt, inspect the container for damage. Store the vial tightly sealed at -20°C in a designated, clearly labeled area away from light, moisture, acids, and heavy metals.

  • Preparation for Use: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. All handling of the solid compound must be conducted in a chemical fume hood.

  • Weighing and Solution Preparation:

    • Use non-metallic (e.g., ceramic or plastic) spatulas and weigh boats to handle the solid powder.

    • Prepare stock solutions by dissolving the solid in an appropriate solvent such as water, DMSO, or DMF. This compound is water-soluble, which is an advantage for many biological applications.

  • Performing the Reaction: Conduct the "click chemistry" reaction in a well-ventilated fume hood. For detailed experimental conditions, refer to the specific protocols below.

  • Spill Management:

    • Small Spill: If a small spill occurs within a fume hood, absorb the liquid with an inert material (e.g., vermiculite, sand). Carefully sweep up solid spills to avoid creating dust. Place the absorbed material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.

    • Large Spill: Evacuate the immediate area. Alert others and contact your institution's Environmental Health & Safety (EHS) department for emergency assistance.

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for this compound and the related hazardous compound, sodium azide.

ParameterValueSource/Comment
This compound Properties
Molecular Weight~807 g/mol
Excitation Maximum (λabs)~553 - 555 nm
Emission Maximum (λem)~566 - 570 nm
Molar Extinction Coefficient (ε)~150,000 L·mol-1·cm-1
Storage Temperature-20°C
Azide Hazard Data (from Sodium Azide) Used as a proxy for the azide functional group's hazard.
OSHA PEL (Ceiling Limit)0.1 ppm (as Hydrazoic Acid); 0.3 mg/m³ (as Sodium Azide)Permissible Exposure Limit (PEL) is a ceiling value that should not be exceeded at any time.
ACGIH TLV (Ceiling Limit)0.11 ppm (as Hydrazoic Acid vapor); 0.29 mg/m³ (as Sodium Azide)Threshold Limit Value (TLV) is a ceiling value that should not be exceeded at any time.
Acute Toxicity (Oral, Rat LD50)27 mg/kgDemonstrates high acute toxicity.

Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC)

This is a general protocol for labeling an alkyne-modified biomolecule with this compound. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS).

  • This compound stock solution (e.g., 10 mM in water or DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared).

  • Copper-chelating ligand (optional but recommended): THPTA or TBTA stock solution.

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound. A molar excess of the dye (e.g., 2-10 equivalents) is typically used.

  • Add the copper-chelating ligand, if used.

  • Add CuSO₄ to a final concentration of 1-5 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 50 mM.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purify the labeled conjugate using an appropriate method, such as size exclusion chromatography (e.g., a desalting column), dialysis, or precipitation to remove unreacted dye and catalyst.

Disposal Plan: Deactivation and Collection

Under no circumstances should azide-containing solutions be poured down the drain. The following workflow outlines the mandatory disposal procedure for this compound waste.

G Disposal Workflow for this compound Waste Start Generated Waste (Aqueous solutions, contaminated solids) Segregate Segregate into Designated 'Azide Waste' Container Start->Segregate Deactivate Chemical Deactivation (For dilute aqueous waste, optional) Segregate->Deactivate If applicable Collect Collect for EHS Pickup (Label as Hazardous Waste) Segregate->Collect Direct Disposal NoDrain DO NOT POUR DOWN DRAIN Segregate->NoDrain Deactivate->Collect

Caption: Mandatory disposal procedure for this compound waste.

1. Waste Segregation:

  • All waste streams containing this compound, including reaction mixtures, washings, and contaminated solids (gloves, pipette tips, weigh boats), must be collected in a clearly labeled, dedicated "Hazardous Azide Waste" container.

  • This container must be made of compatible materials (e.g., plastic or glass) and kept separate from acidic waste.

2. Chemical Deactivation (for Dilute Aqueous Waste):

  • For dilute (<5%) aqueous solutions, the azide can be chemically quenched to render it non-hazardous. This procedure must be performed in a chemical fume hood.

  • Procedure:

    • To the stirred aqueous azide solution, add an aqueous solution of sodium nitrite (B80452) (20%), using about 1.5g of sodium nitrite for every 1g of sodium azide estimated to be in the waste.

    • Slowly add a 20% solution of sulfuric acid until the solution is acidic to pH paper. This order of addition is critical. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃).

    • Stir the mixture for at least one hour. The evolution of nitrogen oxides will be observed.

    • Test for completion by placing a drop of the solution on starch-iodide paper; a blue color indicates excess nitrite and complete azide destruction.

    • Neutralize the solution with sodium hydroxide (B78521) before collecting it as hazardous waste.

3. Collection for Disposal:

  • Whether deactivated or not, all this compound waste must be disposed of through your institution's Environmental Health & Safety (EHS) program.

  • Ensure the waste container is tightly sealed, properly labeled with its contents, and stored in a secondary container until pickup.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.